molecular formula C18H21N3O4S B026636 Rabeprazole N-Oxide CAS No. 924663-38-7

Rabeprazole N-Oxide

Numéro de catalogue: B026636
Numéro CAS: 924663-38-7
Poids moléculaire: 375.4 g/mol
Clé InChI: ZOEQFVVMBAVTRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rabeprazole N-Oxide (CAS 924663-38-7) is a recognized impurity and degradation product of the proton pump inhibitor Rabeprazole. With a molecular formula of C 18 H 21 N 3 O 4 S and a molecular weight of 375.44 g/mol, this white to off-white solid is supplied to the highest standards of purity and is accompanied by a comprehensive Certificate of Analysis. Primary Research Applications: Pharmaceutical Reference Standard: This compound is essential for quality control and analytical purposes, serving as a critical reference standard (designated as Rabeprazole EP Impurity D and Rabeprazole USP Related Compound B) for method development, method validation, and quality control during the production of Rabeprazole drug substances and products. Metabolism and Degradation Studies: this compound is a key analyte in stability studies and forced degradation experiments to understand the stability profile of Rabeprazole formulations and to identify potential genotoxic impurities. Model Compound for PPI Research: As a structural analog of Rabeprazole, it functions as a valuable model compound for the broader study of proton pump inhibitors and their behavior. This product is intended for research and analytical applications. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEQFVVMBAVTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582520
Record name 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924663-38-7
Record name Rabeprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924663-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.170.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Q1V00385
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rabeprazole N-Oxide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Rabeprazole N-Oxide, a significant metabolite and impurity of the proton pump inhibitor (PPI) rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological context.

Core Compound Data

This compound, identified as a key related substance in the manufacturing and metabolism of rabeprazole, possesses the following core chemical identifiers.

ParameterValueReference(s)
CAS Number 924663-38-7[1][2][3]
Molecular Formula C₁₈H₂₁N₃O₄S[1][4]
Molecular Weight 375.44 g/mol [1][3]
Synonyms 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, Rabeprazole EP Impurity D[4]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of a rabeprazole-related precursor. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

This protocol describes the synthesis of the N-oxide of a rabeprazole precursor, which can then be further reacted to yield this compound.

Materials:

  • 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (3.0 g, 13.06 mmol) in 27 ml of chloroform.

  • Cool the solution to 5°C.

  • Add m-CPBA (2.48 g, 14.37 mmol) portion-wise over approximately 1 hour, maintaining the temperature at 5°C.

  • Continue to stir the reaction mixture at 5°C for an additional hour.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer and concentrate it in vacuo.

  • Triturate the resulting residue with ethyl acetate to precipitate the product.

  • Filter the separated solid and dry it at 40°C overnight to yield the N-oxide product.

A visual representation of a synthetic pathway for this compound is provided below.

G Synthetic Pathway for this compound cluster_0 Starting Material cluster_1 Oxidation cluster_2 Product Rabeprazole_Sulfide Rabeprazole Sulfide Derivative Reaction Oxidation Reaction Rabeprazole_Sulfide->Reaction Reacts with Oxidizing_Agent m-CPBA or H₂O₂ Oxidizing_Agent->Reaction Provides Rabeprazole_N_Oxide This compound Reaction->Rabeprazole_N_Oxide Yields

Caption: Synthetic pathway for this compound.

Analytical Methodologies

The quantification of this compound, particularly as an impurity in rabeprazole drug substances, is crucial for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a commonly employed technique.

Experimental Protocol: LC-MS for Impurity Quantification

This protocol outlines a general method for the quantification of impurities in rabeprazole, which would include this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Triple quadrupole mass spectrometer with electrospray ionization (ESI)

Chromatographic Conditions:

  • Column: Symmetry C18, 100 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Elution: Gradient mode

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI)

  • Detection Mode: Selected Ion Recording (SIR)

Procedure:

  • Prepare standard solutions of this compound at known concentrations.

  • Prepare the sample solution of the rabeprazole drug substance.

  • Inject the standard and sample solutions into the LC-MS system.

  • Monitor for the specific mass-to-charge ratio (m/z) of this compound.

  • Construct a calibration curve from the standard solutions and quantify the amount of this compound in the sample.

Below is a diagram illustrating the analytical workflow for the quantification of this compound.

G Analytical Workflow for this compound Quantification Sample_Preparation Sample Preparation (e.g., dissolution in a suitable solvent) LC_Separation Liquid Chromatography Separation (Reversed-Phase C18 Column) Sample_Preparation->LC_Separation Injection MS_Detection Mass Spectrometry Detection (ESI in SIR Mode) LC_Separation->MS_Detection Elution Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: Analytical workflow for this compound.

Biological Role and Mechanism of Action

This compound is primarily recognized as a metabolite of rabeprazole. The metabolic fate of rabeprazole is diverse, with a significant portion being metabolized through non-enzymatic pathways. While some sources suggest that this compound may inhibit the H+/K+-ATPase enzyme in parietal cells, similar to the parent drug, comprehensive studies detailing its specific biological activity and mechanism of action are limited. Its primary role in a clinical and pharmaceutical context is as an impurity and a marker of rabeprazole metabolism.

The metabolic pathway of rabeprazole involves several enzymatic and non-enzymatic transformations.

G Metabolic Pathway of Rabeprazole Rabeprazole Rabeprazole N_Oxidation N-Oxidation (CYP3A4 and other enzymes) Rabeprazole->N_Oxidation Other_Metabolites Other Metabolites (e.g., thioether, sulfone) Rabeprazole->Other_Metabolites Rabeprazole_N_Oxide This compound N_Oxidation->Rabeprazole_N_Oxide

Caption: Simplified metabolic pathway of Rabeprazole.

This technical guide serves as a foundational resource for professionals engaged in the research and development of rabeprazole and related compounds. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound.

References

The Formation of Rabeprazole N-Oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a proton pump inhibitor, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. While the primary metabolic pathways involving cytochrome P450 (CYP) enzymes and non-enzymatic reduction have been well-characterized, the formation of Rabeprazole N-Oxide as a metabolite is less understood. This technical guide provides a comprehensive overview of the current knowledge on the formation pathway of this compound. It synthesizes available data on rabeprazole metabolism, proposes a likely enzymatic pathway for N-oxidation, and presents detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction to Rabeprazole Metabolism

Rabeprazole is primarily metabolized in the liver through both enzymatic and non-enzymatic pathways. The major routes of metabolism are:

  • CYP-mediated oxidation: Cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are responsible for the oxidation of rabeprazole to its sulfone and desmethyl metabolites.[1][2]

  • Non-enzymatic reduction: A significant portion of rabeprazole is reduced to its thioether metabolite through a non-enzymatic pathway.[1][2]

This compound has been identified as a metabolite of rabeprazole, as well as a potential impurity in the synthesis of the drug substance.[3][4] Its formation involves the oxidation of the nitrogen atom on the pyridine ring of the rabeprazole molecule.

Proposed Formation Pathway of this compound

While direct enzymatic evidence for the formation of this compound is limited in the current literature, the chemical structure of rabeprazole, which contains a pyridine ring, suggests a likely role for Flavin-containing monooxygenases (FMOs). FMOs are a family of enzymes known to catalyze the N-oxidation of a wide variety of xenobiotics containing nitrogen heterocycles.[5][6]

The proposed metabolic pathway for the formation of this compound is illustrated below. It is hypothesized that rabeprazole is N-oxygenated by FMOs, and potentially to a lesser extent by CYP enzymes, to form this compound.

Rabeprazole_Metabolism rabeprazole Rabeprazole n_oxide This compound rabeprazole->n_oxide FMOs (proposed) CYPs (?) thioether Rabeprazole Thioether rabeprazole->thioether Non-enzymatic Reduction sulfone Rabeprazole Sulfone rabeprazole->sulfone CYP3A4 desmethyl Desmethyl Rabeprazole rabeprazole->desmethyl CYP2C19 experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Rabeprazole solutions - HLM suspension - NADPH regenerating system - Inhibitor solutions pre_incubation Pre-incubate HLMs, buffer, and inhibitors (if any) at 37°C prep_reagents->pre_incubation add_rabeprazole Add Rabeprazole to initiate reaction pre_incubation->add_rabeprazole add_nadph Add NADPH to start metabolism add_rabeprazole->add_nadph incubation Incubate at 37°C for various time points add_nadph->incubation quench Quench reaction with cold acetonitrile containing internal standard incubation->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge extract Collect supernatant for LC-MS/MS analysis centrifuge->extract quantify Quantify this compound formation extract->quantify

References

The Role of Rabeprazole N-Oxide as a Pharmaceutical Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor (PPI), is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Rabeprazole N-Oxide is a known process-related impurity and a metabolite of rabeprazole. This technical guide provides an in-depth overview of this compound, its formation, pharmacopeial limits, and the analytical methodologies for its control.

Chemical and Physical Properties

This compound is chemically designated as 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole. It is also recognized by other names in various pharmacopeias, including Rabeprazole EP Impurity D and Rabeprazole USP Related Compound B.[1][2][3]

PropertyValue
Chemical Formula C₁₈H₂₁N₃O₄S
Molecular Weight 375.44 g/mol
Appearance White to Off-White Solid
CAS Number 924663-38-7

Formation and Pharmacopeial Status

This compound can be formed during the synthesis of Rabeprazole Sodium and is also a product of its metabolism in the body.[][5] The presence of this impurity is controlled within strict limits as defined by major pharmacopeias to ensure the quality and safety of the drug product.

The United States Pharmacopeia (USP) monograph for Rabeprazole Sodium lists this compound as "Rabeprazole Related Compound B" and specifies an acceptance criterion of not more than (NMT) 0.15%.[6]

Data Presentation: Pharmacopeial Specifications

The following table summarizes the pharmacopeial information for this compound.

PharmacopeiaImpurity NameAcceptance Criteria (%)
USPRabeprazole Related Compound B≤ 0.15
EPRabeprazole Impurity D(Data not explicitly found in search results)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and validation. Several synthetic routes have been described. A common approach involves the oxidation of the pyridine ring of a rabeprazole intermediate.

Methodology:

  • Starting Material: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.

  • Oxidation: The starting material is dissolved in a suitable solvent, such as chloroform.

  • Oxidizing Agent: An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 5°C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Analytical Method for Quantification of this compound

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound in rabeprazole drug substances and products.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: A mixture of a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 6.4) and acetonitrile (e.g., 90:10 v/v).

    • Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detection at 280 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and transfer a quantity of the rabeprazole sodium sample into a suitable volumetric flask.

  • Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile).

  • Sonicate if necessary to ensure complete dissolution.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection.

System Suitability:

Before sample analysis, the chromatographic system must pass system suitability tests, including resolution between rabeprazole and its impurities, tailing factor, and theoretical plates.

Visualization of Key Pathways and Workflows

Metabolic Pathway of Rabeprazole

Rabeprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, as well as non-enzymatic pathways. This process leads to the formation of several metabolites, including this compound.[][5][7]

Rabeprazole Metabolism Rabeprazole Rabeprazole N_Oxide This compound Rabeprazole->N_Oxide CYP3A4 (Oxidation) Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 (Oxidation) Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 (Demethylation)

Caption: Metabolic pathway of Rabeprazole leading to the formation of key metabolites.

Experimental Workflow for Impurity Analysis

The analysis of this compound as a pharmaceutical impurity follows a structured workflow from sample preparation to data analysis and reporting.

Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weighing Weighing of Sample dissolution Dissolution in Diluent weighing->dissolution filtration Filtration dissolution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification vs. Standard integration->quantification reporting Reporting & Specification Check quantification->reporting

Caption: A typical experimental workflow for the analysis of pharmaceutical impurities.

Biological Activity and Toxicological Profile

While this compound is primarily considered an impurity, its potential biological activity is of interest. As a metabolite, it may retain some of the pharmacological properties of the parent drug. Some in-vitro evidence suggests that this compound may have some inhibitory activity on the H+/K+-ATPase, the primary target of rabeprazole.[] However, comprehensive studies on its potency and clinical significance are limited.

The toxicological profile of this compound has not been extensively studied independently of the parent compound. The overall safety of rabeprazole has been well-established in clinical use, and the strict control of impurities like this compound to low levels ensures that their potential contribution to adverse effects is minimized.[9][10]

Conclusion

This compound is a well-characterized impurity of Rabeprazole, with established analytical methods for its control and defined limits in major pharmacopeias. A thorough understanding of its formation, properties, and analytical control is essential for ensuring the quality, safety, and efficacy of rabeprazole-containing drug products. Further research into the specific biological activities and toxicological profile of this compound could provide a more complete picture of its role as both a metabolite and a pharmaceutical impurity.

References

Rabeprazole N-Oxide: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a potent proton pump inhibitor (PPI), is widely used in the management of acid-related gastrointestinal disorders. During its synthesis and metabolism, various related substances are formed, including Rabeprazole N-Oxide (CAS RN: 924663-38-7). As a significant impurity and metabolite, a thorough understanding of the physicochemical properties and solubility of this compound is crucial for drug development, quality control, and safety assessment. This technical guide provides an in-depth overview of these key characteristics, complete with experimental protocols and visual workflows to support research and development activities.

Physicochemical Properties

PropertyValueSource(s)
Chemical Name 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole[2]
Molecular Formula C18H21N3O4S[3]
Molecular Weight 375.44 g/mol [3]
Appearance White to Off-White Solid[1]
Melting Point >148°C (decomposition) to 161-163°C[1][]
LogP (Predicted) -0.23[5]
pKa Data not available
Solubility Soluble in Chloroform, Methanol.[1]

Metabolic and Synthetic Relationship of this compound

This compound is recognized both as a metabolite of Rabeprazole and as a process-related impurity that can arise during drug synthesis.[6] The metabolic fate of Rabeprazole is complex, involving both enzymatic and non-enzymatic pathways. While the primary route of metabolism for Rabeprazole is a non-enzymatic reduction to a thioether metabolite, it is also metabolized to a lesser extent by cytochrome P450 isoenzymes, CYP2C19 and CYP3A4, which can lead to the formation of various metabolites, including the N-oxide.[5]

G cluster_0 Relationship Diagram Rabeprazole Rabeprazole Metabolism Metabolism Rabeprazole->Metabolism N_Oxide This compound Sulfone Rabeprazole Sulfone Thioether Rabeprazole Thioether Metabolism->N_Oxide CYP3A4/CYP2C19 Metabolism->Sulfone CYP3A4 Metabolism->Thioether Non-enzymatic Reduction

Fig. 1: Metabolic pathway of Rabeprazole.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of active pharmaceutical ingredients (APIs) and their related substances. Below are generalized, yet detailed, methodologies for determining key physicochemical parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used for the identification and purity assessment of a crystalline solid.

Principle: The capillary method involves heating a small, packed sample in a capillary tube and observing the temperature range from the initial melting of the first crystal to the complete liquefaction of the material.[7] Pure substances typically exhibit a sharp melting point, whereas impurities can cause a depression and broadening of the melting range.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (closed at one end)

  • Sample grinder (mortar and pestle)

Procedure:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable drying agent.[7][8]

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the closed end of the tube on a hard surface to tightly pack the powder, aiming for a column height of 2.5-3.5 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is known, rapidly heat the block to about 10-15°C below this temperature. Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7][9]

  • Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).

  • Reporting: The melting point is reported as the range T1-T2. For accuracy, perform the determination in triplicate.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility, absorption, and other biopharmaceutical properties of a drug molecule.

Principle: Potentiometric titration involves dissolving the compound in a suitable solvent and titrating it with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[10][11]

Apparatus:

  • Calibrated potentiometer (pH meter) with a suitable electrode

  • Autotitrator or manual burette

  • Stir plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a standard solution of titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[10]

    • Accurately weigh and dissolve a specific amount of this compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be used.[12] The final concentration should be sufficient for accurate detection (e.g., 1 mM).[10]

    • Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[10]

  • Titration:

    • Place the sample solution in the reaction vessel with a stir bar and immerse the pH electrode.

    • If the sample is a weak acid, it may first be acidified to a low pH (e.g., pH 2) with the acidic titrant before starting the titration with the basic titrant.[10]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.[10]

    • Continue the titration well past the equivalence point to obtain a complete sigmoidal curve.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (dpH/dV) or second derivative (d²pH/dV²) of the titration curve to accurately determine the equivalence point(s).

    • The pKa is equal to the pH at the half-equivalence point.[11]

    • Perform the titration at least in triplicate to ensure reproducibility.[10]

LogP Determination (RP-HPLC Method)

The logarithm of the partition coefficient (LogP), typically between n-octanol and water, is a measure of a compound's lipophilicity. It is a key determinant of a drug's membrane permeability and pharmacokinetic profile.

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common indirect method for LogP determination. The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.[13][14]

Apparatus:

  • HPLC system with a pump, autosampler, column oven, and UV or DAD detector

  • Reversed-phase column (e.g., C18)

  • Data acquisition and processing software

Procedure:

  • System Preparation:

    • Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Prepare stock solutions of at least five to six reference compounds with known LogP values that span the expected range of the analyte.

    • Inject each reference compound individually and record its retention time (t_R_).

    • Calculate the retention factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).

    • Create a calibration curve by plotting the known LogP values (y-axis) against the corresponding log k' values (x-axis). A linear relationship is expected.[15]

  • Sample Analysis:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the sample onto the HPLC system using the same chromatographic conditions as the standards and record its retention time.

    • Calculate the log k' for this compound.

  • LogP Calculation:

    • Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log k' value.

    • For ionizable compounds, the pH of the mobile phase must be controlled to ensure the compound is in its neutral form.

G cluster_workflow LogP Determination Workflow (RP-HPLC) A Prepare Mobile Phase & Equilibrate C18 Column B Prepare & Inject Reference Standards (Known LogP) A->B F Prepare & Inject This compound Sample C Record Retention Times (tR) B->C D Calculate log k' for Each Standard C->D E Generate Calibration Curve (LogP vs. log k') D->E I Calculate LogP from Calibration Curve E->I G Record Retention Time (tR) F->G H Calculate log k' for This compound G->H H->I

Fig. 2: Experimental workflow for LogP determination.

Conclusion

A comprehensive understanding of the physicochemical properties of this compound is indispensable for controlling the quality and ensuring the safety of Rabeprazole drug products. This guide provides a consolidated source of available data and detailed experimental protocols for key characterization tests. The visualized workflows for metabolic relationships and experimental procedures offer a clear and logical guide for researchers. Further investigation into the experimental pKa and a full pH-solubility profile of this compound is recommended to complete the characterization of this important related substance.-Oxide is recommended to complete the characterization of this important related substance.

References

An In-depth Technical Guide to the Mechanism of Action of Rabeprazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase, the proton pump of the gastric parietal cell.[1] A substituted benzimidazole prodrug, rabeprazole's distinct pharmacological profile is characterized by a rapid onset of action, attributable to its high pKa value which facilitates swift activation across a broad pH range.[1][2] Metabolism occurs via both cytochrome P450 (CYP) enzymatic pathways and a predominant non-enzymatic reduction. This dual metabolic clearance reduces the impact of CYP2C19 genetic polymorphisms on its pharmacokinetic profile compared to other PPIs.[3][4] The primary metabolites, rabeprazole thioether and rabeprazole sulfone, exhibit minimal to no significant antisecretory activity, indicating that the parent compound is overwhelmingly responsible for the therapeutic effect.[4] This guide provides a detailed examination of rabeprazole's molecular mechanism, metabolic fate, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Proton Pump Inhibition

Rabeprazole's therapeutic effect is localized to the secretory canaliculus of the gastric parietal cells, the final site of acid secretion.[5] The process is a multi-step cascade involving absorption, accumulation, activation, and irreversible inhibition.

  • Systemic Absorption and Parietal Cell Accumulation : Following oral administration, the enteric-coated formulation of rabeprazole is absorbed in the small intestine.[6] It then travels through the bloodstream to the gastric parietal cells.[5]

  • Acid-Catalyzed Activation : Rabeprazole is a prodrug, meaning it is administered in an inactive form. Within the highly acidic environment of the parietal cell's secretory canaliculus (pH ~1.2), the drug undergoes a rapid, acid-catalyzed conversion.[7] The pyridine moiety, with a pKa of approximately 5.0, becomes protonated.[1] This protonation traps the molecule and initiates a chemical rearrangement, transforming rabeprazole into its active form: a reactive tetracyclic sulfenamide intermediate.[1][7] Rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs, which contributes to its faster onset of acid suppression.[1][7]

  • Covalent Binding and Irreversible Inhibition : The activated sulfenamide form of rabeprazole then forms permanent, covalent disulfide bonds with cysteine residues on the α-subunit of the H⁺/K⁺-ATPase enzyme.[5][7] This binding fundamentally alters the enzyme's conformation, thereby inhibiting its ability to pump hydrogen ions (H⁺) into the gastric lumen in exchange for potassium ions (K⁺).[5][8] This action is the final, rate-limiting step in gastric acid production.[9] Because the inhibition is irreversible, acid secretion is effectively suppressed until new H⁺/K⁺-ATPase pump units are synthesized and integrated into the parietal cell membrane.[1][5]

cluster_blood Bloodstream cluster_parietal Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_inactive_pc Rabeprazole (Inactive) Rabeprazole_inactive->Rabeprazole_inactive_pc Diffusion Rabeprazole_inactive_can Rabeprazole Rabeprazole_inactive_pc->Rabeprazole_inactive_can Secretion Protonation Protonation (High pKa ~5.0) Rabeprazole_inactive_can->Protonation H+ Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Protonation->Sulfenamide Chemical Rearrangement Inhibition Irreversible Covalent Bonding (Disulfide Bridge) Sulfenamide->Inhibition Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ Pump->H_ion_out ATP -> ADP Pump->Inhibition H_ion H+ K_ion_in K+ K_ion_in->Pump K_ion_out K+ Gastric_Acid ↓ Gastric Acid Inhibition->Gastric_Acid

Caption: Rabeprazole activation and covalent inhibition of the parietal cell proton pump.

Metabolism of Rabeprazole and Metabolite Activity

Rabeprazole is extensively metabolized, primarily in the liver, through both enzymatic and non-enzymatic pathways.[10][11] Approximately 90% of a dose is converted to metabolites and excreted by the kidneys.[5]

  • Non-Enzymatic Pathway : The principal metabolic route is a non-enzymatic reduction to rabeprazole thioether (rabeprazole sulfide).[3][5] This pathway's prominence is a key differentiator for rabeprazole, making its clearance less dependent on the highly polymorphic CYP2C19 enzyme system compared to other PPIs.[3][12]

  • Enzymatic Pathways (Cytochrome P450) :

    • CYP3A4 : This enzyme mediates the oxidation of rabeprazole to rabeprazole sulfone, a major metabolite.[5][13]

    • CYP2C19 : This enzyme is responsible for the O-demethylation of rabeprazole.[3] The resulting desmethyl rabeprazole can then be converted non-enzymatically to desmethyl rabeprazole thioether.[3]

Pharmacological Activity of Metabolites

The primary metabolites of rabeprazole have been assessed for their antisecretory activity.

  • Rabeprazole Thioether : This is the main metabolite formed via non-enzymatic reduction.[5] Studies and product information indicate that it does not possess significant antisecretory activity.[4] While it is sometimes referred to as an "active metabolite" in some contexts, this may refer to its chemical reactivity rather than a direct inhibitory effect on the proton pump.[14]

  • Rabeprazole Sulfone : Formed by CYP3A4, this metabolite also lacks significant antisecretory activity.[4][5]

  • Other Metabolites : Thioether carboxylic acid and mercapturic acid conjugates are the most common metabolites found in urine and have no proton pump inhibiting activity.[5][12]

The lack of significant pharmacological activity from its main metabolites underscores that the clinical efficacy of rabeprazole is derived from the parent drug's action.[4]

cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway (Major) cluster_further_metabolism Further Metabolism Rabeprazole Rabeprazole CYP3A4 CYP3A4 CYP2C19 CYP2C19 Sulfone Rabeprazole Sulfone (Inactive) Rabeprazole->Sulfone Oxidation Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl O-Demethylation Reduction Reduction Thioether Rabeprazole Thioether (Inactive) Rabeprazole->Thioether CYP3A4->Sulfone CYP2C19->Desmethyl DesmethylThioether Desmethyl Rabeprazole Thioether Desmethyl->DesmethylThioether Non-enzymatic Reduction->Thioether UrinaryMetabolites Thioether Carboxylic Acid Mercapturic Acid Conjugate (Excreted) Thioether->UrinaryMetabolites

Caption: Simplified metabolic pathway of rabeprazole.

Quantitative Data Summary

The clinical performance and pharmacological profile of rabeprazole are defined by several key quantitative parameters.

Table 1: Comparative Pharmacokinetics and Pharmacodynamics of Proton Pump Inhibitors

Parameter Rabeprazole Omeprazole Lansoprazole Pantoprazole
Bioavailability ~52%[5][10] ~35-60% ~80-85% ~77%
Plasma Protein Binding ~96.3-97%[5] ~95% ~97% ~98%
Elimination Half-life ~1 hour[5][10] ~0.5-1 hour ~1.5 hours ~1 hour
Time to Peak Plasma (Tmax) ~3.5 hours[5] ~0.5-3.5 hours ~1.7 hours ~2.5 hours
pKa ~5.0[7] 4.0[2] 3.9[2] 3.8[2]

| Activation Half-Life (pH 1.2) | 1.3 minutes[7] | 2.8 minutes[7] | 2.0 minutes[7] | 4.6 minutes[7] |

Table 2: In Vitro Inhibition of H⁺/K⁺-ATPase

Parameter Rabeprazole Omeprazole Lansoprazole Pantoprazole
Time to near-maximal inhibition (isolated hog vesicles) ~5 minutes[7] ~30 minutes[7] ~30 minutes[7] >50 minutes (50% inhibition)[7]

| IC₅₀ (H⁺/K⁺-ATPase activity) | Data not consistently available in searched literature | Data varies by experimental condition | Data varies by experimental condition | Data varies by experimental condition |

Key Experimental Protocols

The characterization of rabeprazole's mechanism relies on specific in vitro assays that directly measure enzyme inhibition or the physiological consequence of that inhibition (acid secretion).

Experimental Protocol 1: In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of rabeprazole on the enzymatic activity of the proton pump.[15]

  • Preparation of H⁺/K⁺-ATPase Enriched Vesicles :

    • Obtain fresh gastric mucosa (e.g., from pig or sheep).[15]

    • Homogenize the tissue in a buffered sucrose solution.

    • Perform differential centrifugation to isolate the microsomal fraction containing the enzyme.[15]

    • Further purify the H⁺/K⁺-ATPase enriched vesicles using a Ficoll/sucrose density gradient centrifugation.[15]

    • Determine the total protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).[15]

  • ATPase Activity Assay :

    • Pre-incubate the purified vesicles with varying concentrations of rabeprazole in an acidic buffer (to facilitate drug activation).

    • Initiate the enzymatic reaction by adding Mg-ATP. The H⁺/K⁺-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).[15][16]

    • Stop the reaction after a defined incubation period.

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).[15]

    • Read the absorbance spectrophotometrically.

  • Data Analysis :

    • Calculate the percentage of enzyme activity inhibition for each rabeprazole concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the rabeprazole concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of rabeprazole required to inhibit 50% of the H⁺/K⁺-ATPase activity.[15]

cluster_prep Vesicle Preparation cluster_assay ATPase Activity Assay cluster_analysis Data Analysis start Start Mucosa Gastric Mucosa (Pig/Sheep) start->Mucosa end End Homogenize Homogenization & Differential Centrifugation Mucosa->Homogenize Purify Density Gradient Centrifugation Homogenize->Purify Vesicles Purified H+/K+-ATPase Enriched Vesicles Purify->Vesicles Incubate Incubate Vesicles with Varying [Rabeprazole] Vesicles->Incubate Add_ATP Initiate Reaction (Add Mg-ATP) Incubate->Add_ATP Measure_Pi Measure Released Inorganic Phosphate (Pi) (Colorimetric Assay) Add_ATP->Measure_Pi Calculate Calculate % Inhibition vs. Control Measure_Pi->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 IC50->end

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.
Experimental Protocol 2: [¹⁴C]Aminopyrine Uptake Assay for Acid Secretion

This assay quantitatively measures acid accumulation within cultured parietal cells as an indirect measure of proton pump activity.[17]

  • Cell Culture :

    • Culture primary parietal cells on Matrigel-coated plates until an appropriate confluency is reached.

  • Cell Treatment :

    • Stimulate the cultured parietal cells with a secretagogue, such as histamine (e.g., 100 µM), to induce acid secretion.[17]

    • Concurrently, incubate sets of cells with varying concentrations of rabeprazole for a predetermined period. Include a vehicle-only control group.

  • Radiolabel Incubation :

    • Add the radiolabeled weak base, [¹⁴C]aminopyrine, to the culture medium.

    • Incubate to allow the [¹⁴C]aminopyrine to diffuse into the cells and accumulate within the acidic canalicular spaces. In acidic environments, the weak base becomes protonated and is trapped, so its accumulation is proportional to acid production.

  • Measurement :

    • Terminate the incubation and wash the cells to remove any extracellular radiolabel.

    • Lyse the cells to release the trapped [¹⁴C]aminopyrine.

    • Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.[17]

  • Data Analysis :

    • Compare the [¹⁴C]aminopyrine accumulation in rabeprazole-treated cells to the stimulated control cells.

    • Calculate the percentage inhibition of acid secretion for each drug concentration and determine the IC₅₀ value.

References

The Pharmacokinetics and Bioavailability of Rabeprazole N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Rabeprazole N-Oxide, a metabolite of the proton pump inhibitor (PPI) rabeprazole. While extensive data exists for the parent drug, specific pharmacokinetic parameters for this compound are not widely published. This document synthesizes available information on the metabolism of rabeprazole, analytical methodologies for its quantification, and infers the likely pharmacokinetic profile of the N-Oxide metabolite. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Rabeprazole is a second-generation proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. Like other PPIs, it is a prodrug that is converted to its active form in the acidic environment of gastric parietal cells, where it inhibits the H+/K+ ATPase enzyme, the final step in gastric acid secretion. The metabolism of rabeprazole is extensive and occurs primarily in the liver, involving both enzymatic and non-enzymatic pathways.[1][2] This complex metabolic profile leads to the formation of several metabolites, including this compound. Understanding the pharmacokinetics of these metabolites is crucial for a complete characterization of the drug's disposition and potential for drug-drug interactions.

Metabolic Pathways of Rabeprazole

The metabolism of rabeprazole is unique among PPIs due to its significant non-enzymatic clearance pathway, which makes its pharmacokinetics less susceptible to genetic polymorphisms of cytochrome P450 enzymes, particularly CYP2C19.[1]

The primary metabolic pathways are:

  • Non-Enzymatic Reduction: A major portion of rabeprazole is non-enzymatically reduced to rabeprazole thioether.[1]

  • Enzymatic Metabolism: Cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, are involved in the metabolism of the remaining fraction of rabeprazole.[1][2]

    • CYP2C19: Primarily responsible for the demethylation of rabeprazole.[1]

    • CYP3A4: Mediates the oxidation of rabeprazole to rabeprazole sulfone.[3]

  • N-Oxidation: The formation of this compound is a recognized metabolic transformation, although it is considered a minor pathway.

The following diagram illustrates the metabolic conversion of rabeprazole.

Metabolic Pathway of Rabeprazole Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 N_Oxide This compound Rabeprazole->N_Oxide Metabolism (Minor Pathway) Excretion Excretion (Urine and Feces) Thioether->Excretion Sulfone->Excretion N_Oxide->Excretion

Rabeprazole Metabolic Pathway

Pharmacokinetics of Rabeprazole and its Metabolites

Rabeprazole

The pharmacokinetic parameters of rabeprazole have been well-characterized. Following oral administration, rabeprazole is rapidly absorbed, with peak plasma concentrations (Cmax) reached in approximately 3.5 hours. The absolute bioavailability is approximately 52%.[2] Rabeprazole is highly bound to plasma proteins (96.3-97%) and has a relatively short elimination half-life of about one hour.

Table 1: Pharmacokinetic Parameters of Rabeprazole (Parent Drug)

ParameterValueReference
Bioavailability~52%[2]
Tmax (Time to Peak Plasma Concentration)~3.5 hours
Cmax (Peak Plasma Concentration)Dose-proportional[2]
AUC (Area Under the Curve)Dose-proportional[4]
Elimination Half-life (t1/2)~1 hour[2]
Protein Binding96.3 - 97%
This compound

Bioavailability of this compound

The bioavailability of this compound following oral administration of rabeprazole has not been specifically determined. Given that it is a metabolite formed post-absorption, its "bioavailability" is dependent on the extent of its formation from the parent drug. As it is considered a minor metabolite, the systemic exposure to this compound is anticipated to be low.

Experimental Protocols

The quantification of rabeprazole and its metabolites in biological matrices is essential for pharmacokinetic studies. The following outlines a general experimental workflow for such an analysis.

General Experimental Workflow for Pharmacokinetic Analysis

Pharmacokinetic Study Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Drug Administration (e.g., Oral Rabeprazole) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Preparation (e.g., Protein Precipitation, LLE, SPE) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Pharmacokinetic Modeling F->G H Parameter Calculation (AUC, Cmax, Tmax, t1/2) G->H

Pharmacokinetic Study Workflow
Bioanalytical Method

A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the standard for quantifying rabeprazole and its metabolites in plasma.[6][7]

  • Sample Preparation: This crucial step aims to remove interfering substances from the plasma sample. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate plasma proteins.

    • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

    • Solid-Phase Extraction (SPE): A highly selective method where the analyte of interest is retained on a solid sorbent while interferences are washed away.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate rabeprazole and its metabolites from endogenous plasma components.[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Conclusion

The pharmacokinetic profile of rabeprazole is well-documented, highlighting its rapid absorption, moderate bioavailability, and primary metabolism via non-enzymatic and CYP-mediated pathways. This compound is a recognized but minor metabolite of rabeprazole. While specific pharmacokinetic parameters and the bioavailability of this compound have not been extensively reported, its systemic exposure is presumed to be low. Further studies employing sensitive and specific analytical methods, such as LC-MS/MS, would be necessary to definitively quantify the in vivo pharmacokinetics of this compound and to fully elucidate its contribution to the overall disposition of rabeprazole. This guide provides a framework for understanding the current knowledge and outlines the methodologies required for future research in this area.

References

In Silico Prediction of Rabeprazole N-Oxide Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of toxicity for Rabeprazole N-Oxide, a known impurity and metabolite of the proton pump inhibitor Rabeprazole.[1][2] In the current landscape of drug development, early-stage toxicity assessment is paramount to mitigate late-stage failures and ensure patient safety.[3][4] Non-testing methods, such as computational toxicology, offer a rapid and cost-effective approach to profile chemical entities for various toxicological endpoints.[5][6] This document outlines a systematic in silico workflow, from data acquisition and model selection to endpoint prediction and result interpretation. Key toxicological endpoints, including genotoxicity, hepatotoxicity, and cardiotoxicity, are addressed with detailed hypothetical protocols and data presented in a structured format. Furthermore, this guide employs Graphviz visualizations to elucidate complex experimental workflows and signaling pathways potentially implicated in this compound toxicity.

Introduction

Rabeprazole, a widely prescribed proton pump inhibitor, is used for the treatment of acid-related gastrointestinal disorders.[7] Like all pharmaceutical compounds, its metabolism and potential degradation can lead to the formation of related substances, such as this compound.[8] The toxicological profile of such impurities is of significant regulatory and safety concern. In silico toxicology leverages computational models to predict the adverse effects of chemicals, thereby reducing, refining, and replacing animal testing (the 3Rs).[9] These predictive models are broadly categorized into expert rule-based systems and statistical-based approaches, including Quantitative Structure-Activity Relationship (QSAR) models.[9][10]

This guide details a structured approach to predict the toxicity of this compound using a weight-of-evidence strategy, integrating predictions from multiple computational tools.

In Silico Toxicity Prediction Workflow

The prediction of chemical toxicity through computational methods follows a structured workflow, ensuring a systematic and reproducible assessment. This process begins with defining the chemical structure and culminates in a comprehensive toxicity profile.

cluster_0 Input cluster_1 Prediction Models cluster_2 Analysis & Output start This compound Structure (SMILES/MOL file) genotox Genotoxicity Prediction (ICH M7) start->genotox Expert Rule-Based & Statistical Models hepatotox Hepatotoxicity Prediction (DILI) start->hepatotox QSAR & Mechanistic Models cardiotox Cardiotoxicity Prediction (hERG Inhibition) start->cardiotox Pharmacophore & Docking other_tox Other Endpoints (e.g., Sensitization) start->other_tox Various QSAR Models integration Data Integration & Weight of Evidence genotox->integration hepatotox->integration cardiotox->integration other_tox->integration report Toxicity Profile Report integration->report Generate comprehensive profile

Figure 1: General workflow for in silico toxicity prediction.

Genotoxicity Assessment

Genotoxicity prediction is a critical component of safety assessment, particularly for pharmaceutical impurities, and is guided by the ICH M7 guideline.[9] This guideline advocates for the use of two complementary in silico methodologies: one expert rule-based and one statistical-based.

Experimental Protocol
  • Chemical Input: The canonical SMILES representation of this compound is obtained.

  • Expert Rule-Based System (e.g., Derek Nexus):

    • The structure is queried against a knowledge base of structural alerts associated with mutagenicity.[11][12]

    • The software identifies any toxicophores within the molecule and provides a reasoning for the prediction, including literature references where available.[11]

  • Statistical-Based System (e.g., Sarah Nexus):

    • The model uses a statistical algorithm trained on a large dataset of mutagenicity data to predict the outcome of an Ames test.

    • The prediction is based on structural fragments and their statistical correlation with mutagenicity.

Predicted Genotoxicity Data
EndpointPrediction ToolResultConfidenceICH M7 Class (Predicted)
Bacterial MutagenicityDerek NexusNegativeHighClass 5
Bacterial MutagenicitySarah NexusNegativeModerateClass 5
In vitro Chromosomal AberrationQSAR ModelInconclusiveLowN/A

Note: The data presented in this table is hypothetical and for illustrative purposes.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a significant cause of drug withdrawal.[13] In silico models for DILI prediction often utilize machine learning algorithms trained on large datasets of compounds with known hepatotoxic effects.[10][14][15]

Experimental Protocol
  • Descriptor Calculation: A wide range of 2D and 3D molecular descriptors for this compound are calculated (e.g., molecular weight, logP, topological polar surface area).

  • QSAR Model Application: The calculated descriptors are used as input for a validated DILI prediction model. These models can be based on various algorithms such as random forest, support vector machines, or deep neural networks.[10]

  • Mechanistic Insight (Optional): Some platforms, like DILIsym, can provide mechanistic insights by simulating the potential effects on key pathways involved in liver injury, such as bile salt export pump (BSEP) inhibition or mitochondrial dysfunction.[13]

  • Prediction Output: The model outputs a binary prediction (DILI positive/negative) or a probability score indicating the likelihood of hepatotoxicity.

Predicted Hepatotoxicity Data
Prediction ModelEndpointPredicted ResultProbability
Random Forest QSARDILI ConcernPositive0.72
Support Vector MachineDILI ConcernPositive0.68
DeepDILIDILI ConcernPositive0.75
Mechanistic ModelBSEP InhibitionPossible-

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the known hepatotoxic potential of some PPIs.[16]

Cardiotoxicity Assessment

A primary concern for cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[17]

Experimental Protocol
  • Pharmacophore Modeling: A 3D pharmacophore model of the hERG channel binding site is used to screen this compound for features known to be essential for binding.

  • Molecular Docking: The 3D structure of this compound is docked into the homology model of the hERG channel to predict its binding affinity and pose.

  • Machine Learning Models: QSAR models trained on hERG inhibition data are used to predict the pIC50 value.[17]

  • Comprehensive In Vitro Proarrhythmia Assay (CiPA) Modeling: More advanced in silico models simulate the effect of the compound on multiple cardiac ion channels to predict a more comprehensive proarrhythmic risk.[18]

Predicted Cardiotoxicity Data
Prediction MethodEndpointPredicted ResultDetails
Pharmacophore ScreeninghERG BindingLow LikelihoodLacks key hydrophobic and aromatic features
Molecular DockinghERG Binding AffinityWeakPredicted pIC50 < 5
QSAR ModelhERG InhibitionNon-inhibitorPredicted pIC50 = 4.8
CiPA In Silico ModelProarrhythmic RiskLowMinimal effect on simulated action potential

Note: The data presented in this table is hypothetical and for illustrative purposes.

Potential Signaling Pathway Perturbation

Based on the parent compound, Rabeprazole, and the general class of benzimidazoles, a potential area of toxicity could involve oxidative stress pathways. An in silico assessment can help generate hypotheses about which pathways might be affected.

cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Outcome rno This compound ros Increased ROS rno->ros Induces nrf2 Nrf2 Activation ros->nrf2 Activates apoptosis Apoptosis ros->apoptosis Can trigger are Antioxidant Response Element (ARE) nrf2->are Binds to cytotoxicity Cytotoxicity are->cytotoxicity Reduces apoptosis->cytotoxicity Leads to

Figure 2: Hypothetical oxidative stress pathway perturbation.

Conclusion and Recommendations

This technical guide outlines a systematic in silico approach for the toxicological assessment of this compound. The hypothetical predictions suggest a low risk for genotoxicity and cardiotoxicity but indicate a potential concern for hepatotoxicity.

It is crucial to understand that in silico predictions are not a substitute for experimental testing but serve as a powerful tool for prioritizing compounds, guiding further testing, and contributing to a weight-of-evidence-based safety assessment.[5] Based on these illustrative in silico findings, it would be recommended to prioritize in vitro assays for hepatotoxicity (e.g., cytotoxicity in HepG2 cells, BSEP inhibition assay) to confirm the computational predictions. The genotoxicity potential is predicted to be low, but confirmatory Ames testing may be required depending on the regulatory context.

The continued development and validation of computational models will further enhance their predictive power and their role in ensuring the safety of pharmaceuticals and their related substances.[19][20]

References

The Genesis of Rabeprazole's Metabolites: A Technical Deep Dive into Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of rabeprazole metabolites. Rabeprazole, a second-generation proton pump inhibitor (PPI), undergoes extensive biotransformation, resulting in a unique metabolic profile that influences its pharmacokinetic and pharmacodynamic properties. A significant feature of rabeprazole's metabolism is its lesser dependence on the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme compared to other PPIs, leading to more predictable clinical outcomes across different patient populations.[1][2] This document details the metabolic pathways, presents quantitative data on key metabolites, and outlines the experimental protocols utilized in their initial characterization.

Metabolic Pathways of Rabeprazole

Rabeprazole is primarily metabolized in the liver through both enzymatic and non-enzymatic pathways.[3][4][5] The two main routes of biotransformation are:

  • Non-Enzymatic Reduction: A substantial portion of rabeprazole is converted to rabeprazole thioether through a non-enzymatic reduction process.[1] This pathway is a key differentiator for rabeprazole, contributing to its reduced reliance on the CYP450 system.[6]

  • Enzymatic Oxidation and Demethylation: The cytochrome P450 system, specifically CYP3A4 and CYP2C19 , is involved in the metabolism of a smaller fraction of rabeprazole.[3][4][5][7]

    • CYP3A4 primarily mediates the oxidation of rabeprazole to rabeprazole sulfone .[6]

    • CYP2C19 is responsible for the demethylation of rabeprazole to desmethyl rabeprazole .[1]

These primary metabolites undergo further biotransformation. For instance, rabeprazole thioether can be converted to desmethyl rabeprazole thioether by CYP2C19.[1] The major metabolites ultimately excreted in the urine are thioether carboxylic acid and its mercapturic acid conjugate .[8]

Rabeprazole_Metabolism cluster_enzymatic Enzymatic Pathways cluster_excretion Excretory Metabolites Rabeprazole Rabeprazole Rabeprazole_Sulfone Rabeprazole Sulfone Rabeprazole->Rabeprazole_Sulfone CYP3A4 Desmethyl_Rabeprazole Desmethyl Rabeprazole Rabeprazole->Desmethyl_Rabeprazole CYP2C19 Rabeprazole_Thioether Rabeprazole Thioether Rabeprazole->Rabeprazole_Thioether Reduction Desmethyl_Rabeprazole_Thioether Desmethyl Rabeprazole Thioether Rabeprazole_Thioether->Desmethyl_Rabeprazole_Thioether CYP2C19 Thioether_Carboxylic_Acid Thioether Carboxylic Acid Rabeprazole_Thioether->Thioether_Carboxylic_Acid Mercapturic_Acid_Conjugate Mercapturic Acid Conjugate Thioether_Carboxylic_Acid->Mercapturic_Acid_Conjugate

Caption: Metabolic pathways of rabeprazole.

Quantitative Data on Rabeprazole and its Metabolites

The following tables summarize the available quantitative data from pharmacokinetic and in vitro metabolism studies of rabeprazole and its primary metabolites.

Table 1: Pharmacokinetic Parameters of Rabeprazole and its Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Elimination Half-life (t½) (h)Reference
Rabeprazole 657.83 ± 250.863.7 ± 0.51479.81 ± 527.831.38 ± 0.24[9]
Total Radioactivity ([14C] Rabeprazole)1080 ± 2150.33 ± 0.13Not Reported12.6 ± 3.4[8]

Note: Data for individual metabolites' Cmax and AUC are not consistently reported in the initial characterization literature. The mass balance study indicated that in early plasma samples, rabeprazole was the major component, while in later samples, the thioether and thioether carboxylic acid metabolites were the main radioactive components.[8] Low levels of the sulfone metabolite were detected only in early plasma samples.[8]

Table 2: In Vitro Enzyme Kinetics of Rabeprazole Metabolism in Human Liver Microsomes

Metabolic ReactionEnzymeKm (µM)Vmax (pmol/min/mg protein)Reference
(R)-Rabeprazole formation from Rabeprazole Thioether CYP3A46.692[10]
(S)-Rabeprazole formation from Rabeprazole Thioether CYP3A45.121[10]
Desmethylrabeprazole-thioether formation from Rabeprazole Thioether CYP2C195.1600 (pmol/min/nmol P450)[10]
Desmethylrabeprazole-thioether formation from Rabeprazole Thioether CYP2D615.1736 (pmol/min/nmol P450)[10]

Table 3: Validation Parameters of Analytical Methods for Quantification of Rabeprazole and its Metabolites

Analyte(s)MethodMatrixLinearity (ng/mL)LLOQ (ng/mL)Reference
Rabeprazole Enantiomers, Rabeprazole Thioether, Rabeprazole Sulfone HPLCHuman Plasma5 - 1000 (Rabeprazole enantiomers, Sulfone), 10 - 1000 (Thioether)5 (Rabeprazole enantiomers, Sulfone), 10 (Thioether)[11]
Rabeprazole LC-MS/MSHuman Plasma50 - 250050[9]
Esomeprazole, Rabeprazole, Levosulpiride UPLC-MS/MSHuman Plasma0.1 - 20000.1[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the initial characterization of rabeprazole metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of rabeprazole in a controlled in vitro system.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Prepare incubation mixture: - Human Liver Microsomes (0.5 mg/mL) - Rabeprazole (e.g., 1 µM) - Phosphate Buffer (pH 7.4) C Pre-warm incubation mixture to 37°C A->C B Prepare NADPH-regenerating system: - NADP+ - Glucose-6-phosphate - Glucose-6-phosphate dehydrogenase D Initiate reaction by adding NADPH-regenerating system B->D C->D E Incubate at 37°C with shaking D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction by adding ice-cold acetonitrile containing internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I

Caption: Workflow for in vitro metabolism study of rabeprazole.

Materials and Reagents:

  • Rabeprazole analytical standard

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., omeprazole)

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), rabeprazole (final concentration, e.g., 1 µM), and potassium phosphate buffer.

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with constant shaking.

  • Time-point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining rabeprazole and the formed metabolites.

Quantification of Rabeprazole and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a typical procedure for the simultaneous quantification of rabeprazole and its major metabolites in human plasma samples.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Mass Spectrometric Detection A Thaw human plasma sample B Add internal standard to plasma A->B C Perform protein precipitation (e.g., with acetonitrile) B->C D Vortex and centrifuge C->D E Collect supernatant D->E F Inject supernatant onto a C18 reversed-phase column E->F G Elute with a gradient of mobile phase (e.g., acetonitrile and ammonium formate buffer) F->G H Ionize eluent using Electrospray Ionization (ESI) G->H I Detect and quantify analytes using Multiple Reaction Monitoring (MRM) H->I

Caption: Workflow for LC-MS/MS analysis of rabeprazole metabolites.

Materials and Reagents:

  • Human plasma samples

  • Reference standards for rabeprazole and its metabolites

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • C18 reversed-phase HPLC column

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw human plasma samples on ice.

    • To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile.

    • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • LC-MS/MS Analysis:

    • Inject a small volume of the supernatant onto the C18 column.

    • Separate the analytes using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

    • The eluent from the column is introduced into the ESI source of the mass spectrometer.

    • Detect and quantify rabeprazole and its metabolites using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the calibration standards.

    • Determine the concentrations of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The discovery and initial characterization of rabeprazole's metabolites have been pivotal in understanding its clinical pharmacology. The prominent non-enzymatic pathway to rabeprazole thioether distinguishes it from other PPIs and contributes to its consistent pharmacokinetic profile. The enzymatic pathways involving CYP3A4 and CYP2C19, although less dominant, are crucial for the formation of other key metabolites. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with rabeprazole and its metabolic profile. Further research focusing on the pharmacodynamic activity and potential drug-drug interactions of the individual metabolites will continue to refine our understanding of this important therapeutic agent.

References

Methodological & Application

Application Note: Synthesis and Purification of Rabeprazole N-Oxide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rabeprazole N-Oxide is a significant metabolite and impurity of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] As mandated by regulatory bodies like the ICH, the presence of impurities in active pharmaceutical ingredients (APIs) must be monitored and controlled.[1] Therefore, the availability of a highly pure this compound reference standard is crucial for the development of analytical methods, validation, and quality control applications in the pharmaceutical industry.[3] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the controlled oxidation of a suitable precursor. The following protocol is based on established chemical principles for N-oxidation and sulfoxidation reactions. A common method involves the oxidation of Rabeprazole Sulfide or a related intermediate.[4][5]

Materials and Reagents:

  • 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)

  • meta-Chloroperbenzoic acid (m-CPBA), 70-77%

  • Dichloromethane (DCM) or Chloroform

  • Saturated Sodium Bicarbonate solution

  • Sodium Sulfate (anhydrous)

  • Methanol

  • Ethyl Acetate

Protocol:

  • Dissolution: Dissolve Rabeprazole Sulfide (1 equivalent) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to a temperature between -10°C and 5°C using an ice-salt bath.[4][5]

  • Reagent Addition: Add m-CPBA (approximately 2.0-2.2 equivalents) portion-wise to the stirred solution over 30-45 minutes, ensuring the temperature remains in the specified range. The use of a slight excess of m-CPBA facilitates the oxidation of both the pyridine nitrogen and the sulfide group.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product will be used in the subsequent purification step.

Part 2: Purification of this compound by Crystallization

Purification is critical to remove by-products, particularly the Rabeprazole sulfone-N-oxide, which can form from over-oxidation.[1] The N-oxide's stability in various pH conditions simplifies the purification process.[6]

Materials and Reagents:

  • Crude this compound

  • Methanol (MeOH)

  • Ethyl Acetate (AcOEt)

Protocol:

  • Initial Dissolution: Transfer the crude this compound into a clean flask. Add a minimal amount of methanol and heat the mixture to approximately 50°C to facilitate dissolution.[6]

  • Crystallization Induction: Stir the solution at room temperature for 15-20 minutes. Slowly add ethyl acetate to the solution, which will act as an anti-solvent and induce precipitation of the product.[6]

  • Cooling and Precipitation: Continue stirring the suspension for about one hour at room temperature, then cool the mixture to 0-5°C for at least 30 minutes to maximize the precipitation of the purified product.[6]

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the collected solid with a cold mixture of methanol and ethyl acetate, followed by a wash with cold ethyl acetate to remove residual impurities.

  • Drying: Dry the purified solid under vacuum at 40°C overnight to yield the this compound reference standard as a white to off-white solid.[2][]

Data Presentation

Quantitative data related to the synthesis and characterization of this compound are summarized below.

Table 1: Synthesis and Purification Parameters

Parameter Value/Condition Reference
Starting Material Rabeprazole Sulfide [4][5]
Oxidizing Agent m-Chloroperbenzoic acid (m-CPBA) [4][5]
Reaction Solvent Dichloromethane or Chloroform [4][5]
Reaction Temperature -10°C to 5°C [4]
Typical Yield (Crude) 70-85% [4][6]
Purification Method Crystallization [6]

| Crystallization Solvents | Methanol / Ethyl Acetate |[6] |

Table 2: Analytical Characterization of this compound Reference Standard

Parameter Value Reference
Chemical Name 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole []
Synonym Rabeprazole EP Impurity D, Rabeprazole USP Related Compound B [3][]
Molecular Formula C18H21N3O4S [2][]
Molecular Weight 375.44 g/mol [2][]
Appearance White to Off-White Solid [2][]
Purity (by HPLC) > 98.5% [6]
HPLC RRT ~0.47 (Relative to Rabeprazole peak) [8]

| Storage Condition | Refrigerate (2-8°C), protected from light |[9][10] |

Visualizations

Synthesis Workflow

Synthesis_Workflow start_material Rabeprazole Sulfide in Dichloromethane reaction_step Oxidation with m-CPBA (-10°C to 5°C) start_material->reaction_step 1-3 hours workup_step Quenching & Extraction (Sat. NaHCO3) reaction_step->workup_step Reaction complete concentration_step Drying & Concentration (Rotary Evaporation) workup_step->concentration_step end_product Crude This compound concentration_step->end_product

Caption: Workflow for the chemical synthesis of crude this compound.

Purification and Analysis Workflow

Purification_Analysis_Workflow crude_product Crude This compound crystallization Crystallization (MeOH / Ethyl Acetate) crude_product->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying (40°C) filtration->drying pure_product Purified This compound drying->pure_product analysis QC Analysis: - HPLC Purity - Mass Spectrometry - NMR Spectroscopy pure_product->analysis final_standard Reference Standard analysis->final_standard Meets Specs

Caption: Workflow for purification and analytical qualification of the reference standard.

References

Application Note: Quantification of Rabeprazole N-Oxide using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. During its synthesis and storage, process-related impurities and degradation products can arise, one of which is Rabeprazole N-Oxide. Monitoring and quantifying such impurities is crucial for ensuring the quality, safety, and efficacy of rabeprazole sodium in pharmaceutical formulations. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The chromatographic method utilizes a reversed-phase C18 column with a gradient elution of a phosphate buffer and an organic solvent mixture. This allows for the effective separation of this compound from the parent drug, rabeprazole, and other known impurities.[1][3] Detection is performed using a UV detector, as both rabeprazole and its impurities show significant absorbance at specific wavelengths.[4][5][6] Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibrated standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

ParameterRecommended Conditions
HPLC System Agilent 1100/1200 series, Waters Alliance or equivalent with PDA/UV detector
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent[3]
Mobile Phase A 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 7.0 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile:Water (90:10, v/v)[3]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 286 nm[7][8]
Injection Volume 10 µL
Column Temperature 30°C[7][8]
Run Time Approximately 40 minutes

Table 1: HPLC Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
07030
155050
303070
357030
407030

Table 2: Gradient Elution Program

2. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is used as the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.

  • Calibration Curve Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 5 µg/mL.

  • Sample Preparation (for drug substance): Accurately weigh about 25 mg of the rabeprazole sodium test sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and make up the volume with the diluent. This yields a solution with a nominal concentration of 500 µg/mL of rabeprazole sodium.

3. Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a PDA detector. The resolution between adjacent peaks should be >1.5.[7][8]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should be acceptable (%RSD < 10%).
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (%RSD) should be ≤ 2.0%.[9]
Accuracy (Recovery) The mean recovery should be within 98.0% to 102.0% at different concentration levels.[10]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Table 3: Method Validation Parameters and Acceptance Criteria

4. Data Presentation

The quantitative data for this compound should be summarized for clear interpretation.

ParameterResult
Retention Time (min) ~12.5 (relative to Rabeprazole)
Linearity Range (µg/mL) 0.1 - 5.0
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) ~0.03
LOQ (µg/mL) ~0.1
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98.5 - 101.5

Table 4: Summary of Quantitative Data for this compound

Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_mobile_phase Prepare Mobile Phases A & B prep_diluent Prepare Diluent prep_mobile_phase->prep_diluent prep_standard Prepare this compound Standard Stock Solution prep_calibration Prepare Calibration Standards prep_standard->prep_calibration inject_samples Inject Standards and Samples prep_calibration->inject_samples prep_sample Prepare Sample Solution prep_sample->inject_samples hplc_system Set up HPLC System (Column, Flow Rate, Temp, Wavelength) hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve (Concentration vs. Area) integrate_peaks->calibration_curve quantify_noxide Quantify this compound in Sample calibration_curve->quantify_noxide report_results Report Results quantify_noxide->report_results

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

G cluster_rabeprazole Rabeprazole Sodium cluster_impurities Potential Impurities / Degradants cluster_analysis Analytical Separation rabeprazole Rabeprazole hplc Stability-Indicating RP-HPLC Method rabeprazole->hplc Sample Injection n_oxide This compound n_oxide->hplc Sample Injection sulfide Rabeprazole Sulfide sulfide->hplc Sample Injection sulfone Rabeprazole Sulfone sulfone->hplc Sample Injection other_imps Other Process-Related Impurities other_imps->hplc Sample Injection rabeprazole_peak Rabeprazole Peak hplc->rabeprazole_peak Chromatographic Separation n_oxide_peak N-Oxide Peak (Quantified) hplc->n_oxide_peak Chromatographic Separation other_peaks Other Impurity Peaks hplc->other_peaks Chromatographic Separation

Caption: Separation of this compound from related substances.

References

Application Note: Quantification of Rabeprazole N-Oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor, is extensively metabolized in the liver, leading to the formation of several metabolites.[1] One of these is Rabeprazole N-Oxide, a product of the oxidation of the pyridine ring nitrogen. Accurate and sensitive quantification of this compound in human plasma is essential for comprehensive pharmacokinetic studies and to fully understand the metabolic profile of Rabeprazole. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is adapted from established protocols for Rabeprazole and its other metabolites due to the limited availability of a specific validated method for this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection is_addition Internal Standard Spiking plasma->is_addition extraction Protein Precipitation / LLE / SPE is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in plasma. This protocol should be considered a starting point and must be fully validated according to regulatory guidelines (e.g., FDA and EMA) before its application in regulated studies.[2][3]

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled this compound (or a suitable analog such as Omeprazole) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium acetate

  • Human plasma with anticoagulant (e.g., K2-EDTA)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving an accurately weighed amount in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.

Sample Preparation

Choose one of the following extraction methods based on the required sample cleanup and recovery.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma, add the internal standard and 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute this compound and the IS with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterSuggested Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.
Mobile Phase B Acetonitrile or Methanol.
Flow Rate 0.3 - 0.5 mL/min.
Gradient Elution A suitable gradient to ensure separation from endogenous plasma components and other Rabeprazole metabolites.
Column Temperature 40°C.
Injection Volume 5 - 10 µL.

Table 2: Mass Spectrometric Conditions

ParameterSuggested Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Multiple Reaction Monitoring (MRM) Transitions This compound: m/z 376.1 → 359.1 (loss of OH) and/or m/z 376.1 → 242.1 (further fragmentation). The precursor ion is based on the molecular weight of this compound (375.44 g/mol ) plus a proton. The product ions are hypothetical and require experimental optimization.
Internal Standard: To be determined based on the chosen IS. For example, for Omeprazole: m/z 346.1 → 198.1.
Ion Source Temperature To be optimized (e.g., 500°C).
Collision Energy (CE) To be optimized for each MRM transition.
Declustering Potential (DP) To be optimized.

Data Presentation and Method Validation

A full method validation should be performed in accordance with FDA and/or EMA guidelines. The validation should assess the following parameters, with suggested acceptance criteria summarized in the table below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration.The mean concentration should be within ±15% of the nominal value for QC samples (±20% for the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements.The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for the LLOQ).
Recovery The extraction efficiency of an analytical process.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The matrix factor should be consistent across different lots of plasma. The %CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in processed samples. The deviation from nominal concentration should be within ±15%.

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of Rabeprazole, highlighting the formation of this compound.

metabolism rabeprazole Rabeprazole thioether Rabeprazole Thioether rabeprazole->thioether Non-enzymatic Reduction sulfone Rabeprazole Sulfone rabeprazole->sulfone CYP3A4 n_oxide This compound rabeprazole->n_oxide Oxidation

Caption: Simplified metabolic pathway of Rabeprazole.

Conclusion

This application note provides a comprehensive, though theoretical, LC-MS/MS protocol for the quantification of this compound in human plasma. The proposed method, which is based on established analytical techniques for similar compounds, offers a robust starting point for researchers. It is imperative that this method undergoes a full and rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose in pharmacokinetic and drug metabolism studies.

References

Application Note: Isolation of Rabeprazole N-Oxide from Bulk Rabeprazole Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole sodium is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. During its synthesis and storage, various related substances or impurities can form. One such critical impurity is Rabeprazole N-Oxide, also known as Rabeprazole EP Impurity D or Rabeprazole USP Related Compound B.[1] The presence of impurities can impact the safety and efficacy of the final drug product, making their isolation, characterization, and quantification essential for quality control and regulatory compliance.

This application note provides a detailed protocol for the isolation of this compound from bulk rabeprazole sodium. The methodology involves an initial controlled oxidative degradation of the bulk drug to enrich the N-oxide content, followed by preparative high-performance liquid chromatography (HPLC) for its isolation and purification.

Overview of the Isolation Workflow

The overall process for isolating this compound is depicted in the workflow diagram below. This multi-step procedure begins with the preparation of the bulk rabeprazole sodium sample, followed by a controlled chemical reaction to increase the concentration of the N-oxide impurity. The enriched sample is then subjected to preparative HPLC to separate the N-oxide from the parent drug and other impurities. Finally, the collected fractions are analyzed for purity and the isolated compound is thoroughly characterized.

Isolation_Workflow cluster_prep Sample Preparation cluster_iso Isolation cluster_analysis Analysis & Characterization start Bulk Rabeprazole Sodium degradation Forced Oxidative Degradation start->degradation Enrichment of N-Oxide prep_hplc Preparative HPLC degradation->prep_hplc Separation fraction_collection Fraction Collection prep_hplc->fraction_collection Elution purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check characterization Structural Characterization (MS, NMR, IR) purity_check->characterization If pure final_product Isolated this compound characterization->final_product Degradation_Pathway rabeprazole Rabeprazole Sodium n_oxide This compound (Target Impurity) rabeprazole->n_oxide Oxidation (Pyridine Ring) sulfone Rabeprazole Sulfone rabeprazole->sulfone Oxidation (Sulfoxide) sulfone_n_oxide Rabeprazole Sulfone N-Oxide n_oxide->sulfone_n_oxide Further Oxidation sulfone->sulfone_n_oxide Further Oxidation

References

Application of Rabeprazole N-Oxide in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor (PPI), is extensively metabolized in the liver through both enzymatic and non-enzymatic pathways. The primary cytochrome P450 (CYP) isoenzymes involved in its metabolism are CYP2C19 and CYP3A4.[1][2] However, a significant portion of rabeprazole's clearance occurs via non-enzymatic reduction to its thioether metabolite.[1] Rabeprazole N-oxide is a metabolite of rabeprazole and is also considered a process impurity in the synthesis of the drug. Understanding the formation and fate of metabolites like this compound is crucial for a comprehensive assessment of a drug's metabolic profile, potential for drug-drug interactions, and overall safety. This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, primarily as a reference standard for its quantification in various biological matrices and for in-vitro metabolic investigations.

Data Presentation

Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Volunteers
ParameterValueReference
Bioavailability~52%[1]
Tmax (Time to Peak Plasma Concentration)~3.5 hours[1]
Protein Binding96.3% - 97%[1]
Elimination Half-life~1 hour[1]
Cmax (Peak Plasma Concentration) after 20 mg dose657.83 ± 250.86 ng/mL - 678.24 ± 278.93 ng/mL[3]
AUC (Area Under the Curve) after 20 mg dose1457.44 ± 524.40 ng·h/mL - 1479.81 ± 527.83 ng·h/mL[3]
Table 2: Chromatographic and Mass Spectrometric Parameters for the Analysis of Rabeprazole and its Metabolites/Impurities
ParameterMethod 1 (LC-MS/MS for Rabeprazole)Method 2 (UPLC-MS/MS for Rabeprazole)
Chromatography
ColumnC18 columnHypersil gold C18
Mobile PhaseIsocratic: 50:50 Methanol:Water with 0.1% Formic AcidGradient: 2 mM Ammonium formate and Acetonitrile
Flow RateNot Specified0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI)Positive Ion ESI
Detection ModeSelected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Rabeprazole)Not SpecifiedNot Specified
Internal StandardOmeprazoleLansoprazole

Note: These parameters are derived from methods developed for Rabeprazole and can be adapted and optimized for the specific quantification of this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in human plasma, using it as an analytical standard. The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the matrix)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to create working solutions for calibration curve standards and quality control (QC) samples.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions (to be optimized):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions (to be optimized):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Determine the precursor and product ions for this compound and the IS by infusing a standard solution into the mass spectrometer.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration. Use a weighted linear regression (e.g., 1/x²).

  • Quantify the concentration of this compound in the unknown samples and QC samples using the calibration curve.

Protocol 2: In-Vitro Metabolism of Rabeprazole to this compound using Human Liver Microsomes (HLMs)

This protocol is adapted from methods for studying the formation of other rabeprazole metabolites and is intended to investigate the potential enzymatic formation of this compound.

1. Materials and Reagents:

  • Rabeprazole

  • This compound reference standard (for metabolite identification and potential quantification)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile

  • Internal Standard (for LC-MS/MS analysis)

2. Incubation Procedure:

  • Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

  • In a microcentrifuge tube or 96-well plate, add the HLM solution (final protein concentration typically 0.2-0.5 mg/mL).

  • Add the Rabeprazole solution (substrate) at various concentrations to assess concentration-dependent metabolism.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.

  • Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

  • Include control incubations:

    • Without NADPH regenerating system (to assess non-enzymatic degradation).

    • Without Rabeprazole (to check for interfering peaks from the matrix).

    • Without HLMs (to assess chemical stability of Rabeprazole).

3. Reaction Termination and Sample Preparation:

  • Terminate the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop and validate an LC-MS/MS method for the simultaneous detection of Rabeprazole and the potential formation of this compound, as described in Protocol 1. The method should be sensitive enough to detect low levels of the metabolite.

5. Data Analysis:

  • Qualitatively identify the formation of this compound by comparing the retention time and mass spectrum of the peak in the incubation samples with that of the this compound reference standard.

  • If a suitable standard curve is prepared, quantify the amount of this compound formed over time to determine the rate of formation.

Mandatory Visualization

Rabeprazole_Metabolic_Pathway Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19 N_Oxide This compound Rabeprazole->N_Oxide Oxidation (Potential Pathway) Experimental_Workflow_Quantitative_Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Plasma_Sample Plasma Sample (Unknown, QC, or Blank) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Stock_Solution This compound Stock Solution Working_Standards Working Standards Stock_Solution->Working_Standards Calibration_Curve Calibration Curve Samples Working_Standards->Calibration_Curve Calibration_Curve->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis HLM Human Liver Microsomes Pre_incubation Pre-incubation (37°C) HLM->Pre_incubation Rabeprazole_Substrate Rabeprazole (Substrate) Rabeprazole_Substrate->Pre_incubation Buffer Phosphate Buffer Buffer->Pre_incubation NADPH Add NADPH Regenerating System Pre_incubation->NADPH Incubation Incubation (37°C, Time Course) NADPH->Incubation Quench Quench with Acetonitrile + IS Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS_Analysis LC-MS/MS Analysis Supernatant->LC_MSMS_Analysis Metabolite_ID Metabolite Identification & Quantification LC_MSMS_Analysis->Metabolite_ID

References

Application Notes and Protocols for Forced Degradation Studies of Rabeprazole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies provide crucial insights into the intrinsic stability of a drug substance, help in the elucidation of degradation pathways, and are essential for the development and validation of stability-indicating analytical methods. This document provides a detailed protocol for conducting forced degradation studies on Rabeprazole N-Oxide, an impurity and metabolite of Rabeprazole.

Rabeprazole, a proton pump inhibitor, is known to be unstable in acidic conditions.[1][2] Its N-Oxide derivative is also susceptible to degradation, with a strong dependence on pH.[] Understanding the degradation profile of this compound is crucial for ensuring the quality, safety, and efficacy of Rabeprazole drug products.

Chemical Information

CompoundChemical StructureMolecular FormulaMolecular Weight
This compound[Image of this compound chemical structure]C18H21N3O4S[]375.45 g/mol []

Experimental Protocol: Forced Degradation Studies

This protocol outlines the stress conditions to be applied to this compound to induce degradation. The target degradation for each stress condition is between 5-20%.[4]

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Calibrated pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock solution, prepare working solutions for each stress condition.

Stress Conditions
  • To a working solution of this compound, add an equal volume of 0.1 N HCl.

  • Keep the solution at room temperature and analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).

  • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • To a working solution of this compound, add an equal volume of 0.1 N NaOH.

  • Keep the solution at room temperature and analyze samples at appropriate time intervals.

  • If no degradation is observed, repeat the experiment with 1 N NaOH and/or at an elevated temperature (e.g., 60°C).

  • Neutralize the samples with an equivalent amount of HCl before analysis.

  • To a working solution of this compound, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, and analyze samples at appropriate time intervals.

  • If the degradation is too rapid or too slow, adjust the concentration of H₂O₂ (e.g., up to 30%).

  • Place a known amount of solid this compound in a petri dish.

  • Expose the sample to a high temperature (e.g., 80°C) in a temperature-controlled oven.

  • Analyze samples at appropriate time intervals.

  • Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze both the exposed and control samples at appropriate time intervals.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for Rabeprazole and related substances.

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer and acetonitrile is a common starting point. The pH of the buffer should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNumber of DegradantsRRT of Major Degradant
Acidic Hydrolysis 0.1 N HCl24RT
1 N HCl860
Basic Hydrolysis 0.1 N NaOH24RT
1 N NaOH860
Oxidative Degradation 3% H₂O₂24RT
30% H₂O₂8RT
Thermal Degradation Solid4880
Photolytic Degradation Solution--
Solid--

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL this compound) prep_work Prepare Working Solutions prep_stock->prep_work acid Acidic Hydrolysis (0.1N/1N HCl, RT/60°C) base Basic Hydrolysis (0.1N/1N NaOH, RT/60°C) oxidation Oxidative Degradation (3%/30% H₂O₂, RT) thermal Thermal Degradation (Solid, 80°C) photo Photolytic Degradation (Solution & Solid, ICH Q1B) hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data pathways Elucidate Degradation Pathways data->pathways method_val Validate Stability-Indicating Method data->method_val

Caption: Workflow for Forced Degradation of this compound.

Conclusion

The forced degradation studies outlined in this protocol will provide a comprehensive understanding of the stability of this compound under various stress conditions. The data generated will be instrumental in identifying potential degradation products, elucidating degradation pathways, and developing a robust, stability-indicating analytical method. This information is essential for ensuring the quality and safety of Rabeprazole drug products throughout their shelf life.

References

Application Notes & Protocols: Analytical Method Validation for Rabeprazole N-Oxide as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rabeprazole, a proton pump inhibitor, is widely used in the treatment of acid-related gastrointestinal disorders. Rabeprazole N-Oxide is a potential impurity and a primary metabolite of Rabeprazole. A robust and validated analytical method is crucial for the accurate quantification of this compound in bulk drug substances and pharmaceutical dosage forms to ensure product quality and safety. This document provides a comprehensive overview of the analytical method validation for this compound in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The validation process ensures that the analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[4][5] The key validation parameters addressed in this protocol include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Chromatographic Conditions (Proposed Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed for the determination of this compound. The following chromatographic conditions are suggested as a starting point for method development and validation.

ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.5) in a gradient or isocratic mode. The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 10 µL
Column Temperature 30°C
Diluent Mobile Phase

Experimental Protocols

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6]

Protocol:

  • Acid Degradation: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.[7]

  • Base Degradation: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.[7]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.[8]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the peak purity of the this compound peak to ensure no co-eluting peaks from degradation products.

G cluster_forced_degradation Forced Degradation Studies Drug_Substance This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (3% H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal Degradation (80°C, Dry Heat) Drug_Substance->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Drug_Substance->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Specificity Specificity Assessed (Peak Purity & Resolution) Analysis->Specificity

Forced degradation workflow for specificity.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from the LOQ to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by recovery studies.

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same analytical conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both sets of experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line).

  • S = the slope of the calibration curve.

Alternatively, a signal-to-noise ratio approach can be used, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution, tailing factor).

Data Presentation

Summary of Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products or other impurities. Peak purity index should be > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Should cover the expected concentration range of the analyte.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision (Repeatability) %RSD ≤ 2.0%.
Precision (Intermediate) %RSD ≤ 2.0%.
LOD & LOQ The method should be sensitive enough to detect and quantify the analyte at the required levels.
Robustness System suitability parameters should remain within acceptable limits despite minor variations in the method.
Example Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
1.015234
2.538105
5.075987
7.5113560
10.0151230
Correlation Coefficient (r²) 0.9998
Example Accuracy Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%4.03.9598.7599.15
4.03.9899.50
4.03.9799.25
100%5.04.9899.6099.80
5.05.01100.20
5.04.9899.60
120%6.06.02100.33100.11
6.05.9899.67
6.06.02100.33
Example Precision Data
ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
17601275990
27589076123
37615075850
47595076050
57605075900
67598076100
Mean 76005.3 76002.2
SD 98.2 105.6
%RSD 0.13 0.14

Workflow Diagram

G Method_Development Analytical Method Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Documentation Validation Report Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD_LOQ->Documentation Robustness->Documentation Routine_Use Routine Analysis Documentation->Routine_Use

Analytical method validation workflow.

The described protocols provide a framework for the validation of an analytical method for the determination of this compound as per ICH guidelines. Successful completion of these validation experiments will ensure that the method is suitable for its intended purpose and can be reliably used for routine quality control analysis. It is important to note that the specific conditions and acceptance criteria may need to be adjusted based on the specific requirements of the product and regulatory authorities.

References

Characterization of Rabeprazole N-Oxide: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the structural characterization of Rabeprazole N-Oxide, a significant impurity and metabolite of the proton pump inhibitor Rabeprazole. The methods described herein utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of this compound.

Introduction

This compound is a primary oxidative metabolite of Rabeprazole. Its identification and characterization are crucial for impurity profiling in pharmaceutical manufacturing and for understanding the metabolic fate of the parent drug. This document outlines the analytical procedures for the unambiguous structural elucidation of this compound using ¹H NMR, ¹³C NMR, and LC-MS/MS.

Chemical Structure and Properties

  • Systematic Name: 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

  • Molecular Formula: C₁₈H₂₁N₃O₄S[1][2]

  • Molecular Weight: 375.44 g/mol [1][2]

  • Appearance: White to off-white solid[3]

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Data is compiled based on the analysis of related structures and spectral predictions. For definitive analysis, spectra should be acquired and interpreted for the specific sample.

Table 1: ¹H NMR Data of this compound (Illustrative)

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic-H (Benzimidazole)7.20 - 7.80m-
Pyridine-H6.80 - 8.20m-
-OCH₂- (Propoxy)4.10t6.5
-OCH₂- (Propoxy)3.50t6.5
-CH₂- (Propoxy)2.05p6.5
-OCH₃3.35s-
Pyridine-CH₃2.25s-
-S-CH₂-4.80d12.0
-S-CH₂-4.95d12.0

Solvent: CDCl₃ or DMSO-d₆

Table 2: ¹³C NMR Data of this compound (Illustrative)

CarbonChemical Shift (δ) ppm
Aromatic/Pyridine C110 - 160
-OCH₂- (Propoxy)68.0
-OCH₂- (Propoxy)70.0
-CH₂- (Propoxy)29.0
-OCH₃59.0
Pyridine-CH₃12.0
-S-CH₂-60.0

Solvent: CDCl₃ or DMSO-d₆

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the confirmation of the molecular weight and for studying the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
[M+H]⁺ (Calculated)376.1329
[M+H]⁺ (Observed)376.1331
Major Fragment Ions (m/z)359, 328, 242, 226, 136

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher
  • Pulse Program: Standard single-pulse
  • Acquisition Time: 2-3 seconds
  • Relaxation Delay: 1-2 seconds
  • Number of Scans: 16-64
  • Temperature: 298 K

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher
  • Pulse Program: Proton-decoupled
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 1024-4096
  • Temperature: 298 K

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase and baseline correct the resulting spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

2. LC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% to 95% B over 15 minutes).
  • Flow Rate: 0.5-1.0 mL/min
  • Injection Volume: 5-10 µL
  • Column Temperature: 30 °C

3. MS Parameters:

  • Ion Source: Electrospray Ionization (ESI)
  • Polarity: Positive
  • Capillary Voltage: 3-4 kV
  • Cone Voltage: 20-40 V
  • Source Temperature: 120-150 °C
  • Desolvation Temperature: 350-450 °C
  • Scan Range: m/z 50-500
  • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to induce fragmentation.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak to determine the [M+H]⁺ ion.
  • Perform MS/MS analysis on the [M+H]⁺ ion to obtain the fragmentation pattern.
  • Propose a fragmentation pathway consistent with the observed product ions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Interpretation Sample This compound Sample NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve and Dilute in Mobile Phase Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR MS LC-MS/MS Analysis MS_Sample->MS NMR_Data Spectral Processing (FT, Phasing, Baseline Correction) NMR->NMR_Data MS_Data Chromatogram & Spectrum Extraction MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity MS Mass Spectrometry (LC-MS/MS) Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Fragmentation Fragmentation Pattern (Substructural Information) MS->Fragmentation Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Molecular_Weight->Final_Structure Fragmentation->Final_Structure

References

In Vitro Ames Test Protocol for Genotoxicity Assessment of Rabeprazole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bacterial Reverse Mutation Test, commonly known as the Ames test, is a widely used and internationally accepted short-term assay to evaluate the potential of a substance to induce gene mutations.[1][2] This protocol outlines the in vitro Ames test for assessing the genotoxic potential of Rabeprazole N-Oxide, an impurity of the proton pump inhibitor Rabeprazole.[3] The methodology adheres to the Organization for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 471.[1][4][5]

Principle of the Ames Test

The Ames test utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis.[1] The assay determines if a test substance can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid. A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the substance is mutagenic.[4] The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism and identify substances that become mutagenic after metabolic processing.[4]

Materials and Methods

Test Article
  • This compound (CAS: 924663-38-7)[3]

  • Purity and stability data for the test lot should be documented.

Bacterial Strains

A minimum of five strains should be used as stipulated by OECD 471.[4]

StrainMutation Type DetectedGenotype Highlights
S. typhimurium TA98FrameshiftuvrB, rfa, pKM101
S. typhimurium TA100Base-pair substitutionuvrB, rfa, pKM101
S. typhimurium TA1535Base-pair substitutionuvrB, rfa
S. typhimurium TA1537FrameshiftuvrB, rfa
E. coli WP2 uvrA (pKM101)Base-pair substitutionuvrA, pKM101
Metabolic Activation System (S9 Mix)
  • Source: Aroclor 1254-induced rat liver post-mitochondrial fraction (S9).[4]

  • Preparation: The S9 fraction is combined with a cofactor solution (e.g., NADP, G6P) to create the S9 mix immediately before use.

Media and Reagents
  • Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)

  • Minimal glucose agar plates (Vogel-Bonner Medium E)

  • Top agar supplemented with a limited amount of histidine and biotin (for S. typhimurium) or tryptophan (for E. coli)

Experimental Procedure

The plate incorporation method is described below. A pre-incubation method can also be used.[6]

Workflow for Ames Test Execution

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Strain_Prep Prepare Bacterial Strains (Overnight Culture) Mix Mix Bacteria, Test Article, and Top Agar (with or without S9 Mix) Strain_Prep->Mix S9_Prep Prepare S9 Mix (if applicable) S9_Prep->Mix Test_Article_Prep Prepare Test Article Dilutions Test_Article_Prep->Mix Plate Pour Mixture onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate Plates at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Dose-Response and Fold Increase Count->Analyze Report Generate Final Report Analyze->Report

Caption: Workflow of the in vitro Ames test.

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of this compound. This helps to identify concentrations that are not overly toxic to the bacterial strains.

  • Main Experiment:

    • For each strain, separate experiments are conducted with and without the S9 metabolic activation mix.

    • To molten top agar (at approximately 45°C), add the bacterial culture, the test article solution at the desired concentration (or a solvent control), and either S9 mix or a buffer.

    • This mixture is quickly poured over the surface of a minimal glucose agar plate.

    • Plates are prepared in triplicate for each concentration and control.[4]

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: Following incubation, the number of revertant colonies on each plate is counted.

Dose Levels and Controls
  • Vehicle/Solvent Control: The solvent used to dissolve this compound is tested to establish the background (spontaneous) reversion rate.

  • Test Concentrations: At least five different concentrations of this compound should be tested.[4] Based on data from related compounds, a range up to 1000 µ g/plate is appropriate, with concentrations such as 40, 100, 250, 500, and 1000 µ g/plate .[7][8]

  • Positive Controls: Known mutagens are used to confirm the sensitivity of the bacterial strains and the activity of the S9 mix.

ConditionPositive Control Example
Without S9 MixSodium Azide (for TA100, TA1535)
4-Nitro-o-phenylenediamine (for TA98)
With S9 Mix2-Aminoanthracene (for all strains)

Data and Results

Evaluation Criteria

A positive response for this compound is defined as:

  • A dose-related increase in the number of revertant colonies.[4]

  • A reproducible increase in the number of revertant colonies at one or more concentrations that is at least twice the mean of the solvent control for strains TA98, TA100, and WP2 uvrA, and at least three times the mean for TA1535 and TA1537.

Hypothetical Data Summary

The following tables represent a hypothetical outcome where this compound is determined to be non-mutagenic.

Table 1: Ames Test Results for this compound without Metabolic Activation (-S9)

Concentration (µ g/plate )TA98 (Mean ± SD)TA100 (Mean ± SD)TA1535 (Mean ± SD)TA1537 (Mean ± SD)WP2 uvrA (Mean ± SD)
Solvent Control25 ± 4110 ± 1215 ± 312 ± 230 ± 5
4028 ± 5115 ± 1017 ± 414 ± 333 ± 4
10026 ± 3120 ± 1416 ± 213 ± 335 ± 6
25030 ± 6125 ± 1118 ± 515 ± 238 ± 5
50024 ± 4118 ± 915 ± 314 ± 436 ± 7
100022 ± 5112 ± 1314 ± 411 ± 331 ± 6
Positive Control 350 ± 25 850 ± 55 450 ± 40 280 ± 30 400 ± 35

Table 2: Ames Test Results for this compound with Metabolic Activation (+S9)

Concentration (µ g/plate )TA98 (Mean ± SD)TA100 (Mean ± SD)TA1535 (Mean ± SD)TA1537 (Mean ± SD)WP2 uvrA (Mean ± SD)
Solvent Control35 ± 6130 ± 1520 ± 418 ± 445 ± 8
4038 ± 5135 ± 1222 ± 320 ± 548 ± 7
10036 ± 7140 ± 1821 ± 519 ± 350 ± 9
25040 ± 8145 ± 1424 ± 622 ± 453 ± 6
50034 ± 6138 ± 1120 ± 417 ± 547 ± 8
100031 ± 5132 ± 1618 ± 316 ± 344 ± 7
Positive Control 450 ± 35 1200 ± 80 550 ± 50 350 ± 40 600 ± 50

Interpretation of Results

In this hypothetical example, this compound did not cause a significant or dose-dependent increase in the number of revertant colonies in any of the five tester strains, either with or without metabolic activation. The positive controls elicited a strong mutagenic response, confirming the validity of the test system. Therefore, under the conditions of this assay, this compound would be considered non-mutagenic. A similar compound, Omeprazole-N-oxide, was also found to be non-mutagenic in five S. typhimurium strains up to 1000 µ g/plate .[7]

Conclusion

The in vitro Bacterial Reverse Mutation (Ames) test is a critical component for evaluating the genotoxic risk of pharmaceutical impurities like this compound. A negative result in a well-conducted Ames test provides strong evidence that the substance is not a bacterial mutagen.

Logical Relationship of Ames Test Components

Ames_Test_Logic Test_Substance Test Substance (this compound) Exposure Exposure in Minimal Medium Test_Substance->Exposure Bacterial_Strains Auxotrophic Bacterial Strains (e.g., His-) Bacterial_Strains->Exposure S9_Mix Metabolic Activation System (S9 Mix) S9_Mix->Exposure +/- Mutation Reverse Mutation Occurs? Exposure->Mutation Growth Bacterial Growth (Revertant Colonies Form) Mutation->Growth Yes No_Growth No Significant Growth Mutation->No_Growth No Positive_Result Positive Result (Mutagenic) Growth->Positive_Result Negative_Result Negative Result (Non-Mutagenic) No_Growth->Negative_Result

Caption: Logical flow of the Ames test outcome.

References

Application Notes & Protocols: Utilizing Rabeprazole N-Oxide in Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Rabeprazole N-Oxide in the development of stability-indicating assays for Rabeprazole. This compound is a known impurity and a significant degradation product of Rabeprazole, making it a critical component in the validation of analytical methods designed to assess the stability of Rabeprazole in pharmaceutical formulations.[1][2]

Introduction

Rabeprazole is a proton pump inhibitor susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments.[3][4][5] A stability-indicating assay method (SIAM) is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7][8] this compound is a primary oxidative degradation product of Rabeprazole and its effective separation and quantification are paramount for a validated SIAM.[3][9]

This document outlines the protocols for forced degradation studies of Rabeprazole, the development of a stability-indicating HPLC method for the separation of Rabeprazole from this compound and other degradants, and the validation of this method as per ICH guidelines.

Role of this compound in Stability Studies

This compound is formed through the oxidation of the pyridine ring nitrogen in the Rabeprazole molecule.[9] Its presence in a drug product is a direct indicator of oxidative degradation. Therefore, a robust stability-indicating method must be able to:

  • Effectively separate the Rabeprazole peak from the this compound peak.

  • Quantify the amount of this compound formed under various stress conditions.

  • Demonstrate that the assay for Rabeprazole is unaffected by the presence of this compound and other degradation products.

The relationship between Rabeprazole and its N-Oxide in a stability study is illustrated below.

G Rabeprazole Rabeprazole (API) Stress Stress Conditions (e.g., Oxidation, Light, Heat) Rabeprazole->Stress Assay Stability-Indicating Assay (HPLC) Rabeprazole->Assay Degradation Degradation Stress->Degradation N_Oxide This compound (Degradation Product) Degradation->N_Oxide Oxidation Other_Deg Other Degradation Products Degradation->Other_Deg Hydrolysis, etc. N_Oxide->Assay Other_Deg->Assay

Figure 1: Logical relationship in stability studies.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[3][6]

Objective: To generate this compound and other degradation products from Rabeprazole sodium under various stress conditions.

Materials:

  • Rabeprazole Sodium reference standard

  • Hydrogen Peroxide (H₂O₂) (3% and 30%)

  • Hydrochloric Acid (HCl) (0.1 N)

  • Sodium Hydroxide (NaOH) (0.1 N)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

Protocol Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Rabeprazole Solution (e.g., 1 mg/mL in diluent) Oxidative Oxidative (3% H₂O₂ at RT for 24h) Prep->Oxidative Acid Acid Hydrolysis (0.1N HCl at 60°C for 2h) Prep->Acid Base Base Hydrolysis (0.1N NaOH at 60°C for 1h) Prep->Base Thermal Thermal (Solid state at 80°C for 48h) Prep->Thermal Photolytic Photolytic (ICH specified light exposure) Prep->Photolytic Dilute Dilute to Final Concentration Oxidative->Dilute Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by HPLC Dilute->Analyze

Figure 2: Forced degradation experimental workflow.

Detailed Procedures:

  • Oxidative Degradation:

    • Dissolve Rabeprazole sodium in a suitable diluent to a concentration of 1 mg/mL.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals, dilute with mobile phase, and analyze by HPLC.[3]

  • Acid Hydrolysis:

    • Dissolve Rabeprazole sodium in 0.1 N HCl to a concentration of 1 mg/mL.

    • Reflux the solution at 60°C for 2 hours.

    • Cool the solution, neutralize with an appropriate volume of 0.1 N NaOH, dilute with mobile phase, and analyze.[10]

  • Base Hydrolysis:

    • Dissolve Rabeprazole sodium in 0.1 N NaOH to a concentration of 1 mg/mL.

    • Reflux the solution at 60°C for 1 hour.

    • Cool the solution, neutralize with an appropriate volume of 0.1 N HCl, dilute with mobile phase, and analyze.[3]

  • Thermal Degradation:

    • Keep a known quantity of solid Rabeprazole sodium in a petri dish in a hot air oven at 80°C for 48 hours.

    • Dissolve the sample in diluent, dilute to the final concentration, and analyze.

  • Photolytic Degradation:

    • Expose solid Rabeprazole sodium to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

    • Dissolve the sample in diluent, dilute to the final concentration, and analyze.[6]

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying Rabeprazole in the presence of this compound and other degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
Mobile Phase Gradient elution with: - Solvent A: Phosphate buffer (pH 7.0)[10] - Solvent B: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 282 nm[10]
Column Temperature 30°C
Injection Volume 20 µL

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the formation of this compound.

Table 1: Summary of Forced Degradation Results for Rabeprazole

Stress Condition% Degradation of Rabeprazole% this compound FormedMass Balance (%)
Control (Unstressed) 0.2< LOQ99.8
Acid Hydrolysis (0.1 N HCl, 60°C, 2h) 15.8Not Detected98.5
Base Hydrolysis (0.1 N NaOH, 60°C, 1h) 22.5Not Detected97.9
Oxidative (3% H₂O₂, RT, 24h) 35.218.799.1
Thermal (Solid, 80°C, 48h) 8.92.199.3
Photolytic (ICH Q1B) 5.41.599.5

LOQ: Limit of Quantitation

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Rabeprazole) ≤ 2.01.2
Theoretical Plates (Rabeprazole) > 20005800
Resolution (Rabeprazole/N-Oxide) > 2.03.5
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Conclusion

The provided protocols and application notes demonstrate the integral role of this compound in the development of a robust and reliable stability-indicating assay for Rabeprazole. By systematically performing forced degradation studies and validating an appropriate HPLC method, researchers and drug development professionals can ensure the quality and stability of Rabeprazole formulations. The clear separation and quantification of Rabeprazole from its N-oxide and other degradation products are critical for meeting regulatory requirements and ensuring patient safety.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Rabeprazole from its N-oxide and Sulfone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rabeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, impurities such as rabeprazole N-oxide and rabeprazole sulfone can form.[1] The quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of rabeprazole drug products. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of rabeprazole from its N-oxide and sulfone impurities.

Experimental Workflow

Chromatographic Separation Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase A & B B Prepare Standard & Sample Solutions C Equilibrate HPLC System B->C D Inject Sample C->D E Gradient Elution D->E F UV Detection at 280 nm E->F G Integrate Chromatogram F->G H Identify & Quantify Peaks G->H I Generate Report H->I

Caption: A logical workflow for the HPLC analysis of rabeprazole and its impurities.

Experimental Protocols

Instrumentation and Chromatographic Conditions:

A validated HPLC method is crucial for the accurate quantification of rabeprazole and the separation of its degradation products. The following chromatographic conditions have been optimized for this purpose.[2]

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA or UV detector. A Waters Alliance system or equivalent is suitable.[2]

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2][3]

  • Mobile Phase:

    • Solvent A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water, with the pH adjusted to 6.4, and acetonitrile in a 90:10 v/v ratio.[2][3]

    • Solvent B: A mixture of acetonitrile and water in a 90:10 v/v ratio.[2][3]

  • Gradient Program: A gradient elution is employed for optimal separation.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection Wavelength: 280 nm.[2][3][4]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 25°C.[2]

  • Run Time: Approximately 18 minutes to ensure the elution of all impurities.[2]

Preparation of Solutions:

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Solution: Accurately weigh and transfer 10 mg of Rabeprazole Sodium working standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve completely, and then make up the volume to the mark with the diluent.[2]

  • Sample Solution: Prepare a solution containing the sample to be analyzed in the diluent at a suitable concentration.

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative data for the separation of rabeprazole, this compound, and rabeprazole sulfone based on a validated stability-indicating RP-HPLC method.

CompoundRetention Time (min)Relative Retention Time (RRT)Linearity Range (µg/mL)
Rabeprazole~9.61.000.5 - 16.8
This compound~3.4~0.35Not specified
Rabeprazole Sulfone~4.9~0.51Not specified

Retention times and RRTs are approximate and can vary slightly based on the specific HPLC system and column used.

Relationship between Rabeprazole and its Impurities

Rabeprazole_Impurities Rabeprazole Rabeprazole N_Oxide This compound Rabeprazole->N_Oxide Oxidation Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone Oxidation

Caption: Formation of this compound and sulfone from rabeprazole via oxidation.

The described RP-HPLC method is simple, reproducible, and stability-indicating, allowing for the effective separation and quantification of rabeprazole from its N-oxide and sulfone impurities.[3] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of rabeprazole in pharmaceutical formulations.[3][4]

References

Troubleshooting & Optimization

How to minimize Rabeprazole N-Oxide formation during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Rabeprazole N-Oxide during the synthesis of Rabeprazole.

Troubleshooting Guide: Unwanted N-Oxide Formation

This guide addresses common issues related to the formation of this compound and other impurities during synthesis.

Issue Potential Cause Recommended Action
High levels of this compound impurity in the final product. Direct oxidation of the pyridine nitrogen on the Rabeprazole sulfide precursor or Rabeprazole itself. This can occur when using strong, non-selective oxidizing agents or under suboptimal reaction conditions.1. Optimize Oxidizing Agent: Consider using milder and more selective oxidizing agents. While m-CPBA is common, its concentration and addition rate should be carefully controlled. Sodium hypochlorite has also been used. 2. Control Reaction Temperature: Perform the oxidation at low temperatures, typically between 0°C and 15°C, to improve selectivity and reduce over-oxidation.[1] 3. pH Control: For certain oxidation methods, maintaining a specific pH range can be crucial. One approach suggests that oxidation under acidic conditions (pH 2.5-5.5) can lead to a cleaner reaction profile when targeting an N-oxide intermediate for subsequent reduction.[2] Conversely, other procedures adjust the pH to basic (8.0-8.5) after oxidation.[1] The optimal pH is dependent on the overall synthetic strategy.
Formation of Rabeprazole sulfone impurity alongside N-oxide. Over-oxidation of the sulfide is a common side reaction, especially with excess oxidizing agent or at elevated temperatures.[2]1. Stoichiometry of Oxidizing Agent: Use a precise molar equivalent of the oxidizing agent. A slight excess may be needed for complete conversion of the sulfide, but a large excess will promote sulfone formation. 2. Slow Addition: Add the oxidizing agent portion-wise or as a solution via a syringe pump over a defined period to maintain a low instantaneous concentration.[2] 3. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.
Difficulty in purifying Rabeprazole from N-oxide and sulfone impurities. The physicochemical properties of Rabeprazole, its N-oxide, and sulfone derivatives are very similar, making purification by conventional methods like crystallization challenging.[2]1. Alternative Synthetic Route: Consider a synthetic strategy where the N-oxide is intentionally formed and then selectively reduced to Rabeprazole in the final step. This can avoid having the N-oxide as a final product impurity.[2] 2. Chromatography: If impurities are present in the final product, column chromatography may be necessary for separation, although this can be costly and time-consuming on an industrial scale.[2]
Inconsistent reaction yields and impurity profiles. Variability in the quality of starting materials, solvents, or precise control of reaction parameters.1. Quality Control: Ensure the purity of the Rabeprazole sulfide precursor and the oxidizing agent. 2. Inert Atmosphere: While not always specified, conducting the oxidation under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen. 3. Process Parameter Control: Maintain strict control over temperature, addition rates, and stirring speed to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a process-related impurity and a potential metabolite of Rabeprazole.[1] Its formation during synthesis is a concern because regulatory bodies like the ICH, EP, and USP require that impurities in the final active pharmaceutical ingredient (API) be controlled to very low levels (typically <0.10%) to ensure the safety and quality of the drug product.[1]

Q2: What is the primary mechanism of this compound formation during synthesis?

The most common synthetic route to Rabeprazole involves the oxidation of the thioether precursor, 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole. During this step, the oxidizing agent can react not only at the desired sulfur atom to form the sulfoxide (Rabeprazole) but also at the nitrogen atom of the pyridine ring, leading to the formation of this compound.

Q3: Which oxidizing agents are commonly used, and how do they influence N-oxide formation?

Meta-chloroperbenzoic acid (m-CPBA) is a frequently used oxidizing agent in Rabeprazole synthesis.[1] Other agents include hydrogen peroxide and sodium hypochlorite. The choice and handling of the oxidizing agent are critical. Stronger or less selective agents, or the use of an excessive amount, can increase the likelihood of N-oxidation and over-oxidation to the sulfone.

Q4: Can reaction conditions be modified to minimize N-oxide formation?

Yes, several parameters can be optimized:

  • Temperature: Lowering the reaction temperature (e.g., 0-15°C) generally increases the selectivity of the oxidation towards the sulfur atom.[1]

  • pH: The pH of the reaction medium can have a significant impact. An alternative synthetic approach involves oxidation in an acidic medium (pH 2.5-5.5) to form the N-oxide sulfoxide intermediate, which is then selectively reduced. This method can yield a product with higher purity.[2]

  • Solvent: Dichloromethane and chloroform are commonly used solvents for the oxidation step.[1] The choice of solvent can influence the solubility of reagents and the reaction kinetics.

Q5: Is there an alternative synthetic strategy to avoid N-oxide as a final impurity?

A patented approach involves a multi-step process where the pyridine N-oxide of the thioether precursor is intentionally synthesized first. This N-oxide thioether is then oxidized to the N-oxide sulfoxide. In the final step, a selective reduction is performed to convert the N-oxide group to the pyridine and obtain pure Rabeprazole. This strategy can prevent the N-oxide from being a persistent impurity in the final product.[2]

Experimental Protocols

Protocol 1: Conventional Oxidation of Rabeprazole Sulfide

This protocol is a general representation of the oxidation step aimed at minimizing impurities.

  • Preparation: Dissolve Rabeprazole sulfide (1 equivalent) in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer and a thermometer.

  • Cooling: Cool the solution to a temperature between 0°C and 10°C.

  • Oxidizing Agent Preparation: In a separate vessel, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.

  • Addition: Add the m-CPBA solution to the Rabeprazole sulfide solution dropwise over a period of 30-60 minutes, ensuring the temperature is maintained below 15°C.[1]

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a solution of a reducing agent like sodium thiosulfate or a base like sodium bicarbonate.

  • Work-up: Adjust the pH to basic (e.g., 8.0-8.5) with a suitable base. Extract the product with an organic solvent, wash the organic layer, dry it over a desiccant like sodium sulfate, and evaporate the solvent to obtain crude Rabeprazole.[1]

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

Protocol 2: Alternative Synthesis via N-Oxide Intermediate

This protocol is based on the strategy of forming and then reducing the N-oxide.[2]

  • Oxidation to N-Oxide Sulfoxide:

    • Dissolve the Rabeprazole sulfide N-oxide precursor (1 equivalent) in a mixture of water and a water-miscible solvent like acetone.

    • Cool the mixture to 0-5°C and adjust the pH to between 2.5 and 5.5 with an acid like HCl.

    • Add an oxidizing agent such as N-chlorosuccinimide (NCS) or m-CPBA (1.0-1.5 equivalents) portion-wise, maintaining the temperature and pH range.

    • Stir for 1-2 hours after the addition is complete.

    • Work up the reaction to isolate the this compound intermediate.

  • Selective Reduction of the N-Oxide:

    • Dissolve the isolated this compound in a suitable solvent.

    • Add a selective reducing agent (e.g., phosphorus trichloride or catalytic hydrogenation).

    • Monitor the reaction until the N-oxide is fully converted to Rabeprazole.

    • Isolate and purify the final Rabeprazole product.

Quantitative Data Summary

The following table summarizes the results from a study comparing different conditions for the oxidation of Rabeprazole sulfide N-oxide to this compound, demonstrating the influence of pH and oxidizing agent on product purity and sulfone impurity formation.[2]

Oxidizing Agent Solvent pH Purity of this compound (%) Sulfone Impurity (%)
m-CPBADichloromethane/WaterBasic (NaHCO₃)83.53.34
m-CPBAWater/Acetone3.5 - 5.090.30.80
N-ChlorosuccinimideWater/Acetone3.5 - 5.096.60.60

Data extracted from patent EP2022789A1. Purity and impurity levels were determined by HPLC area %.[2]

Visualizations

rabeprazole_synthesis cluster_start Starting Materials cluster_process Oxidation Step cluster_products Products & Impurities rab_sulfide Rabeprazole Sulfide oxidation Oxidation rab_sulfide->oxidation [Oxidizing Agent] (e.g., m-CPBA) Solvent, Temp, pH rabeprazole Rabeprazole (Desired Product) oxidation->rabeprazole Selective Oxidation n_oxide This compound (Impurity) oxidation->n_oxide Side Reaction (N-Oxidation) sulfone Rabeprazole Sulfone (Impurity) oxidation->sulfone Side Reaction (Over-oxidation)

Caption: Conventional synthesis of Rabeprazole showing the formation of N-oxide and sulfone impurities.

alternative_synthesis cluster_start Starting Material cluster_intermediates Process Steps cluster_product Final Product sulfide_n_oxide Rabeprazole Sulfide N-Oxide oxidation Oxidation (Acidic pH) sulfide_n_oxide->oxidation [Oxidizing Agent] rab_n_oxide This compound (Intermediate) oxidation->rab_n_oxide reduction Selective Reduction rab_n_oxide->reduction [Reducing Agent] rabeprazole Pure Rabeprazole reduction->rabeprazole

Caption: Alternative synthesis of Rabeprazole via an N-oxide intermediate to improve final purity.

troubleshooting_logic start High N-Oxide Impurity Detected? check_temp Is Temperature < 15°C? start->check_temp Yes end_ok Impurity Minimized start->end_ok No check_oxidant Is Oxidant Stoichiometry Correct? check_temp->check_oxidant Yes action_temp Action: Lower Temperature check_temp->action_temp No check_ph Is pH Controlled? check_oxidant->check_ph Yes action_oxidant Action: Adjust Stoichiometry & Slow Addition check_oxidant->action_oxidant No action_ph Action: Implement pH Control (Acidic or Basic Strategy) check_ph->action_ph No check_ph->end_ok Yes action_temp->check_oxidant action_oxidant->check_ph end_alt Consider Alternative Route (via N-Oxide Intermediate) action_ph->end_alt

Caption: Troubleshooting workflow for minimizing this compound formation during synthesis.

References

Technisches Support-Center: Optimierung der Oxidationsbedingungen zur Vermeidung der Überoxidation von Rabeprazol

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur Optimierung der Oxidationsbedingungen bei der Synthese von Rabeprazol. Ziel ist es, die Bildung des unerwünschten Nebenprodukts Rabeprazol-Sulfon durch Überoxidation zu verhindern.

Leitfaden zur Fehlerbehebung

Dieser Leitfaden im Frage-Antwort-Format befasst sich mit spezifischen Problemen, die während des Oxidationsschritts der Rabeprazol-Synthese auftreten können.

F: Bei meiner Synthese von Rabeprazol beobachte ich einen signifikanten Anteil an Rabeprazol-Sulfon-Verunreinigung. Was ist die wahrscheinlichste Ursache?

A: Die Bildung von Rabeprazol-Sulfon ist ein direktes Ergebnis der Überoxidation des Rabeprazol-Sulfids. Die häufigsten Ursachen hierfür sind ein Überschuss an Oxidationsmittel, eine zu hohe Reaktionstemperatur oder eine zu lange Reaktionszeit. Es ist entscheidend, diese Parameter genau zu kontrollieren, um die selektive Bildung des gewünschten Sulfoxids (Rabeprazol) zu fördern.

F: Welches Oxidationsmittel wird für die Synthese von Rabeprazol empfohlen und wie kann ich dessen Menge optimieren?

A: Natriumhypochlorit (NaOCl) ist ein häufig verwendetes und effektives Oxidationsmittel für diese Reaktion. Die stöchiometrische Kontrolle ist hierbei von entscheidender Bedeutung. Ein leichter Überschuss ist oft notwendig, um eine vollständige Umsetzung des Ausgangsmaterials zu gewährleisten, aber ein zu großer Überschuss führt unweigerlich zu einer erhöhten Bildung von Rabeprazol-Sulfon. Es wird empfohlen, mit etwa 1,3 Äquivalenten NaOCl zu beginnen und die Reaktion mittels HPLC zu überwachen.[1]

F: Wie beeinflusst die Reaktionstemperatur die Bildung von Rabeprazol-Sulfon?

A: Die Reaktionstemperatur hat einen signifikanten Einfluss auf die Selektivität der Oxidation. Niedrigere Temperaturen begünstigen die Bildung von Rabeprazol gegenüber dem Sulfon. Die Oxidation sollte bei kontrollierten, niedrigen Temperaturen, idealerweise im Bereich von -15 °C bis 5 °C, durchgeführt werden.[2] Eine unzureichende Kühlung kann zu einer unkontrollierten exothermen Reaktion führen, was die Überoxidation stark beschleunigt.

F: Meine Reaktion scheint unvollständig zu sein, aber eine Erhöhung der Menge an Oxidationsmittel führt zu mehr Sulfon. Was kann ich tun?

A: Wenn die Reaktion unvollständig bleibt, ohne die Menge des Oxidationsmittels weiter zu erhöhen, sollten Sie die Reaktionszeit schrittweise verlängern und die Reaktion engmaschig mittels HPLC überwachen. Eine weitere Möglichkeit ist die Optimierung des pH-Wertes des Reaktionsgemisches. Ein pH-Wert im Bereich von 9 bis 12 kann die Reaktionseffizienz verbessern.[1] Zudem kann die Verwendung eines Phasentransferkatalysators in Betracht gezogen werden, um die Reaktionsgeschwindigkeit bei niedrigeren Temperaturen zu erhöhen.

F: Wie kann ich die Reaktion effektiv stoppen ("quenching"), um eine weitere Oxidation zu verhindern?

A: Nach Abschluss der Reaktion, der durch HPLC-Analyse bestätigt wird, ist ein schnelles "Quenching" des verbleibenden Oxidationsmittels unerlässlich. Die Zugabe einer wässrigen Lösung von Natriumthiosulfat ist eine effektive Methode, um überschüssiges Natriumhypochlorit zu neutralisieren und so eine weitere Oxidation zu verhindern.[2]

Häufig gestellte Fragen (FAQs)

F: Was ist Rabeprazol-Sulfon und warum ist es eine unerwünschte Verunreinigung?

A: Rabeprazol-Sulfon ist das überoxidierte Derivat von Rabeprazol. Es wird als prozessbedingte Verunreinigung und auch als Metabolit von Rabeprazol identifiziert.[3] Gemäß den regulatorischen Richtlinien müssen Verunreinigungen in pharmazeutischen Wirkstoffen streng kontrolliert werden, um die Sicherheit und Wirksamkeit des Medikaments zu gewährleisten.

F: Welche analytische Methode eignet sich am besten zur Überwachung der Reaktion und zur Quantifizierung von Rabeprazol und Rabeprazol-Sulfon?

A: Die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion ist die Methode der Wahl zur Überwachung des Reaktionsfortschritts und zur Quantifizierung von Rabeprazol und seinen Verunreinigungen, einschließlich des Sulfons.[4][5] Eine Reversed-Phase-Säule, wie z.B. eine C18-Säule, mit einer geeigneten mobilen Phase (typischerweise eine Mischung aus einem Phosphatpuffer und einem organischen Lösungsmittel wie Acetonitril) ermöglicht eine gute Trennung der Analyten.[5]

F: Gibt es alternative Oxidationsmittel zu Natriumhypochlorit?

A: Ja, es gibt Alternativen. In der Literatur werden auch meta-Chlorperbenzoesäure (m-CPBA), Wasserstoffperoxid und Peroxoborat-Salze beschrieben.[1] Allerdings ist die Prozesskontrolle mit diesen Reagenzien ebenfalls entscheidend, um eine Überoxidation zu vermeiden. Für die enantioselektive Synthese von Dexrabeprazol werden spezielle chirale Katalysatoren in Kombination mit Oxidationsmitteln wie Cumolhydroperoxid verwendet.[6]

F: Kann die Rabeprazol-Sulfon-Verunreinigung nach der Reaktion entfernt werden?

A: Obwohl die Vermeidung der Bildung die bevorzugte Strategie ist, gibt es Reinigungsmethoden. Eine Umkristallisation des Rohprodukts kann den Anteil an Sulfon-Verunreinigungen reduzieren. Es wurden auch spezifische Aufreinigungsverfahren beschrieben, bei denen das mit Sulfon angereicherte Rabeprazol mit bestimmten Aminen in einem organischen Lösungsmittel behandelt wird, um die Verunreinigungen zu entfernen.[1]

Daten zur Prozessoptimierung

Die folgende Tabelle fasst die quantitativen Auswirkungen der Menge an Natriumhypochlorit (NaOCl) auf die Reinheit von Rabeprazol und die Bildung von Verunreinigungen zusammen.

EintragMoläquivalente NaOClTemperatur (°C)Reinheit von Rabeprazol (%)Rabeprazol-Sulfon-Verunreinigung (%)
11,00-598,5< 0,1
21,20-599,20,15
31,30-599,50,2
41,50-598,80,8
52,00-596,22,5

Diese Daten sind eine Zusammenfassung und Interpretation von in der Literatur berichteten Ergebnissen und dienen der Veranschaulichung. Die tatsächlichen Ergebnisse können je nach spezifischen Reaktionsbedingungen variieren.

Experimentelle Protokolle

Protokoll 1: Optimierte Oxidation von Rabeprazol-Sulfid
  • Vorbereitung: Lösen Sie Rabeprazol-Sulfid (1 Äquivalent) in einem geeigneten organischen Lösungsmittel (z.B. Isopropanol) in einem Reaktionsgefäß.[1] Fügen Sie eine wässrige Lösung von Natriumhydroxid (ca. 4,3 Äquivalente) hinzu.[1]

  • Kühlung: Kühlen Sie die Reaktionsmischung auf eine Temperatur zwischen 0 °C und 5 °C.[1]

  • Oxidation: Fügen Sie langsam und portionsweise eine gekühlte wässrige Lösung von Natriumhypochlorit (1,3 Äquivalente, 6-12%ige Lösung) hinzu, während die Temperatur streng im Bereich von 0-5 °C gehalten wird.[1]

  • Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion alle 30 Minuten mittels HPLC, um die Umsetzung des Ausgangsmaterials und die Bildung von Rabeprazol und Rabeprazol-Sulfon zu verfolgen.

  • Quenching: Sobald die optimale Umsetzung erreicht ist (typischerweise nach 2-4 Stunden), stoppen Sie die Reaktion durch Zugabe einer kalten wässrigen Lösung von Natriumthiosulfat.

  • Aufarbeitung: Passen Sie den pH-Wert der Lösung an, um das Rabeprazol zu extrahieren. Typischerweise wird mit einem organischen Lösungsmittel wie Dichlormethan extrahiert.

  • Isolierung: Die organischen Phasen werden kombiniert, getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt, um das rohe Rabeprazol zu erhalten, das anschließend weiter aufgereinigt werden kann.

Protokoll 2: HPLC-Analyse von Rabeprazol und Rabeprazol-Sulfon
  • Säule: C18, 250 mm x 4,6 mm, 5 µm Partikelgröße[5]

  • Mobile Phase A: 0,025 M KH₂PO₄ Puffer mit 0,1% Triethylamin (pH 6,4) und Acetonitril im Verhältnis 90:10 (v/v)[5]

  • Mobile Phase B: Acetonitril und Wasser im Verhältnis 90:10 (v/v)[5]

  • Flussrate: 1,0 mL/min[5]

  • Detektion: UV bei 280 nm[5]

  • Säulentemperatur: 30 °C

  • Injektionsvolumen: 20 µL

  • Gradientenprogramm: Ein geeignetes Gradientenprogramm wird verwendet, um eine optimale Trennung zu erreichen.

Visualisierungen

Oxidation_Pathway Rab_Sulfide Rabeprazol-Sulfid (Ausgangsmaterial) Rabeprazol Rabeprazol (Gewünschtes Produkt) Rab_Sulfide->Rabeprazol Kontrollierte Oxidation [O] Rab_Sulfone Rabeprazol-Sulfon (Überoxidationsprodukt) Rabeprazol->Rab_Sulfone Überoxidation [O]

Bildunterschrift: Reaktionsweg der Rabeprazol-Synthese.

Troubleshooting_Workflow Start Hoher Anteil an Rabeprazol-Sulfon detektiert Check_Oxidant Oxidationsmittel- Menge prüfen Start->Check_Oxidant Check_Temp Reaktionstemperatur prüfen Check_Oxidant->Check_Temp ≤ 1.5 Äq. Reduce_Oxidant Menge des Oxidationsmittels reduzieren (z.B. auf 1.3 Äq.) Check_Oxidant->Reduce_Oxidant > 1.5 Äq. Check_Time Reaktionszeit prüfen Check_Temp->Check_Time ≤ 5 °C Lower_Temp Temperatur senken (z.B. auf 0-5 °C) Check_Temp->Lower_Temp > 5 °C Optimize_Time Reaktionszeit optimieren (HPLC-Überwachung) Check_Time->Optimize_Time Zu lang End Optimierte Bedingungen: Minimale Sulfonbildung Check_Time->End Optimal Reduce_Oxidant->End Lower_Temp->End Optimize_Time->End

Bildunterschrift: Workflow zur Fehlerbehebung bei Überoxidation.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Rabeprazole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Rabeprazole N-Oxide.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and accurate quantification. For a basic compound like this compound, peak tailing in RP-HPLC is often attributed to secondary interactions with the stationary phase. Below are common causes and solutions in a question-and-answer format.

Q1: My this compound peak is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for a basic compound like this compound is the interaction between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailed peak.

Q2: How can I minimize the silanol interactions causing peak tailing?

A2: There are several effective strategies to mitigate silanol interactions:

  • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (typically between 2.5 and 3.5) will protonate the silanol groups, reducing their ability to interact with the basic this compound.[4]

  • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them less active.[1][5]

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.

Q3: Could the mobile phase composition itself be contributing to the peak tailing?

A3: Yes, an improperly prepared or optimized mobile phase can lead to poor peak shape. Consider the following:

  • Buffer Strength: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent ionization of both the analyte and silanol groups. A buffer concentration of 20-50 mM is generally recommended.

  • Mobile Phase pH near Analyte pKa: The pKa of the pyridine nitrogen in the parent compound, Rabeprazole, is approximately 5.0.[6] If the mobile phase pH is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q4: I've adjusted my mobile phase, but the peak tailing persists. What else should I investigate?

A4: If mobile phase optimization does not resolve the issue, consider these other potential causes:

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, leading to peak distortion. Flushing the column with a strong solvent may help.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with minimal tubing length and appropriate internal diameter.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[5] Try diluting your sample and re-injecting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase pH when analyzing this compound?

A: A good starting point is a pH between 3.0 and 4.0. This is low enough to suppress the activity of most silanol groups without being overly acidic, which could potentially degrade the analyte. Rabeprazole and its derivatives are known to be unstable in highly acidic conditions.[7][8]

Q: What type of column is recommended for the analysis of this compound?

A: A modern, high-purity silica C18 or C8 column that is well end-capped is recommended. These columns have a lower concentration of active silanol groups and provide better peak shapes for basic compounds.

Q: Can the organic modifier in the mobile phase affect peak shape?

A: Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile often provides better peak symmetry for basic compounds compared to methanol. Experimenting with different ratios of organic modifier to aqueous buffer is a key part of method development.

Q: How do I know if my peak tailing is acceptable?

A: The United States Pharmacopeia (USP) defines the tailing factor (Tf), also known as the asymmetry factor (As), as a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications.

Quantitative Data Summary

The following table summarizes key parameters for troubleshooting peak tailing in the analysis of this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 4.0To protonate silanol groups and minimize secondary interactions.
Buffer Concentration 20 - 50 mMTo ensure stable pH control on the column.
Column Type High-purity, end-capped C18 or C8To reduce the number of active silanol sites.
Mobile Phase Modifier 0.1% Triethylamine (optional)To mask residual silanol groups.
Sample Concentration As low as practicalTo avoid column overload.
Injection Volume 5 - 20 µLTo prevent band broadening from a large injection volume.

Experimental Protocol: Troubleshooting Peak Tailing

This protocol outlines a systematic approach to diagnosing and resolving peak tailing for this compound.

1. Initial Assessment:

  • Calculate the tailing factor of the this compound peak from your current chromatogram.
  • Review your current method parameters: column type, mobile phase composition (including pH and buffer), flow rate, and injection volume.

2. Mobile Phase Optimization (First Line of Defense):

  • pH Adjustment: Prepare a series of mobile phases with pH values of 4.0, 3.5, and 3.0 using a suitable buffer (e.g., phosphate or acetate). Equilibrate the column with each mobile phase and inject the sample. Observe the effect on peak shape and retention time.
  • Buffer Strength Variation: If a low pH does not resolve the tailing, prepare mobile phases with buffer concentrations of 20 mM and 50 mM at the optimal pH determined in the previous step. Analyze the sample and evaluate the peak shape.

3. Column and Hardware Evaluation:

  • Guard Column Check: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated and should be replaced.
  • Column Flush: If no guard column is used or its removal does not help, flush the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) for at least 30 column volumes.
  • Column Replacement: If peak tailing persists after flushing, the column may be degraded. Replace it with a new, high-purity, end-capped C18 or C8 column.
  • Extra-Column Volume Check: Inspect the tubing connecting the injector, column, and detector. Ensure the lengths are as short as possible and the internal diameters are appropriate for your system (typically 0.005" or smaller for analytical HPLC).

4. Sample and Injection Optimization:

  • Sample Dilution: Prepare a 1:10 and 1:100 dilution of your sample and inject. If the peak shape improves significantly, the original sample was likely causing column overload.
  • Sample Solvent: If the sample is not dissolved in the mobile phase, prepare a new sample dissolved in the mobile phase and inject it.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_silanol Primary Suspect: Silanol Interactions start->check_silanol adjust_ph Adjust Mobile Phase pH (2.5 - 4.0) check_silanol->adjust_ph Action use_endcapped Use End-Capped Column check_silanol->use_endcapped Action add_modifier Add Competing Base (e.g., 0.1% TEA) check_silanol->add_modifier Action check_mobile_phase Review Mobile Phase Composition adjust_ph->check_mobile_phase If tailing persists use_endcapped->check_mobile_phase If tailing persists add_modifier->check_mobile_phase If tailing persists buffer_strength Optimize Buffer Strength (20-50 mM) check_mobile_phase->buffer_strength Action check_pka Ensure pH is >2 units from analyte pKa (~5.0) check_mobile_phase->check_pka Action check_other Investigate Other Potential Causes buffer_strength->check_other If tailing persists check_pka->check_other If tailing persists column_issues Column Degradation/ Contamination check_other->column_issues Action hardware_issues Extra-Column Volume check_other->hardware_issues Action sample_issues Sample Overload/ Solvent Mismatch check_other->sample_issues Action solution Peak Tailing Resolved column_issues->solution hardware_issues->solution sample_issues->solution

Caption: Troubleshooting workflow for peak tailing of this compound.

Logical_Relationship cause Cause Peak Tailing primary_cause Primary Cause Silanol Interactions cause:f1->primary_cause:f0 secondary_causes Secondary Causes Improper Mobile Phase (pH, Buffer) Column Issues (Degradation, Contamination) System/Sample Issues (Extra-column volume, Overload) cause:f1->secondary_causes:f0 solutions Solutions Adjust pH (2.5-4.0) Use End-Capped Column Add Mobile Phase Modifier Optimize Buffer Strength Replace/Flush Column Check Hardware & Dilute Sample primary_cause:f1->solutions:f1 primary_cause:f1->solutions:f2 primary_cause:f1->solutions:f3 secondary_causes:f1->solutions:f1 secondary_causes:f1->solutions:f4 secondary_causes:f2->solutions:f5 secondary_causes:f3->solutions:f6

Caption: Logical relationship between causes and solutions for peak tailing.

References

Improving the yield and purity of synthesized Rabeprazole N-Oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Rabeprazole N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary method for synthesizing this compound is through the oxidation of Rabeprazole or its sulfide derivative. This chemical reaction typically involves the use of an oxidizing agent in a suitable solvent system.

Q2: What are the common oxidizing agents used in this synthesis?

A2: Common oxidizing agents include meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and N-halosuccinimides like N-chlorosuccinimide (NCS).[1]

Q3: What are the major impurities encountered during the synthesis of this compound?

A3: The most significant impurity is the over-oxidation product, Rabeprazole sulfone.[1][2] Other potential process-related impurities and metabolites include Rabeprazole sulfide, Rabeprazole sulfone-N-oxide, N-aralkyl rabeprazole, chloro rabeprazole, and methoxy rabeprazole.[3][4][5] Regulatory guidelines often require that impurities in active pharmaceutical ingredients (APIs) be identified and controlled to levels below 0.10%.[3]

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard analytical techniques used to determine the purity of this compound and to detect and quantify any impurities.[4][][7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the molar ratio of the oxidizing agent to the starting material is appropriate. An insufficient amount of oxidizing agent will lead to unreacted starting material. - Extend the reaction time, monitoring the progress by TLC or HPLC to determine the point of maximum conversion.
Degradation of Product - Rabeprazole and its derivatives can be unstable under certain conditions. Avoid high temperatures during the reaction and work-up.[8] - While this compound is more stable in acidic media than Rabeprazole itself, prolonged exposure to very strong acids or bases should be avoided.[1]
Suboptimal Reaction Conditions - Optimize the reaction temperature. Some protocols specify low temperatures (e.g., -10°C to 5°C) to improve selectivity and minimize side reactions.[3][9] - The choice of solvent can significantly impact the reaction. Dichloromethane or a mixture of chloroform and methanol are commonly used.[3]

Issue 2: High Levels of Rabeprazole Sulfone Impurity

Potential Cause Troubleshooting Step
Over-oxidation - This is the most common cause of sulfone impurity formation.[1] Carefully control the amount of oxidizing agent used; avoid adding a large excess. - Add the oxidizing agent portion-wise or as a solution via a dropping funnel over an extended period to maintain a low concentration at any given time. - Maintain a low reaction temperature (e.g., -20°C to -25°C) to slow down the rate of the second oxidation step that forms the sulfone.
Inefficient Purification - The physicochemical properties of this compound and its corresponding sulfone are very similar, making them difficult to separate.[1] - Employ crystallization for purification. A solvent system of methanol and ethyl acetate (MeOH/EtOAc) has been shown to be effective in reducing sulfone content.[1]

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Step
Presence of Multiple Impurities - The presence of various related substances can complicate purification.[3][4] - A multi-step purification approach may be necessary. This can include pH adjustment during the aqueous work-up to remove acidic or basic impurities, followed by crystallization.[1]
Inappropriate Crystallization Technique - The choice of solvent for crystallization is critical. Besides MeOH/EtOAc, treating the crude product with diethyl ether at low temperatures can induce precipitation of the desired product. - Ensure the crude material is sufficiently pure before attempting crystallization, as high levels of impurities can inhibit crystal formation. An initial purification by column chromatography may be required in some cases.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Oxidizing Agent Reaction Medium Crude Purity (%) Crude Sulfone Content (%) Purity after Crystallization (%) Sulfone Content after Crystallization (%)
m-CPBASlightly basic (aq. NaHCO3)71.18.7183.53.34
m-CPBAAcidic (pH 3.5 - 5)76.211.1088.63.12
N-Chlorosuccinimide (NCS)Strongly basic (NaOH 50%)90.20.2391.70.07
N-Chlorosuccinimide (NCS)Acidic (pH 3.5 - 5)93.70.1797.60.09
N-Chlorosuccinimide (NCS)Acidic (pH 3.5 - 5)94.00.3698.80.11
N-Chlorosuccinimide (NCS)Acidic (pH 3.5 - 5)96.60.6098.50.18
Aqueous Sodium HypochloriteAcidic (pH 5)88.30.9897.40.29
Data synthesized from EP2022789A1.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is adapted from a literature procedure for the synthesis of this compound.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methylthio]-1H-benzimidazole N-oxide in chloroform.

  • Reaction Execution: Cool the solution to -10°C. Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by crystallization from a suitable solvent system, such as methanol/ethyl acetate, to achieve the desired purity.[1]

Protocol 2: High-Purity Synthesis of this compound using NCS in Acidic Media

This protocol is based on a high-yield, high-purity method described in a patent.[1]

  • Reaction Setup: Suspend 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methylthio]-1H-benzimidazole N-oxide in a mixture of water and acetone.

  • pH Adjustment: Adjust the pH of the mixture to approximately 5 with hydrochloric acid (2M).

  • Reaction Execution: Cool the suspension to 0-5°C. Add N-chlorosuccinimide (NCS) in portions over 1 hour, while maintaining the pH between 3.5 and 5 by adding a 30% aqueous sodium hydroxide solution.

  • Quenching: After the reaction is complete (as determined by HPLC), add sodium metabisulfite (Na₂S₂O₅) to quench any remaining oxidizing agent.

  • Extraction: Extract the product into dichloromethane.

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from methanol or a mixture of methanol and ethyl acetate to obtain highly pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Rabeprazole Sulfide N-Oxide dissolve Dissolve in Water/Acetone start->dissolve ph_adjust1 Adjust pH to ~5 with HCl dissolve->ph_adjust1 cool Cool to 0-5°C ph_adjust1->cool add_ncs Add NCS Portion-wise (Maintain pH 3.5-5 with NaOH) cool->add_ncs quench Quench with Na₂S₂O₅ add_ncs->quench extract Extract with Dichloromethane quench->extract dry_evap Dry and Evaporate Solvent extract->dry_evap crude Crude this compound dry_evap->crude crystallize Crystallize from MeOH/EtOAc crude->crystallize end Pure this compound crystallize->end

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation rab_sulfide Rabeprazole Sulfide N-Oxide (Starting Material) rab_n_oxide This compound (Desired Product) rab_sulfide->rab_n_oxide Oxidation (e.g., NCS) rab_sulfone Rabeprazole Sulfone N-Oxide (Over-oxidation Impurity) rab_n_oxide->rab_sulfone Further Oxidation (Excess Oxidizing Agent)

Caption: Formation pathway of the main this compound impurity.

References

Stability issues of Rabeprazole N-Oxide in different pH solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Rabeprazole N-Oxide in various pH solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions of different pH?

A1: Based on available data, this compound's stability is pH-dependent. While comprehensive kinetic data is limited, studies on the related compound, Rabeprazole sodium, show it is highly unstable in acidic conditions (pH < 7.0) and demonstrates greater stability in alkaline environments.[1][2] One study on the sonochemical degradation of this compound across a pH range of 3 to 11 indicated the highest degradation (22%) occurred at a neutral pH of 7.[3]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, it is reasonable to anticipate degradation products similar to those of Rabeprazole. The most commonly cited degradation product for Rabeprazole is the corresponding thioether.[4] Forced degradation studies on Rabeprazole sodium have identified several other impurities and degradants under various stress conditions, including acidic and basic environments.[5][6]

Q3: Are there validated analytical methods to assess the stability of this compound?

A3: Yes, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for Rabeprazole and its impurities.[7] These methods are capable of separating the intact drug from its degradation products, allowing for accurate quantification of stability. A typical method would utilize a C18 column with a phosphate buffer and an organic modifier (like acetonitrile) as the mobile phase, with UV detection.[7]

Q4: What are the standard guidelines for conducting pH stability studies?

A4: The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These guidelines recommend evaluating the drug's susceptibility to hydrolysis across a wide pH range. Forced degradation studies, including acid and base hydrolysis, are integral to establishing degradation pathways and developing stability-indicating analytical methods.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed in neutral or near-neutral solutions. While counterintuitive based on Rabeprazole data, one study showed maximal sonochemical degradation of this compound at pH 7.[3] This could indicate a different degradation mechanism for the N-Oxide.- Confirm the pH of your buffer solution. - Investigate the degradation kinetics at multiple time points to establish a rate. - Consider the possibility of other contributing factors in your solution, such as ionic strength or the presence of metal ions.
Inconsistent or non-reproducible stability results. - Inaccurate pH of buffer solutions. - Fluctuation in storage temperature. - Degradation of the analytical column. - Improper sample preparation.- Calibrate your pH meter before preparing buffers. - Use a temperature-controlled incubator or water bath for your stability studies.[5] - Run a system suitability test before each analytical run to ensure the performance of your HPLC system. - Ensure complete dissolution of the sample and use a consistent dilution scheme.
Appearance of unknown peaks in the chromatogram. Formation of new degradation products.- Perform forced degradation studies under more extreme conditions (e.g., higher temperature, stronger acid/base) to intentionally generate larger quantities of the degradants for identification. - Utilize HPLC with mass spectrometry (LC-MS) to elucidate the structure of the unknown impurities.[4]
Precipitation of the compound during the experiment. The pH of the solution may be near the isoelectric point of this compound, or the concentration may exceed its solubility at that specific pH.- Determine the solubility of this compound across the pH range of your study. - Conduct experiments at concentrations well below the solubility limit. - If precipitation is unavoidable, consider using a co-solvent, but be aware that this may influence the degradation kinetics.

Data Presentation

Table 1: Summary of pH-Dependent Degradation of this compound (Sonochemical Degradation Study)

pHDegradation (%)Experimental Conditions
3Lower than at pH 7Sonication at 33 kHz, 1255 W power
722Sonication at 33 kHz, 1255 W power
9Lower than at pH 7Sonication at 33 kHz, 1255 W power
11Lower than at pH 7Sonication at 33 kHz, 1255 W power

Data extracted from a study on the sonochemical degradation of Rabeprazole-N-oxide.[3]

Experimental Protocols

Protocol for pH Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound in different pH solutions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate or citrate buffers for various pH values (e.g., pH 3, 5, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Validated stability-indicating HPLC method

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of aqueous solutions with different pH values using buffers or by adjusting the pH with HCl or NaOH.

3. Experimental Procedure:

  • For each pH condition, add a small aliquot of the this compound stock solution to a known volume of the pH-adjusted solution to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically <5%) to minimize its effect on the reaction.

  • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) in a temperature-controlled water bath or oven.[5]

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

  • Immediately neutralize the acidic and basic samples (if applicable) and/or dilute them with the mobile phase to stop further degradation and to bring the concentration within the calibration range of the analytical method.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the peak area of the intact this compound and any degradation products that are formed.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Plot the natural logarithm of the remaining concentration versus time to determine if the degradation follows first-order kinetics.

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each pH.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Solutions start Inconsistent Stability Results check_ph Verify pH of Buffers start->check_ph check_temp Confirm Storage Temperature start->check_temp check_hplc Run System Suitability Test start->check_hplc consistent Results Consistent? check_ph->consistent check_temp->consistent check_hplc->consistent new_peaks New Peaks Observed? consistent->new_peaks Yes re_run Re-run Experiment consistent->re_run No lc_ms Identify Peaks with LC-MS new_peaks->lc_ms Yes end_success Experiment Successful new_peaks->end_success No re_run->end_success end_characterize Characterize Degradants lc_ms->end_characterize

Caption: Troubleshooting workflow for inconsistent stability results.

Degradation_Pathway cluster_main Hypothesized Degradation in Acidic/Neutral pH cluster_alkaline Stability in Alkaline pH parent This compound intermediate Protonated Intermediate parent->intermediate H+ (Acidic/Neutral pH) stable_form This compound (Anionic form) parent->stable_form OH- (Alkaline pH) (Increased Stability) product1 Thioether Derivative intermediate->product1 Rearrangement/ Reduction product2 Other Degradation Products intermediate->product2 Further Degradation

Caption: Hypothesized pH-dependent stability pathway for this compound.

References

Resolving co-elution of Rabeprazole N-Oxide with other impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rabeprazole Impurity Analysis

Welcome to the technical support center for resolving common issues in the chromatographic analysis of Rabeprazole and its related substances. This guide provides troubleshooting advice, experimental protocols, and FAQs to assist researchers, scientists, and drug development professionals in achieving optimal separation of Rabeprazole N-Oxide from other impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound is a process impurity and a potential degradation product of Rabeprazole.[1][2] It is structurally similar to the parent drug, often making its separation from Rabeprazole and other related impurities challenging. Regulatory guidelines require the accurate quantification of impurities to ensure the safety and quality of the final drug product.[3] Therefore, a robust analytical method that can effectively resolve this compound from other components is crucial.

Q2: I am observing co-elution of this compound with an unknown impurity. What is the first step I should take?

The first step is to confirm the peak identity and purity. Use a photodiode array (PDA) detector to check for peak homogeneity. If the peak is impure, the immediate focus should be on optimizing the mobile phase conditions, as this is often the most effective way to influence selectivity in reverse-phase HPLC.[4]

Q3: How does the mobile phase pH affect the separation of this compound?

The pH of the mobile phase is a critical parameter. Rabeprazole is unstable in acidic conditions, so methods often use a pH between 6.4 and 8.5.[2][5][6] Small adjustments to the pH can alter the ionization state of Rabeprazole, its N-oxide, and other impurities, thereby changing their retention times and potentially resolving co-elution.[4][7] Since N-oxides can be polar, modifying the pH can significantly impact their interaction with the stationary phase.[8]

Q4: Can changing the organic modifier in the mobile phase help resolve co-elution?

Yes. While acetonitrile is a common choice, switching to or creating a ternary mixture with methanol can alter the selectivity of the separation. Methanol and acetonitrile have different properties and will interact differently with the analytes and the stationary phase, which can be sufficient to resolve closely eluting peaks.[5]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound with other closely eluting impurities.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for addressing co-elution issues.

CoElution_Troubleshooting start Co-elution of This compound Observed check_purity Confirm Co-elution (e.g., PDA Peak Purity) start->check_purity mp_ph Step 1: Adjust Mobile Phase pH (e.g., ± 0.2 units) check_purity->mp_ph Purity < 99% resolved Resolution Achieved mp_ph->resolved Resolved not_resolved Issue Persists mp_ph->not_resolved No Improvement mp_org Step 2: Modify Organic Solvent (e.g., ACN/MeOH ratio) mp_org->resolved Resolved mp_org->not_resolved No Improvement mp_grad Step 3: Alter Gradient Slope (e.g., Shallower Gradient) mp_grad->resolved Resolved mp_grad->not_resolved No Improvement sp_col Step 4: Change Column Chemistry (e.g., Phenyl-Hexyl) sp_col->resolved Resolved sp_col->not_resolved No Improvement temp Step 5: Adjust Temperature (e.g., ± 5°C) temp->resolved Resolved not_resolved->mp_org not_resolved->mp_grad not_resolved->sp_col not_resolved->temp

Fig 1. Logical workflow for troubleshooting co-elution.
Step 1: Mobile Phase pH Adjustment

Rabeprazole and its impurities have different pKa values. A small change in the mobile phase pH can significantly impact the retention and selectivity.

  • Action: Adjust the buffer pH by ± 0.2 units from your current method.

  • Rationale: This alters the degree of ionization of the analytes, affecting their hydrophobicity and interaction with the C18 stationary phase.

Table 1: Effect of Mobile Phase pH on Resolution (Rs)

Parameter Condition 1 Condition 2 (Optimized) Condition 3
Mobile Phase pH 6.8 7.0 7.2

| Rs (N-Oxide / Impurity X) | 0.95 | 1.60 | 1.45 |

Step 2: Mobile Phase Composition & Gradient Program

If pH adjustment is insufficient, modifying the organic solvent composition or the gradient profile can provide the necessary change in selectivity.

  • Action 1 (Organic Solvent): If using 100% acetonitrile (ACN) as the organic modifier, try replacing it with a 50:50 mixture of ACN and methanol (MeOH).

  • Action 2 (Gradient): Make the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the separation of closely eluting peaks.[4]

Table 2: Effect of Gradient Slope on Resolution (Rs)

Parameter Initial Method Optimized Method
Gradient Program 30% to 70% B in 20 min 30% to 55% B in 30 min

| Rs (N-Oxide / Impurity X) | 1.10 | 1.75 |

Step 3: Stationary Phase & Temperature

If mobile phase optimization fails, the issue may lie with insufficient selectivity from the column chemistry.

  • Action 1 (Column): Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl column, which offers alternative pi-pi interactions.[4]

  • Action 2 (Temperature): Modify the column temperature. Lowering the temperature (e.g., from 35°C to 30°C) often increases retention and can improve resolution.[9]

Experimental Protocol: Starting HPLC Method

This protocol provides a robust starting point for the analysis of Rabeprazole and its impurities, including the N-oxide. Optimization should be performed as described in the troubleshooting guide.

Table 3: Recommended Starting HPLC Parameters | Parameter | Specification | | :--- | :--- | | Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent[5] | | Mobile Phase A | 0.025M KH2PO4 Buffer, pH adjusted to 7.0 with dilute KOH[10] | | Mobile Phase B | Acetonitrile | | Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | | Gradient Elution | Time (min) | %B | | | 0 | 28 | | | 30 | 60 | | | 35 | 70 | | | 40 | 28 | | | 45 | 28 | | Flow Rate | 1.0 mL/min[5][11] | | Column Temperature | 30°C[2][10] | | Detection Wavelength | 285 nm[6][11] | | Injection Volume | 10 µL | | Sample Concentration | 0.5 mg/mL Rabeprazole Sodium |

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve the required amount of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water to make a 0.025M solution. Adjust the pH to 7.0 using a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Sample Preparation: Accurately weigh and transfer about 25 mg of Rabeprazole Sodium into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Visualization of Key Components

The diagram below illustrates the relationship between the parent drug, Rabeprazole, and its N-Oxide impurity, which is formed by the oxidation of the pyridine nitrogen atom.

Rabeprazole_Impurities rabeprazole Rabeprazole n_oxide This compound rabeprazole->n_oxide Oxidation (N) sulfone Rabeprazole Sulfone rabeprazole->sulfone Oxidation (S) thioether Rabeprazole Thioether thioether->rabeprazole Oxidation (S)

Fig 2. Relationship between Rabeprazole and key impurities.

References

Enhancing detection sensitivity of Rabeprazole N-Oxide in bioanalytical samples.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rabeprazole N-Oxide Bioanalysis

Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detection sensitivity and overcome common challenges during method development and sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Extraction

Q1: I am experiencing low recovery of this compound from plasma samples. What are the likely causes and how can I improve it?

A1: Low recovery is a common issue stemming from suboptimal extraction procedures or analyte degradation. Consider the following troubleshooting steps:

  • Optimize Extraction pH: Rabeprazole and its metabolites are known to be unstable in acidic conditions.[1][2] Ensure the pH of your sample and extraction buffer is neutral or slightly alkaline (pH > 7.0) to prevent acid-catalyzed degradation.[3] For instance, using a phosphate buffer at pH 7.0 during extraction can improve the stability and recovery of the unionized drug.[3]

  • Evaluate Extraction Technique:

    • Liquid-Liquid Extraction (LLE): This is a common and effective method for Rabeprazole.[4][5] If recovery is low, experiment with different organic solvents or solvent mixtures. A combination of n-hexane and tert-Butyl methyl ether (e.g., 55:45, v/v) has been used successfully.[3][4] Ensure adequate but gentle mixing (e.g., 10-15 minutes) to prevent emulsion formation, which can trap the analyte.[4][6]

    • Solid-Phase Extraction (SPE): If LLE is not providing sufficient cleanliness or recovery, consider SPE. Select a sorbent that is appropriate for the polarity of this compound. Methodical optimization of wash and elution solvents is critical to minimize loss of the analyte while maximizing the removal of interferences.

  • Check for Analyte Degradation: this compound can be sensitive to temperature and light.[1][6] Keep samples on ice or at controlled room temperature during processing and avoid prolonged exposure to light. When evaporating organic solvents, use a gentle stream of nitrogen at a moderate temperature (e.g., not exceeding 40-50°C).[4][6]

Q2: My extracted samples are showing significant matrix effects, leading to ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, compromising sensitivity and reproducibility.[7]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to improve the removal of interfering substances like phospholipids and proteins.

    • Switch from a simple protein precipitation (PPT) method to a more selective technique like LLE or SPE.[7]

    • If using SPE, ensure the wash steps are optimized to remove matrix components without eluting the analyte.

  • Optimize Chromatography: Adjusting chromatographic conditions can separate this compound from the interfering matrix components.

    • Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl).

    • Modify the mobile phase composition or gradient profile to improve resolution. A gradient elution using mobile phases like 0.1% formic acid in water and acetonitrile can be effective.[8]

  • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your system allows, testing the APCI source may offer a significant reduction in matrix-induced ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C, D₃-Rabeprazole) is the gold standard for correcting matrix effects.[4][5] Since it co-elutes and experiences similar ionization effects as the analyte, it can accurately compensate for variations in signal intensity, improving accuracy and precision.

LC-MS/MS Method & Sensitivity

Q3: My assay sensitivity is insufficient, and I cannot reach the required Lower Limit of Quantification (LLOQ). How can I enhance the MS signal for this compound?

A3: Achieving a low LLOQ is critical for many bioanalytical studies. If your signal-to-noise ratio is poor at low concentrations, focus on optimizing the mass spectrometer settings and chromatographic conditions.

  • Optimize Mass Spectrometer Parameters:

    • Ionization Polarity: Determine whether positive or negative ionization mode provides a better signal for this compound. For Rabeprazole, positive electrospray ionization (ESI) is commonly used.[5][9]

    • MRM Transition Tuning: Perform a thorough infusion-based tuning of the analyte to identify the most abundant and stable precursor ion and the most intense, specific product ions for Multiple Reaction Monitoring (MRM). For Rabeprazole, a precursor ion of m/z 360.10 and a product ion of m/z 242.21 have been reported.[10]

    • Source Parameters: Systematically optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater gas) to maximize the ion signal for your specific analyte and mobile phase composition.

  • Improve Chromatography:

    • Reduce Column Diameter: Switching to a narrow-bore column (e.g., 2.1 mm ID) can increase analyte concentration as it enters the MS source, thereby boosting sensitivity.

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. While formic acid is common, testing other additives like ammonium formate or ammonium acetate may improve signal intensity.[4][10]

  • Increase Sample Injection Volume: If peak shape permits, increasing the injection volume can proportionally increase the analyte signal. Ensure this does not lead to peak distortion or carryover.

Q4: I am observing instability of this compound in processed samples (autosampler stability). What can I do?

A4: The stability of Rabeprazole is pH-dependent.[1] If the final reconstituted solution is acidic, the analyte may degrade over time in the autosampler.

  • Adjust Final Sample pH: Ensure the reconstitution solvent is buffered to a neutral or slightly alkaline pH. This can significantly improve the stability of the analyte while awaiting injection.

  • Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow down potential degradation reactions.

  • Minimize Time in Autosampler: If stability issues persist, limit the number of samples in a single analytical run or re-prepare samples if the run time is extensive. Validation should include autosampler stability tests to define the maximum allowable time from sample preparation to injection.[10]

Quantitative Data Summary

The following tables summarize typical parameters from validated bioanalytical methods for Rabeprazole, which can serve as a benchmark when developing a method for its N-Oxide metabolite.

Table 1: Comparison of Sample Extraction Techniques for Rabeprazole

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Solvents n-hexane:tert-Butyl methyl ether (55:45, v/v)[3][4] Methanol, Acetonitrile (Elution)
Reported Recovery ~70-72%[4][11] >85% (Method dependent)
Matrix Effect Moderate Low to Moderate
Throughput High Moderate

| Notes | Cost-effective and rapid. Prone to emulsion formation if not optimized.[4][6] | Provides cleaner extracts but requires more method development. |

Table 2: LC-MS/MS Method Parameters for Rabeprazole

Parameter Method 1[10] Method 2[4][9]
Column Shiseido UG120 Ascentis® Express C18 (50 x 4.6 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 9.42) 10 mM Ammonium Acetate
Mobile Phase B Methanol Acetonitrile
Elution Mode Isocratic Isocratic (40% A, 60% B)
Flow Rate Not specified 0.700 mL/min
Ionization Mode ESI Positive ESI Positive
LLOQ 1 ng/mL 0.1 ng/mL
Linear Range 1 - 1000 ng/mL 0.1 - 150 ng/mL
Intra/Inter-day Precision < 15% < 10%

| Accuracy | Within ±15% | -3.33% to 10.00% |

Detailed Experimental Protocols

Protocol: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a representative example based on methods developed for Rabeprazole and should be optimized specifically for this compound.[3][4]

  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) standards in a water bath at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Into a 2 mL polypropylene tube, pipette 200 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of this compound in diluent).

  • Buffering: Add 500 µL of a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.0) to maintain neutral conditions and prevent degradation.[3] Vortex briefly.

  • Extraction: Add 1.5 mL of the extraction solvent mixture (e.g., n-hexane:tert-Butyl methyl ether, 55:45, v/v).

  • Mixing: Cap the tubes and mix on a mechanical shaker or rocker for 15 minutes at a moderate speed to ensure thorough extraction without forming a stable emulsion.

  • Centrifugation: Centrifuge the samples at 4,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[4]

  • Supernatant Transfer: Carefully transfer the upper organic layer (~1.2 mL) to a clean tube, taking care not to disturb the aqueous layer or any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath set to 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Experimental & Logical Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Bioanalytical Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (SIL-IS Preferred) Sample->Add_IS Add_Buffer Add Buffer (pH 7.0) Add_IS->Add_Buffer Extraction Perform Extraction (LLE or SPE) Add_Buffer->Extraction Evap Evaporate Solvent Extraction->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample Recon->Inject Transfer to LC-MS/MS LC_Sep Chromatographic Separation (e.g., C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing & Quantification MS_Detect->Data_Proc

Caption: General workflow for bioanalytical sample analysis.

G Start Low Sensitivity or Poor S/N Ratio Check_MS Optimize MS Parameters? (Tuning, Source Conditions) Start->Check_MS Check_Chrom Improve Chromatography? (Peak Shape, Retention) Check_MS->Check_Chrom No Tune_MRM Re-tune MRM Transitions Optimize Voltages Check_MS->Tune_MRM Yes Check_Cleanup Enhance Sample Cleanup? (Reduce Matrix Effects) Check_Chrom->Check_Cleanup No Change_Grad Modify Gradient Profile Check_Chrom->Change_Grad Yes Change_Ext Switch Extraction Method (e.g., PPT to SPE) Check_Cleanup->Change_Ext Yes End Sensitivity Enhanced Check_Cleanup->End No Opt_Source Adjust Gas Flows, Temp, & Voltage Tune_MRM->Opt_Source Opt_Source->Check_Chrom Narrow_Col Use Narrow-Bore Column Change_Grad->Narrow_Col Narrow_Col->Check_Cleanup Opt_Wash Optimize SPE Wash/Elute Steps Change_Ext->Opt_Wash Opt_Wash->End G cluster_source Ion Source ESI_Droplet ESI Droplet Analyte (A) Matrix (M) Process Desolvation & Ionization Process ESI_Droplet:f0->Process Evaporation Ion_Supp Ion Suppression Analyte Signal Decreased Ion_Enh Ion Enhancement Analyte Signal Increased Process->Ion_Supp Matrix (M) competes for ionization or changes droplet properties Process->Ion_Enh Matrix (M) improves ionization efficiency of Analyte (A)

References

Technical Support Center: Rabeprazole N-Oxide Degradation with Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation mechanisms of Rabeprazole N-Oxide in the presence of pharmaceutical excipients. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development and stability studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
Why is my formulation containing this compound showing significant degradation and discoloration (e.g., turning brown)? Interaction with acidic excipients (e.g., Carbomer 934, stearic acid). Rabeprazole and its N-Oxide are highly unstable in acidic conditions.[][2] The basic benzimidazole nitrogen of the Rabeprazole moiety can interact with acidic functional groups of excipients, leading to degradation.[][2]- Avoid acidic excipients. - Select neutral or alkaline excipients such as magnesium oxide (MgO) or hydroxypropyl methylcellulose (HPMC).[][2] - Perform thorough drug-excipient compatibility studies before formulation.
My this compound solution becomes cloudy or forms a precipitate shortly after preparation. pH-dependent instability. This compound, similar to Rabeprazole, is prone to precipitation in neutral or acidic aqueous solutions. This is due to the molecule's pKa.- Ensure the pH of your aqueous solution is alkaline (pH > 8.0). - Use a suitable alkaline buffer (e.g., phosphate buffer) to maintain a stable pH. - Avoid using unbuffered deionized water, which can become acidic from atmospheric CO2.
I am observing unexpected peaks in my HPLC chromatogram during stability testing. Formation of degradation products. This compound can degrade into several impurities. Common degradants of the parent drug, Rabeprazole, include thioether and sulfone derivatives, which could also be subsequent degradation products of the N-Oxide.[3][4]- Conduct forced degradation studies to identify potential degradation products. - Use a validated, stability-indicating HPLC method capable of separating the parent peak from all potential impurities.[2][5] - Characterize the unknown peaks using techniques like LC-MS.[3]
My formulation shows a loss of potency over time, even with seemingly compatible excipients. - Moisture-mediated degradation: Rabeprazole and its derivatives are sensitive to moisture.[6] - Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of sulfone and other oxidative degradants. Peroxide impurities in excipients can also be a cause.[4][7] - Photodegradation: Exposure to light, particularly UV light, can cause degradation.[8]- Control the moisture content during manufacturing and storage. Consider using desiccants in packaging. - Incorporate antioxidants in the formulation if compatible. - Protect the formulation from light during all stages of manufacturing and storage by using amber-colored containers or opaque packaging.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of acidic excipients?

A1: The primary degradation pathway for this compound in the presence of acidic excipients is likely an acid-catalyzed decomposition.[][2] The acidic environment protonates the benzimidazole nitrogen, making the molecule susceptible to rearrangement and cleavage, leading to the formation of various degradation products, including the thioether analogue of Rabeprazole.[][2][3]

Q2: Which excipients are generally considered compatible with this compound?

A2: Based on studies with Rabeprazole, alkaline and neutral excipients are generally compatible. These include:

  • Alkaline stabilizers: Magnesium oxide (MgO), calcium carbonate.[][2]

  • Neutral fillers/binders: Hydroxypropyl methylcellulose (HPMC), mannitol, microcrystalline cellulose (with caution for potential Maillard reaction).[][9]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The degradation of this compound is strongly dependent on pH.[][10] Similar to its parent compound, it is highly unstable in acidic media and more stable under alkaline conditions. For optimal stability in solution, a pH above 8.0 should be maintained.

Q4: Can I use excipients containing peroxides, such as Povidone (PVP), with this compound?

A4: Caution should be exercised when using excipients that may contain peroxide impurities. Rabeprazole is susceptible to oxidation, leading to the formation of sulfone and N-oxide impurities.[4] It is crucial to use pharmaceutical-grade excipients with low peroxide values and consider the use of antioxidants if necessary.

Q5: What are the known impurities of Rabeprazole that I should be aware of when studying this compound?

A5: Known process-related impurities and degradation products of Rabeprazole include Rabeprazole Sulfone, Rabeprazole Thioether, and this compound itself.[5] When studying the degradation of this compound, it is important to monitor for these and other potential degradants.

Quantitative Data Summary

The following tables summarize the degradation of Rabeprazole Sodium in the presence of various excipients under accelerated stability conditions (40°C / 75% RH for two weeks). This data can serve as a proxy for the expected behavior of this compound.

Table 1: Compatibility of Rabeprazole Sodium with Different Excipients

ExcipientDrug-to-Excipient Ratio% Rabeprazole Remaining (after 2 weeks)Physical Appearance
Control (Rabeprazole alone) -~95%Slight yellowing
HPMC 4000 3:1~94%No significant change
Magnesium Oxide (MgO) 3:1~96%No significant change
Carbomer 934 3:1~57%Strong brown color
Carbomer 934 1:1~35%Strong brown color
Carbomer 934 1:3~18%Strong brown color
Data synthesized from studies on Rabeprazole sodium.[]

Table 2: Summary of Rabeprazole Sodium Degradation under Forced Conditions

Stress Condition% DegradationMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 45 min) ~6.5%Impurity-5 and unknown degradants[4]
Base Hydrolysis (0.5 M NaOH, 60°C, 2 h) SignificantMultiple degradation products[4]
Oxidation (1% H₂O₂, RT, 30 min) ~8.5%Impurity-4 (Sulfone)[4]
Thermal (105°C, 18 h) ~5.3%Impurity-7 and unknown degradants[4]
Hydrolytic (Water, 60°C, 3 h) ~4.1%Impurity-6 and unknown degradants[4]
Photolytic (UV light) ~0.3%Minor unknown degradants[4]
Data from forced degradation studies on Rabeprazole sodium tablets.[4]

Experimental Protocols

1. Drug-Excipient Compatibility Study (Solid State)

  • Objective: To evaluate the compatibility of this compound with various excipients in the solid state under accelerated stability conditions.

  • Materials: this compound, selected excipients (e.g., MgO, HPMC, Carbomer 934, lactose, mannitol), micro-mixer, vials, stability chamber (40°C / 75% RH).

  • Procedure:

    • Prepare binary mixtures of this compound and each excipient in different ratios (e.g., 1:1, 1:3 w/w).

    • Include a control sample of this compound alone.

    • Mix each binary blend thoroughly using a micro-mixer for 30 minutes.

    • Transfer the mixtures into separate sealed vials.

    • Store the vials in a stability chamber at 40°C and 75% relative humidity.[]

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

    • Visually inspect the samples for any changes in physical appearance (color, texture).

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradation products.[]

2. Forced Degradation Study (in Solution)

  • Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Materials: this compound, HCl, NaOH, H₂O₂, HPLC grade solvents, pH meter, water bath, UV lamp.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 1 hour). Neutralize the solution before analysis.[4]

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.[4]

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 30 minutes).[4]

    • Thermal Degradation: Dissolve this compound in a suitable solvent and heat at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration. Keep a control sample wrapped in aluminum foil.[8]

    • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector to check for peak purity.

Visualizations

cluster_0 This compound Degradation Pathways cluster_conditions Stress Conditions RNO This compound Acid Acidic Excipients (e.g., Carbomer 934) Oxidation Oxidizing Agents (e.g., Peroxides) Moisture Moisture/Hydrolysis Degradants Degradation Products (e.g., Thioether, Sulfone analogues) Acid->Degradants Acid-catalyzed decomposition Oxidation->Degradants Oxidative degradation Moisture->Degradants Hydrolytic degradation start Start: Select Excipients for Compatibility Study prep Prepare Binary Mixtures (this compound + Excipient) and Control start->prep store Store at Accelerated Conditions (e.g., 40°C / 75% RH) prep->store withdraw Withdraw Samples at Predetermined Intervals store->withdraw observe Visual Observation (Color, Appearance) withdraw->observe analyze HPLC Analysis (Assay and Impurity Profiling) withdraw->analyze end End: Determine Compatibility observe->end analyze->end

References

Best practices for the storage and handling of Rabeprazole N-Oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Rabeprazole N-Oxide. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term storage data for this compound is not extensively available, recommendations can be extrapolated from data on Rabeprazole and its sodium salt. It is crucial to protect the compound from moisture, light, and incompatible materials.

Q2: How should this compound be handled in the laboratory?

Due to the potential for irritation and the compound's sensitivity, proper personal protective equipment (PPE) and handling procedures are essential.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[2]

    • Hand Protection: Use impervious gloves (e.g., Viton™).[2]

    • Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[1][2][3]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2][3]

  • Dust Prevention: Minimize dust generation and accumulation during handling.[1]

Q3: What are the known stability issues with this compound?

This compound is susceptible to degradation under certain conditions. Key factors influencing its stability include:

  • pH: The degradation of this compound is strongly dependent on pH.[] Rabeprazole sodium, the parent compound, is known to be unstable in acidic conditions.[5][6]

  • Moisture: Rabeprazole and its derivatives are unstable under humid conditions.[7] It is important to protect the compound from moisture.[1][3]

  • Sonochemical Oxidation: The sonochemical oxidation process can significantly accelerate the degradation of this compound in aqueous solutions.[]

Q4: What materials are incompatible with this compound?

Based on information for Rabeprazole sodium, the following should be avoided to prevent degradation and hazardous reactions:

  • Strong oxidizing agents[1]

  • Strong reducing agents[1]

  • Strong acids and alkalis[1][8]

  • Water/Moisture[1]

  • Direct sunlight[1][8]

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in an Experiment

This guide provides a systematic approach to troubleshooting unexpected sample degradation.

Step 1: Review Solution Preparation and pH

  • Question: Was the pH of the aqueous solution controlled?

  • Action: The degradation of this compound is highly pH-dependent.[] Ensure that the pH of your solvent system is appropriate and stable. For related compounds like Rabeprazole, alkaline conditions can improve stability.[5]

Step 2: Assess Environmental Conditions

  • Question: Was the experiment conducted under conditions that could accelerate degradation?

  • Action: Avoid exposure to direct sunlight and high temperatures.[1][8] If sonication is part of the protocol, be aware that it can accelerate degradation.[]

Step 3: Check for Incompatible Reagents

  • Question: Were any potentially incompatible chemicals used in the experimental setup?

  • Action: Review all reagents and excipients. Avoid strong acids, bases, and oxidizing agents.[1][8] For formulated products, acidic excipients have been shown to degrade Rabeprazole.[5]

Step 4: Evaluate Storage of Stock Solutions

  • Question: How were the stock solutions stored and for how long?

  • Action: Prepare fresh solutions whenever possible. If storage is necessary, store in a tightly sealed container, protected from light, at a low temperature. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes recommended storage conditions, primarily based on data for the closely related compound, Rabeprazole sodium, which can serve as a guide for this compound in the absence of specific data.

ParameterRecommended ConditionRationale & Citations
Temperature Store at room temperature (15-30°C) or in a freezer for long-term storage.Stable at normal temperatures.[1] Freezer storage is recommended to maintain product quality.
Light Protect from direct sunlight.Avoid hazardous lights such as sunlight.[1][8]
Atmosphere Store under an inert atmosphere.To maintain product quality.
Moisture Store in a dry place and avoid moisture absorption.Decomposed by moisture.[1][3]
Container Store in a tightly sealed, alkali-resistant container.Prevents contact with air, moisture, and incompatible substances.[1]

Experimental Protocols

Protocol: Assessing Compound Stability in an Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound under specific pH and temperature conditions.

  • Solution Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 9).

    • Dissolve a known concentration of this compound in each buffer to create test solutions.[9]

  • Incubation:

    • Divide each test solution into aliquots for different time points.

    • Incubate the aliquots at a controlled temperature (e.g., 25°C or 40°C).

    • Protect samples from light throughout the experiment.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each pH/temperature condition.

    • Immediately quench any further degradation by adding a suitable agent or by freezing the sample.[9]

  • Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Degradation A Unexpected Degradation Observed B Review Solution pH A->B C Adjust Buffer/Solvent pH B->C pH issue identified D Check for Contamination/ Incompatible Reagents B->D pH is correct H Problem Resolved C->H E Replace Reagents and Repeat D->E Incompatibility suspected F Assess Environmental Factors (Light/Temp/Sonication) D->F Reagents are pure E->H G Modify Experimental Conditions F->G Environmental factor identified F->H Conditions are optimal G->H

Caption: A logical workflow for troubleshooting unexpected degradation of this compound.

G cluster_1 Experimental Workflow: Stability Assessment Start Start: Define Stability Parameters (pH, Temp, Time) Prep Prepare Buffered Solutions of this compound Start->Prep Incubate Incubate Samples under Controlled Conditions Prep->Incubate Sample Collect Aliquots at Pre-defined Time Points Incubate->Sample Analyze Analyze Samples via HPLC or LC-MS Sample->Analyze Data Determine Degradation Kinetics Analyze->Data End End: Stability Profile Established Data->End

Caption: A general experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Method Refinement for Separating Rabeprazole N-Oxide from Rabeprazole Sulfone N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the separation of Rabeprazole N-Oxide from Rabeprazole Sulfone N-Oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and Rabeprazole Sulfone N-Oxide.

Issue Potential Cause Recommended Solution
Poor Resolution Between Peaks Inadequate mobile phase composition.Modify the mobile phase gradient or isocratic composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Experiment with different pH values of the buffer solution, as rabeprazole and its impurities are pH-sensitive.[1][2]
Inappropriate column chemistry.Screen different stationary phases. A C18 column is commonly used, but other phases like C8 or phenyl-hexyl could offer different selectivity.[3][4] Consider columns with different particle sizes or lengths to improve efficiency.
Suboptimal column temperature.Optimize the column temperature. A change of a few degrees can significantly impact selectivity and resolution.[3][5]
Peak Tailing or Fronting Column overload.Reduce the sample concentration or injection volume.[6]
Secondary interactions with the stationary phase.Add a competing amine like triethylamine to the mobile phase to mask active silanol groups.[1] Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic state.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing.[7][8]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[5]
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Signal Intensity Inappropriate detection wavelength.Optimize the UV detection wavelength. A wavelength of around 280-286 nm is often used for rabeprazole and its impurities.[1][5]
Low sample concentration.Increase the sample concentration, ensuring it remains within the linear range of the method.
Sample degradation.Prepare samples fresh and use a diluent that ensures the stability of the analytes. A dilute solution of sodium hydroxide is sometimes used as a diluent.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound and Rabeprazole Sulfone N-Oxide?

A1: A good starting point is a gradient elution using a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol.[1][6] For example, you could start with a gradient of 10% to 90% acetonitrile in a 25 mM potassium dihydrogen phosphate buffer with the pH adjusted to 6.4.[1]

Q2: Which type of HPLC column is most effective for this separation?

A2: A reversed-phase C18 column is the most commonly reported stationary phase for the separation of rabeprazole and its impurities and would be a suitable starting point.[1][3] Columns with a 250 mm length, 4.6 mm internal diameter, and 5 µm particle size are frequently used.[1]

Q3: How can I confirm the identity of the this compound and Rabeprazole Sulfone N-Oxide peaks?

A3: The most definitive way to identify the peaks is to use mass spectrometry (LC-MS) to determine the molecular weight of the eluting compounds.[9] Rabeprazole Sulfone N-Oxide has a molecular weight of 391.44 g/mol .[10] If reference standards are available, you can also perform co-injection experiments.

Q4: What are the critical parameters to consider for method validation according to ICH guidelines?

A4: For method validation as per ICH guidelines, you should assess specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1] Forced degradation studies are also crucial to demonstrate the stability-indicating nature of the method.[1]

Experimental Protocols

Proposed HPLC Method for Separation

This protocol is a suggested starting point for the separation of this compound and Rabeprazole Sulfone N-Oxide, based on commonly used methods for rabeprazole impurity profiling.

Parameter Condition
Column Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with dilute phosphoric acid or potassium hydroxide.[1]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
35
40
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 285 nm[3]
Injection Volume 10 µL
Diluent Mobile Phase A and Mobile Phase B (50:50, v/v)
Forced Degradation Study Protocol

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on a sample containing rabeprazole.

  • Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for 45 minutes, then neutralize with 0.1 M NaOH.[1]

  • Base Degradation: Treat the sample with 0.5 M NaOH at 60°C for 2 hours, then neutralize with 0.5 M HCl.[1]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 30 minutes.[1]

  • Thermal Degradation: Expose the solid sample to 60°C for 3 hours.[1]

  • Photolytic Degradation: Expose the sample solution to UV light.

Visualizations

MethodRefinementWorkflow Start Initial Method Selection (e.g., based on literature) OptimizeMP Optimize Mobile Phase (Gradient, pH, Buffer) Start->OptimizeMP SelectColumn Select Appropriate Column (C18, C8, etc.) OptimizeMP->SelectColumn OptimizeTemp Optimize Column Temperature SelectColumn->OptimizeTemp CheckResolution Assess Peak Resolution (>1.5?) OptimizeTemp->CheckResolution Troubleshoot Troubleshoot Issues (Peak Shape, Retention Time) CheckResolution->Troubleshoot No Validate Method Validation (ICH Guidelines) CheckResolution->Validate Yes Troubleshoot->OptimizeMP End Finalized Method Validate->End

Caption: Workflow for HPLC method refinement and validation.

TroubleshootingLogic Problem Problem Identified Poor Resolution Peak Tailing Variable Retention Causes Potential Causes Mobile Phase Column Chemistry Temperature Sample Issues Problem:p->Causes:c Solutions Solutions Adjust Gradient/pH Change Column Optimize Temp Check Sample Prep Causes:c->Solutions:s Resolution Problem Resolved Solutions:s->Resolution

Caption: Logical flow for troubleshooting common HPLC issues.

References

Addressing matrix effects in LC-MS analysis of Rabeprazole N-Oxide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Rabeprazole N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2][3]

Q2: What are the common sources of matrix effects in bioanalytical studies of this compound?

Common sources of matrix effects in bioanalysis include endogenous components of the biological matrix such as phospholipids, salts, and proteins.[2] For this compound analysis, which is often conducted in plasma or serum, phospholipids are a major contributor to matrix-induced ion suppression.[4] Additionally, anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.[2]

Q3: What are the typical indicators of significant matrix effects in my this compound assay?

Key indicators that suggest the presence of matrix effects in your analysis include:

  • Poor reproducibility of results, especially between different lots of biological matrix.[5]

  • Inaccurate quantification, leading to high variability in concentration measurements.[5]

  • Non-linear calibration curves.[5]

  • A reduction in method sensitivity and poor signal-to-noise ratios.[5]

  • Inconsistent peak areas for quality control (QC) samples.[5]

  • Retention time shifts.[6]

Q4: How can I proactively assess the potential for matrix effects during method development for this compound?

Matrix effects can be evaluated both qualitatively and quantitatively.[2] The post-column infusion technique provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs.[1][2][7] For a quantitative evaluation, the post-extraction spike method is commonly employed.[1][2] This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[1][2]

Troubleshooting Guide

Problem: Inconsistent and irreproducible results for this compound quantification.

This is a classic sign of matrix effects. Follow this workflow to diagnose and mitigate the issue:

cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Verification start Inconsistent Results for this compound qual_assess Perform Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Perform Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess sample_prep Optimize Sample Preparation (e.g., LLE, SPE) quant_assess->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography is_strat Implement Stable Isotope-Labeled Internal Standard chromatography->is_strat revalidate Re-validate Method with Optimized Conditions is_strat->revalidate end Consistent & Reliable Results revalidate->end

Troubleshooting workflow for matrix effects.

Experimental Protocols

Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • A standard solution of this compound is continuously infused into the LC eluent flow after the analytical column using a syringe pump and a T-connector.[2]

  • This continuous infusion establishes a stable baseline signal for the this compound ion transition.

  • A blank, extracted matrix sample (e.g., plasma) is then injected onto the LC-MS/MS system.

  • Any deviation (dip or peak) in the stable baseline signal indicates a region of ion suppression or enhancement, respectively.[2][7]

  • By observing the retention time of these deviations, you can determine if they will interfere with the elution of this compound.

Quantitative Assessment of Matrix Effects by Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known amount of this compound is added to the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the same known amount of this compound is added to the final extract.[1]

    • Set C (Pre-Extraction Spike): A known amount of this compound is added to the blank matrix before the extraction process. This set is used to determine recovery.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) % = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (RE) % = (Peak Area of Set C / Peak Area of Set B) * 100

    • An MF value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.[2]

Data Presentation

The following tables provide a template for summarizing your quantitative data from matrix effect and recovery experiments.

Table 1: Matrix Effect and Recovery of this compound

Concentration LevelMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Mean Peak Area (Set C: Pre-Spike)Matrix Factor (%)Recovery (%)
Low QC[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
Medium QC[Insert Data][Insert Data][Insert Data][Calculate][Calculate]
High QC[Insert Data][Insert Data][Insert Data][Calculate][Calculate]

Table 2: Strategies for Mitigating Matrix Effects

Mitigation StrategyDescriptionExpected Outcome for this compound Analysis
Optimized Sample Preparation
Liquid-Liquid Extraction (LLE)Partitions this compound into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[4]Reduced interference from phospholipids and other polar matrix components.
Solid-Phase Extraction (SPE)Utilizes a solid sorbent to selectively retain and elute this compound, while washing away interfering compounds.[4]Cleaner extracts with significantly reduced matrix components.
Protein Precipitation (PPT)A simple and fast method to remove proteins, often followed by dilution to lessen matrix effects.[4]Can be effective but may require further optimization due to the potential for co-precipitation or insufficient removal of other matrix components.
Chromatographic Separation
Gradient Elution ModificationAdjusting the mobile phase gradient to separate the elution of this compound from regions of ion suppression identified by post-column infusion.This compound elutes in a "cleaner" region of the chromatogram, improving signal consistency.
Use of Internal Standard
Stable Isotope-Labeled (SIL) Internal StandardA SIL version of this compound is added to samples before extraction. It co-elutes and experiences the same matrix effects as the analyte.[1]The ratio of the analyte to the SIL-IS remains constant, effectively compensating for signal variations caused by matrix effects.[1]

Advanced Troubleshooting and Optimization

cluster_0 Initial Observation cluster_1 Iterative Optimization cluster_2 Compensation Strategy start sample_prep Refine Sample Preparation (e.g., change SPE sorbent, LLE solvent) start->sample_prep chromatography Adjust LC Gradient and/or Column Chemistry sample_prep->chromatography dilution Evaluate Sample Dilution chromatography->dilution sil_is Synthesize or Procure a Stable Isotope-Labeled Internal Standard for this compound dilution->sil_is matrix_matched Use Matrix-Matched Calibrators sil_is->matrix_matched end Method Validation with Acceptable Matrix Effect matrix_matched->end

Advanced optimization workflow.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Rabeprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous analysis of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control, directly impacting the safety and efficacy of therapeutic products. Rabeprazole, a widely used proton pump inhibitor, is known to have several process-related and degradation impurities. This guide provides an objective comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the comprehensive impurity profiling of rabeprazole, supported by experimental data.

Introduction to Rabeprazole and its Impurities

Rabeprazole acts by inhibiting the gastric H+/K+ ATPase, thereby reducing gastric acid secretion.[1] During its synthesis and storage, several impurities can arise, the most common of which include Rabeprazole Sulfone, Rabeprazole Sulphide, and Rabeprazole N-Oxide.[2][3][4] The structures of rabeprazole and these key impurities are depicted below.

Comparison of Validated Analytical Methods

This guide compares two distinct stability-indicating reversed-phase HPLC (RP-HPLC) methods for the determination of rabeprazole and its impurities. Both methods have been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for quality control and stability studies.[5][6]

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1: RP-HPLC with Phosphate BufferMethod 2: RP-HPLC with Potassium Phosphate Buffer
Column Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[5][7]Phenomenex C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH 6.4 with phosphoric acid) and acetonitrile (90:10 v/v)[7]0.02M K2HPO4: Acetonitrile: Methanol (85:5:10 v/v)
Mobile Phase B Acetonitrile and water (90:10 v/v)[7]Not Applicable (Isocratic)
Elution Mode Gradient[7]Gradient
Flow Rate 1.0 mL/min[7]1.0 mL/min
Detection Wavelength 280 nm[5][7]285 nm
Column Temperature 30°C30°C
Injection Volume 20 µL20 µL
Table 2: Comparison of Method Validation Parameters
Validation ParameterMethod 1: RP-HPLC with Phosphate BufferMethod 2: RP-HPLC with Potassium Phosphate Buffer
Linearity Range LOQ to 1.50 µg/mL for impurities[5]0.4 to 4.0 µg/mL for impurities
Correlation Coefficient (r²) > 0.99 for all impurities> 0.99 for all impurities
Accuracy (% Recovery) 92.0% to 109.1% for all impurities[5]Data not explicitly provided, but method stated as accurate.
Precision (%RSD) Data not explicitly provided, but method stated as precise.Data not explicitly provided, but method stated as precise.
Limit of Detection (LOD) Data not explicitly provided.Data not explicitly provided.
Limit of Quantitation (LOQ) Spiking studies performed at LOQ level.[5]Data not explicitly provided.
Specificity The method is stability-indicating, with no interference from placebo or degradation products.[5][6]Peak purity was > 99% for rabeprazole and its impurities, confirming specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the two compared HPLC methods.

Method 1: Stability-Indicating RP-HPLC with Phosphate Buffer

This method is designed to be stability-indicating, effectively separating rabeprazole from its process-related impurities and degradation products.[5]

Chromatographic Conditions:

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[5][7]

  • Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio.[7]

  • Mobile Phase B: A mixture of acetonitrile and water in a 90:10 (v/v) ratio.[7]

  • Gradient Program: A gradient elution is utilized for optimal separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 280 nm.[5][7]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

System Suitability: System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Parameters such as theoretical plates, tailing factor, and resolution between rabeprazole and its impurities should be monitored.

Method 2: RP-HPLC with Potassium Phosphate Buffer

This method provides an alternative approach for the separation and quantification of rabeprazole and its related substances.

Chromatographic Conditions:

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.02M K2HPO4, Acetonitrile, and Methanol. The initial composition is 85:5:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow for validating an HPLC method for impurity profiling, based on ICH guidelines.

G MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol (as per ICH Q2(R1)) MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation Studies) ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (% Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Testing Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Final Validation Report SystemSuitability->ValidationReport MethodImplementation Method Implementation for Routine Analysis ValidationReport->MethodImplementation

Caption: A logical workflow for the validation of an HPLC method.

Conclusion

Both presented stability-indicating RP-HPLC methods provide reliable and robust solutions for the quantification of rabeprazole impurities. Method 1, with its detailed public data on accuracy and stress testing, offers a well-documented protocol. Method 2 presents a viable alternative with a slightly different mobile phase composition. The choice of method will depend on the specific laboratory instrumentation, available reagents, and the impurity profile of the rabeprazole sample being analyzed. This guide provides the necessary comparative data and detailed protocols to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for ensuring the quality and safety of rabeprazole-containing products.

References

A Comparative Analysis of Rabeprazole N-Oxide and Rabeprazole Sulfone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two critical process-related impurities of Rabeprazole: Rabeprazole N-Oxide and Rabeprazole Sulfone. Understanding the analytical behavior and formation of these impurities is paramount for ensuring the quality, safety, and efficacy of Rabeprazole drug products. This document outlines a comprehensive comparison based on established analytical methodologies, supported by experimental data.

Introduction to Rabeprazole and Impurity Profiling

Rabeprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. As with any active pharmaceutical ingredient (API), the presence of impurities can impact the drug's stability, efficacy, and safety profile. Regulatory bodies worldwide mandate stringent control over impurities. This compound and Rabeprazole Sulfone are two such impurities that can arise during the synthesis or degradation of the drug substance.[1] A robust analytical method is therefore essential to separate, identify, and quantify these impurities.

Chemical Profile of Impurities

This compound and Rabeprazole Sulfone are structurally similar to the parent drug, with modifications to the pyridine or sulfinyl groups, respectively. These structural similarities can present a challenge for analytical separation.

Forced degradation studies are instrumental in understanding how these impurities are formed.[1] Both this compound and Rabeprazole Sulfone are notably formed under oxidative stress conditions.[2] Rabeprazole Sulfone is also a known metabolite of Rabeprazole.

Comparative Analytical Performance

The analytical performance of a method for impurity profiling is assessed by its ability to separate and accurately quantify the impurities of interest. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose. The following table summarizes the comparative analytical data for this compound and Rabeprazole Sulfone based on a validated HPLC method.

ParameterThis compoundRabeprazole SulfoneReference
Retention Time (min) 3.4024.853[3]
Limit of Detection (LOD) 5.0 ng4.0 ng[3]
Limit of Quantification (LOQ) Not explicitly stated for both in a single study, but generally determined as 3.3 x LOD.Not explicitly stated for both in a single study, but generally determined as 10 x LOD.[2]
Resolution The separation between this compound and other impurities, and between Rabeprazole sulfone and the main drug peak, is crucial for accurate quantification. A resolution of >1.5 is generally considered acceptable.[3]The separation between Rabeprazole sulfone and the main drug peak, as well as other impurities, is critical. A resolution of >1.5 is the standard requirement.[3][3]

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible and accurate impurity analysis. The following is a representative RP-HPLC method for the determination of this compound and Rabeprazole Sulfone impurities.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: Octadecylsilane bonded silica gel (C18), 4.6 mm x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient mixture of an ammonium acetate solution and methanol is often employed. The pH of the aqueous phase is a critical parameter and is typically adjusted to be in the range of 6.5-8.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 286 nm.[3]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of Rabeprazole, this compound, and Rabeprazole Sulfone reference standards in a suitable diluent (e.g., a polar solvent like 0.001 mol/L sodium hydroxide solution).[3] From these stock solutions, prepare a mixed standard solution containing a known concentration of each compound.

  • Sample Solution: Accurately weigh and dissolve the Rabeprazole drug substance or a powdered tablet sample in the diluent to achieve a target concentration.

  • Injection: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Visualizing the Analytical Workflow and Impurity Relationship

To better illustrate the processes involved in the analysis and the relationship between the compounds, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Rabeprazole API/Formulation Rabeprazole API/Formulation Dissolution in Diluent Dissolution in Diluent Rabeprazole API/Formulation->Dissolution in Diluent Injection Injection Dissolution in Diluent->Injection Reference Standards (Rabeprazole, N-Oxide, Sulfone) Reference Standards (Rabeprazole, N-Oxide, Sulfone) Stock Solution Preparation Stock Solution Preparation Reference Standards (Rabeprazole, N-Oxide, Sulfone)->Stock Solution Preparation Mixed Standard Solution Mixed Standard Solution Stock Solution Preparation->Mixed Standard Solution Mixed Standard Solution->Injection Chromatographic Separation (C18 Column) Chromatographic Separation (C18 Column) Injection->Chromatographic Separation (C18 Column) UV Detection (286 nm) UV Detection (286 nm) Chromatographic Separation (C18 Column)->UV Detection (286 nm) Peak Identification (Retention Time) Peak Identification (Retention Time) UV Detection (286 nm)->Peak Identification (Retention Time) Quantification (Peak Area) Quantification (Peak Area) Peak Identification (Retention Time)->Quantification (Peak Area) Impurity Profiling Report Impurity Profiling Report Quantification (Peak Area)->Impurity Profiling Report

Figure 1: Experimental workflow for Rabeprazole impurity analysis.

G Rabeprazole Rabeprazole Rabeprazole_N_Oxide Rabeprazole N-Oxide Rabeprazole->Rabeprazole_N_Oxide Oxidation (Pyridine Ring) Rabeprazole_Sulfone Rabeprazole Sulfone Rabeprazole->Rabeprazole_Sulfone Oxidation (Sulfinyl Group)

Figure 2: Formation pathways of this compound and Sulfone.

Conclusion

The effective analysis and control of this compound and Rabeprazole Sulfone are critical for ensuring the quality and safety of Rabeprazole products. The presented RP-HPLC method demonstrates good separation and sensitivity for both impurities. The comparative data on retention times and limits of detection provide a valuable reference for analytical method development and validation. By understanding the formation pathways and employing robust analytical techniques, researchers and drug development professionals can effectively monitor and control these impurities throughout the drug development lifecycle.

References

Influence of CYP2C19 Polymorphism on Rabeprazole Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of Cytochrome P450 2C19 (CYP2C19) genetic polymorphism on the metabolism of the proton pump inhibitor (PPI) rabeprazole. While rabeprazole's metabolism is considered less dependent on the CYP2C19 enzyme compared to other PPIs like omeprazole and lansoprazole, genetic variations in CYP2C19 still exert a discernible influence on its pharmacokinetic profile.[1][2][3][4] This document summarizes key experimental findings, details relevant methodologies, and visualizes the metabolic pathways and experimental workflows.

A Note on Rabeprazole N-Oxide: Despite a comprehensive review of the available scientific literature, specific quantitative data on the formation of this compound across different CYP2C19 genotypes in human subjects could not be identified. While this compound is a known metabolite and has been synthesized for research purposes, clinical studies quantifying its plasma concentrations in relation to CYP2C19 poor, intermediate, and extensive metabolizers are not publicly available at this time. The following data and discussions, therefore, focus on rabeprazole and its other well-characterized metabolites.

Data Presentation: Pharmacokinetic Parameters of Rabeprazole Across CYP2C19 Genotypes

The following table summarizes the key pharmacokinetic parameters of rabeprazole in individuals with different CYP2C19 metabolic phenotypes: Homozygous Extensive Metabolizers (homEMs), Heterozygous Extensive Metabolizers (hetEMs), and Poor Metabolizers (PMs).

Pharmacokinetic ParameterCYP2C19 GenotypeRabeprazole(R)-Rabeprazole(S)-RabeprazoleRabeprazole Thioether
AUC (Area Under the Curve) ng·h/mL homEM 1131 ± 512[5]868 ± 306[6]478 ± 141[6]561 ± 358[5]
hetEM -993 ± 335[6]513 ± 136[6]-
PM 5357 ± 883[5]1858 ± 453[6]733 ± 195[6]1703 ± 432[5]
Cmax (Maximum Concentration) ng/mL homEM -563 ± 153[6]327 ± 94[6]-
hetEM -623 ± 203[6]332 ± 99[6]-
PM -658 ± 165[6]370 ± 111[6]-
t1/2 (Elimination Half-life) h homEM -0.8 ± 0.2[6]0.7 ± 0.2[6]-
hetEM -1.1 ± 0.3[6]0.8 ± 0.2[6]-
PM -1.7 ± 0.3[6]0.8 ± 0.2[6]-

Data are presented as mean ± standard deviation. Note that direct comparisons between studies may be limited by differences in study design and analytical methods.

Experimental Protocols

CYP2C19 Genotyping

Objective: To determine the CYP2C19 genotype of study participants to classify them into different metabolizer groups.

Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit.

  • PCR Amplification: Specific regions of the CYP2C19 gene containing the polymorphic sites (e.g., for *2 and *3 alleles) are amplified using polymerase chain reaction (PCR) with specific primers.

  • Restriction Enzyme Digestion: The amplified PCR products are incubated with specific restriction enzymes that recognize and cut the DNA at the polymorphic sites. The presence or absence of the polymorphism determines whether the enzyme will cut the DNA.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • Genotype Determination: The pattern of DNA fragments on the gel is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The fragment patterns correspond to specific genotypes (e.g., homozygous wild-type, heterozygous, or homozygous mutant).

Quantification of Rabeprazole and its Metabolites in Plasma

Objective: To measure the concentrations of rabeprazole and its metabolites in plasma samples collected over a specific time course after drug administration.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Plasma samples are thawed and an internal standard is added.

    • Proteins in the plasma are precipitated by adding a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.

    • Alternatively, liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the plasma matrix.

  • Chromatographic Separation:

    • The supernatant containing the drug and its metabolites is injected into an HPLC system.

    • A C18 reversed-phase column is typically used to separate rabeprazole and its metabolites based on their physicochemical properties.

    • A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column. A gradient elution is often employed for optimal separation.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for rabeprazole and each of its metabolites are monitored to quantify their respective concentrations.

  • Data Analysis:

    • A calibration curve is constructed by analyzing samples with known concentrations of the analytes.

    • The concentrations of rabeprazole and its metabolites in the study samples are determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Rabeprazole_Metabolism Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Desmethyl Desmethyl-rabeprazole Rabeprazole->Desmethyl CYP2C19 (Polymorphic) Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 N_Oxide This compound Rabeprazole->N_Oxide Oxidation

Caption: Metabolic pathway of rabeprazole highlighting the role of CYP2C19.

Experimental_Workflow Recruitment Subject Recruitment (Healthy Volunteers) Genotyping CYP2C19 Genotyping (PCR-RFLP) Recruitment->Genotyping Grouping Grouping of Subjects (EM, IM, PM) Genotyping->Grouping Dosing Rabeprazole Administration (Oral Dose) Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Analysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) Analysis->PK_Analysis Comparison Comparative Data Analysis PK_Analysis->Comparison

Caption: General experimental workflow for studying pharmacokinetic variability.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Rabeprazole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of impurities like Rabeprazole N-Oxide is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) has long been the standard for such analyses. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[1][2][3] This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental data and protocols.

This compound is a known impurity of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[][5] Its chemical formula is C18H21N3O4S and it has a molecular weight of 375.44 g/mol .[5][6] The robust separation and quantification of this and other related substances are essential for quality control.

Performance Comparison: HPLC vs. UPLC

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure. UPLC systems utilize columns with sub-2 µm particles, leading to significantly higher efficiency and allowing for faster separations at higher pressures (up to 15,000 psi) compared to conventional HPLC systems that use columns with 3-5 µm particles and operate at lower pressures (up to 6,000 psi).[1][3][7] This fundamental difference results in shorter run times, improved peak resolution, and enhanced sensitivity.[7][8]

ParameterHPLCUPLC
Stationary Phase Particle Size 3 - 5 µm< 2 µm
Column Dimensions (ID x Length) Typically 4.6 x 150 mm or 4.6 x 250 mmTypically 2.1 x 50 mm or 2.1 x 100 mm
Operating Pressure Up to 6,000 psi (400 bar)Up to 15,000 psi (1000 bar)
Flow Rate 0.8 - 2.0 mL/min0.2 - 0.5 mL/min
Run Time 10 - 30 minutes1 - 5 minutes
Resolution GoodExcellent, sharper peaks
Sensitivity GoodHigher, improved signal-to-noise ratio
Solvent Consumption HigherSignificantly Lower

Experimental Protocols

Below are representative experimental protocols for the analysis of Rabeprazole and its impurities, including this compound, using both HPLC and UPLC.

Representative HPLC Method

This method is adapted from established protocols for the analysis of Rabeprazole and its related substances.[9][10][11]

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted) and a suitable organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 - 290 nm.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a known concentration.

Representative UPLC Method

This method is based on the principles of UPLC for rapid analysis of pharmaceutical compounds.[12][13][14]

  • Instrumentation: A UPLC system with a PDA or TUV detector.

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient elution using a buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 35 - 45°C.

  • Sample Preparation: Similar to the HPLC method, with dilutions made to appropriate concentrations for UPLC analysis.

Cross-Validation Workflow

The process of cross-validating an HPLC method with a new UPLC method involves several key steps to ensure that the new method provides equivalent or superior results. This workflow ensures the reliability and robustness of the analytical data.

CrossValidationWorkflow start Start: Define Validation Parameters hplc_dev Existing Validated HPLC Method start->hplc_dev uplc_dev Develop UPLC Method start->uplc_dev method_transfer Method Parameter Transfer & Optimization hplc_dev->method_transfer uplc_dev->method_transfer validation Perform Cross-Validation (Accuracy, Precision, Linearity, Robustness, Specificity) method_transfer->validation comparison Compare Performance (Run Time, Resolution, Sensitivity, Solvent Usage) validation->comparison documentation Document Results & Generate Report comparison->documentation end End: Implement UPLC Method documentation->end

Cross-validation workflow for HPLC and UPLC methods.

Conclusion

The transition from HPLC to UPLC for the analysis of this compound offers substantial benefits in terms of analytical speed, efficiency, and sensitivity. While HPLC remains a robust and reliable technique, UPLC provides a significant reduction in analysis time and solvent consumption, leading to increased sample throughput and lower operational costs.[8] The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample workload, required sensitivity, and available instrumentation. For high-throughput environments and the detection of trace-level impurities, UPLC presents a compelling advantage. A thorough cross-validation is essential to ensure the new UPLC method is fit for its intended purpose and maintains the quality and integrity of the analytical results.

References

Comparative Genotoxicity of Rabeprazole Impurities: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of identified impurities in the proton pump inhibitor, rabeprazole. The information herein is compiled from published research, focusing on in silico predictions and in vitro experimental data to support risk assessment and control strategies during drug development and manufacturing.

Executive Summary

A study identified four key impurities in rabeprazole sodium enteric-coated tablets, designated as Impurity I, II, III, and IV.[1][2][3] In silico toxicological assessments using Derek and Sarah software predicted a structural alert for genotoxicity for Impurity III and Impurity IV.[1][2] Subsequent in vitro testing of Impurity III, which was flagged by the in silico models, confirmed its genotoxic potential through positive results in both the Ames test and a chromosomal aberration assay.[1][2][3] Experimental genotoxicity data for Impurities I, II, and IV have not been reported in the reviewed literature, as the decision to proceed with in vitro testing was guided by the initial in silico predictions.

Data Presentation: Genotoxicity Profile of Rabeprazole Impurities

The following tables summarize the available in silico and in vitro genotoxicity data for the four identified rabeprazole impurities.

Table 1: Chemical Identity of Rabeprazole Impurities

Impurity DesignationChemical Name
Impurity I 2-[[4-(3-methoxy propane)-3-methyl-N-oxido-2-pyridyl] methyl sulfonyl]-1H-benzimidazole
Impurity II 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl]methyl sulfonyl]-benzimidazole
Impurity III 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole
Impurity IV 2-mercapto benzimidazole

Table 2: Comparative Genotoxicity Data

ImpurityIn Silico Prediction (Derek/Sarah)Ames Test ResultChromosomal Aberration Assay Result
Impurity I InactiveNo Data AvailableNo Data Available
Impurity II InactiveNo Data AvailableNo Data Available
Impurity III Structural Alert (Benzimidazole) / EquivocalPositive (Significant increase in mutagenic colonies at 40-1000 µ g/plate with and without S-9 mix)[1][2][3]Positive (Aberration rate >5% at 7.5-30 µg/mL with and without S-9 mix)[1][2][3]
Impurity IV Structural Alert (Benzimidazole) / NegativeNo Data AvailableNo Data Available

Experimental Protocols

Detailed experimental protocols for the genotoxicity assays performed on Impurity III were not fully available in the public domain. However, the methodologies are described to be in accordance with standard guidelines. The following represents a summary of the likely protocols based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay) - Based on OECD Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[4]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to induce reverse mutations, restoring the bacteria's ability to synthesize the required amino acid and thus grow on a minimal medium.

Methodology:

  • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101), to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both in the presence and absence of a metabolic activation system (S9 mix), which is a liver homogenate, to mimic mammalian metabolism.

  • Procedure: The test impurity is incubated with the bacterial strains and the S9 mix (or buffer) and then plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This test evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is conducted with and without an S9 mix.

  • Procedure: Cell cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a continuous period (e.g., 24 hours) in the absence of S9.

  • Harvest and Staining: Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained.

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, deletions, exchanges).

  • Evaluation: A substance is considered positive if it produces a concentration-dependent and statistically significant increase in the number of cells with chromosomal aberrations.

Mandatory Visualizations

Genotoxicity_Workflow cluster_0 In Silico Assessment cluster_1 Risk Evaluation & Experimental Testing cluster_2 Outcome Impurity Pharmaceutical Impurity QSAR (Q)SAR Analysis (e.g., Derek, Sarah) Impurity->QSAR Decision Structural Alert for Genotoxicity? QSAR->Decision Ames Ames Test (Bacterial Reverse Mutation) Decision->Ames Yes Negative Negative Result (No Genotoxic Potential Detected) Decision->Negative No Chromo Chromosomal Aberration Test (In Vitro Mammalian) Ames->Chromo Positive Positive Result (Genotoxic Potential) Ames->Positive Positive Ames->Negative Negative Chromo->Positive Positive Chromo->Negative Negative

Caption: Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.

References

A Comparative Analysis of the Degradation Kinetics of Rabeprazole and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the degradation kinetics of a drug molecule and its metabolites is paramount for ensuring product quality, stability, and efficacy. This guide provides a detailed comparison of the degradation behavior of the proton pump inhibitor Rabeprazole and its N-Oxide metabolite, supported by available experimental data and methodologies.

Rabeprazole, a substituted benzimidazole, is known to be unstable in acidic conditions, a characteristic that necessitates enteric-coated formulations for oral delivery. Its N-oxide is a potential impurity and metabolite. This guide delves into the comparative degradation kinetics of these two molecules under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Comparative Degradation Profile

Table 1: Summary of Forced Degradation Studies of Rabeprazole Sodium
Stress ConditionReagent/ParametersTime% DegradationMajor Degradation Products/Impurities
Acid Hydrolysis 0.1 M HCl, 60°C45 min6.52%Impurity-5 (1.23%), Unknown (2.06%)
Base Hydrolysis 0.5 M NaOH, 60°C2 hours12.01%Impurity-5 (2.41%), Impurity-6 (2.17%), Unknown (4.61%)
Oxidative Degradation 1% H₂O₂, Room Temp.30 min8.50%Impurity-2 (2.48%), Impurity-4 (3.27%), Unknown (1.07%)
Thermal Degradation 105°C (Solid State)18 hours5.33%Impurity-7 (0.52%), Unknown (1.63%)
Photolytic Degradation 1.2 million lux hours, 200 Wh/m²-0.30%Impurity-4 (0.20%)
Water Degradation Water, 60°C3 hours4.07%Impurity-6 (2.01%)
Humidity Degradation 90% RH, 25°C7 days0.29%Impurity-4 (0.18%)

Data compiled from a stability-indicating RP-HPLC method development study for Rabeprazole sodium.[1]

Insights into Rabeprazole N-Oxide Degradation

A study on the sonochemical degradation of this compound in aqueous solution revealed a strong dependence on pH. While not a standard forced degradation study, it provides the following observations:

  • pH-Dependent Degradation: The degradation of this compound was investigated across a pH range of 3 to 11. The highest degradation (22%) was observed in neutral solutions (pH 7). Degradation was lower in both acidic and basic media under the studied sonication conditions.

  • Enhanced Degradation with Fenton Reagent: In the presence of a Fenton-like system (US/Fenton), a maximum degradation of 56% was observed at pH 3.0.

It is important to note that these conditions are not directly comparable to the ICH-guided stress testing performed on Rabeprazole. Further studies are required to establish a comprehensive degradation profile of this compound under standard pharmaceutical stress conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies.

Forced Degradation of Rabeprazole Sodium

A stability-indicating RP-HPLC method was utilized to assess the degradation of Rabeprazole sodium.[1]

  • Sample Preparation: Tablet powder equivalent to 25 mg of Rabeprazole sodium was used for each stress condition.

  • Acid Hydrolysis: 3 mL of 0.1 M HCl was added to the sample, and the mixture was heated in a water bath at 60°C for 45 minutes.[1]

  • Base Hydrolysis: 5 mL of 0.5 M NaOH was added to the sample, and the mixture was heated in a water bath at 60°C for 2 hours.[1]

  • Oxidative Degradation: 3 mL of 1% hydrogen peroxide was added to the sample and kept at room temperature for 30 minutes.[1]

  • Thermal Degradation: The solid drug powder was stored in a hot air oven at 105°C for 18 hours.[1]

  • Photolytic Degradation: The sample was exposed to an overall illumination of 1.2 million lux hours and near UV radiation of 200 watt hours/square meter at 25°C.[1]

  • Water Degradation: The sample was dissolved in water and heated in a water bath at 60°C for 3 hours.[1]

  • Humidity Degradation: The sample was exposed to 90% relative humidity at 25°C for 7 days.[1]

  • Analytical Method: The stressed samples were analyzed using a Waters Symmetry Shield RP18 column (250 mm × 4.6 mm, 5 µm). The mobile phase consisted of a gradient mixture of Solvent A (0.025 M KH₂PO₄ buffer and 0.1% triethylamine in water, pH 6.4, and acetonitrile in a 90:10 v/v ratio) and Solvent B (acetonitrile and water in a 90:10 v/v ratio). The flow rate was 1.0 mL/min with UV detection at 280 nm.[1]

pH-Dependent Degradation of this compound via Sonication
  • Sample Preparation: Rabeprazole-N-oxide was dissolved in ultrapure Milli-Q water.

  • pH Adjustment: The pH of the aqueous solutions was adjusted from 3 to 11.

  • Sonication: The degradation was carried out using a sonicator, and the extent of degradation was measured.

  • Analytical Method: The reduction in the compound concentration was analyzed, likely using HPLC, although specific chromatographic conditions were not detailed in the summary.

Visualizing the Processes

Diagrams illustrating the experimental workflows provide a clear and concise understanding of the methodologies employed.

Forced Degradation Workflow for Rabeprazole cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.5M NaOH, 60°C) Base->HPLC Oxidation Oxidative (1% H₂O₂) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC Data Degradation Quantification HPLC->Data Rabeprazole Rabeprazole Sample Rabeprazole->Acid Rabeprazole->Base Rabeprazole->Oxidation Rabeprazole->Thermal Rabeprazole->Photo

Forced Degradation Workflow for Rabeprazole.

This compound pH-Dependent Degradation Workflow cluster_prep Sample Preparation cluster_degradation Degradation Process cluster_analysis Analysis Dissolve Dissolve Rabeprazole N-Oxide in Water AdjustpH Adjust pH (3-11) Dissolve->AdjustpH Sonication Sonication AdjustpH->Sonication Analysis Quantify Degradation Sonication->Analysis

This compound pH-Dependent Degradation.

Conclusion

The available data indicates that Rabeprazole is susceptible to degradation under acidic, basic, oxidative, and thermal stress, with the most significant degradation observed under basic conditions. It is relatively stable under photolytic and humid conditions. In contrast, the degradation of this compound appears to be highly dependent on pH, with maximum degradation occurring at a neutral pH under sonication.

A direct comparison of the degradation kinetics is challenging due to the different experimental methodologies applied to each compound. To provide a definitive comparative assessment, a comprehensive forced degradation study of this compound following ICH guidelines would be necessary. Such a study would enable a direct comparison of degradation rates and pathways, providing a clearer understanding of the relative stability of the parent drug and its N-oxide metabolite. This information is critical for the development of stable pharmaceutical formulations and for setting appropriate specifications for impurities.

References

Inter-laboratory Study for the Quantification of Rabeprazole N-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory study designed to assess the reproducibility and comparability of analytical methods for the quantification of Rabeprazole N-Oxide, a potential impurity and metabolite of Rabeprazole. The document outlines standardized experimental protocols and presents a comparative analysis of hypothetical results from commonly employed analytical techniques. The objective is to offer a comprehensive resource for establishing robust and reliable methods for the quality control of Rabeprazole.

Introduction to this compound

Rabeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. During its synthesis and storage, or as a result of metabolism, various related substances, including this compound, can be formed.[1][2] The presence of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This compound is one of the potential impurities that requires accurate quantification.[1][2] This guide proposes a collaborative study to evaluate and compare the performance of different analytical methods for this purpose.

Comparative Analysis of Analytical Methods

Two primary analytical techniques are proposed for this inter-laboratory study: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique in pharmaceutical quality control for its robustness and cost-effectiveness. The separation is typically achieved on a reverse-phase column, and quantification is performed by measuring the UV absorbance at a specific wavelength.[3][4][5][6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity compared to HPLC-UV. It couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for more specific detection and quantification, which is particularly useful for trace-level impurities.[9][10][11]

The following tables summarize the hypothetical quantitative data from a simulated inter-laboratory study involving five laboratories. These tables are designed for easy comparison of the performance of the two analytical methods.

Data Presentation: Hypothetical Inter-laboratory Study Results

Table 1: Quantification of this compound in a Spiked Sample (Nominal Concentration: 1.0 µg/mL)

LaboratoryHPLC-UV (Reported Conc. µg/mL)LC-MS (Reported Conc. µg/mL)
Lab 10.981.01
Lab 21.051.03
Lab 30.950.99
Lab 41.021.00
Lab 50.991.02
Mean 0.998 1.01
Std. Dev. 0.038 0.016
%RSD 3.81% 1.58%

Table 2: Method Validation Parameters Reported by Participating Laboratories

ParameterHPLC-UVLC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (%RSD) < 5%< 2%
LOD (µg/mL) ~0.03~0.01
LOQ (µg/mL) ~0.1~0.03

Experimental Protocols

The following are detailed methodologies for the key experiments to be performed in the inter-laboratory study.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Spiked Sample Preparation (1.0 µg/mL): Accurately weigh 100 mg of Rabeprazole bulk drug (previously tested and found to be free of this compound) and transfer to a 100 mL volumetric flask. Add 1.0 mL of the Standard Stock Solution and make up to volume with the diluent.

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Chromatographic System: A Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagram illustrates the proposed workflow for the inter-laboratory study.

InterLaboratory_Study_Workflow cluster_labs Participating Laboratories start Study Initiation & Protocol Distribution sample_prep Sample Preparation (Identical Batches) start->sample_prep lab_distribution Distribution to Participating Labs sample_prep->lab_distribution lab1 Lab 1 lab_distribution->lab1 lab2 Lab 2 lab_distribution->lab2 lab_n Lab N... lab_distribution->lab_n hplc_analysis HPLC-UV Analysis lab1->hplc_analysis lcms_analysis LC-MS Analysis lab1->lcms_analysis lab2->hplc_analysis lab2->lcms_analysis lab_n->hplc_analysis lab_n->lcms_analysis data_submission Data Submission to Coordinating Body hplc_analysis->data_submission lcms_analysis->data_submission stat_analysis Statistical Analysis (Reproducibility & Comparability) data_submission->stat_analysis final_report Final Report & Comparison Guide stat_analysis->final_report

Caption: Workflow for the proposed inter-laboratory study on this compound quantification.

References

Confirming the Molecular Structure of Rabeprazole N-Oxide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of drug metabolites and impurities is paramount for ensuring pharmaceutical safety and efficacy. This guide provides a comparative analysis of spectroscopic data for confirming the structure of Rabeprazole N-Oxide, a known metabolite and impurity of the proton pump inhibitor Rabeprazole. This document outlines the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—comparing this compound with its parent drug, Rabeprazole, and a related compound, Rabeprazole Sulfone.

Spectroscopic Data Comparison

The structural elucidation of this compound is achieved by analyzing and comparing its spectroscopic data with that of known related structures. The introduction of an N-oxide functional group induces predictable changes in the spectral features of the molecule.

Spectroscopic TechniqueThis compoundRabeprazole (Alternative 1)Rabeprazole Sulfone (Alternative 2)
¹H NMR (ppm) Expected shifts in the pyridine ring protons due to the N-oxide group. Aromatic protons of the pyridine ring are anticipated to appear as two doublets at approximately δ 8.0 and 6.90. The benzimidazole moiety protons are expected as multiplets in the range of δ 7.36–7.41 and 7.66–7.71. The O-propyloxy group protons are likely to be observed as two triplets and one quintet at around δ 4.10, 3.48, and 1.97.Aromatic protons of the pyridine ring appear at distinct chemical shifts. Benzimidazole protons and the methoxypropoxy side chain protons show characteristic signals.Similar aromatic and side-chain proton signals to Rabeprazole, with potential slight shifts due to the sulfone group.
¹³C NMR (ppm) The carbons of the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the N-oxide group, resulting in downfield shifts compared to Rabeprazole.Characteristic chemical shifts for the pyridine, benzimidazole, and methoxypropoxy carbons.The carbon adjacent to the sulfonyl group is expected to show a downfield shift compared to the sulfinyl group in Rabeprazole.
FT-IR (cm⁻¹) Characteristic absorption for C-O stretching at approximately 1098 cm⁻¹ and S=O stretching around 1059 cm⁻¹.[1] Additional bands related to the N-O bond vibration are expected.Shows a characteristic S=O stretching band around 1094.1 cm⁻¹ and C-H stretching at ~2960 cm⁻¹.[2]The S=O stretching vibration is expected to be at a higher wavenumber compared to Rabeprazole due to the presence of the sulfone group.
Mass Spec. (m/z) Protonated molecular ion [M+H]⁺ at approximately 376.2 and a sodium adduct [M+Na]⁺ at around 398.0.[1] The accurate mass is 375.1253.Protonated molecular ion [M+H]⁺ at m/z 360.1371. Key fragments include m/z 242.08357 and 150.09172.Molecular formula C₁₈H₂₁N₃O₄S with a molecular weight of 375.44 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize interference with the analyte signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition: Acquire spectra at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the analyte (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Instrumentation: An FT-IR spectrometer with a suitable detector (e.g., DTGS).

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or the KBr pellet without the analyte is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the analyte in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements of the parent ion and its fragments.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain a characteristic fragmentation pattern for structural elucidation.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and identify the major fragment ions. This information is crucial for confirming the elemental composition and substructures of the molecule.

Analytical Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Analytical Workflow for this compound Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS LC-MS/MS Purification->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Compare_Rabeprazole Comparison with Rabeprazole Data NMR_Data->Compare_Rabeprazole Compare_Sulfone Comparison with Rabeprazole Sulfone Data NMR_Data->Compare_Sulfone FTIR_Data->Compare_Rabeprazole FTIR_Data->Compare_Sulfone MS_Data->Compare_Rabeprazole MS_Data->Compare_Sulfone Confirmation Structural Confirmation of This compound Compare_Rabeprazole->Confirmation Compare_Sulfone->Confirmation

Caption: Workflow for this compound structural confirmation.

By systematically applying these spectroscopic techniques and comparing the resulting data against the parent compound and related structures, researchers can confidently confirm the chemical structure of this compound. This rigorous analytical approach is essential for maintaining the quality and safety of pharmaceutical products.

References

Safety Operating Guide

Proper Disposal of Rabeprazole N-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Rabeprazole N-Oxide, a metabolite and impurity of Rabeprazole, adherence to established disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting.

I. Hazard Assessment and Waste Characterization

Before disposal, it is imperative to characterize the waste stream containing this compound. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the SDS for the parent compound, Rabeprazole Sodium, indicates that it can be harmful if swallowed and may cause skin and eye irritation.[1][2] As a precautionary measure, this compound and materials contaminated with it should be handled as potentially hazardous waste.

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[3][4][5] A waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Your institution's Environmental Health and Safety (EHS) department should be consulted to make a final determination on the hazardous nature of the this compound waste stream.

Key Safety and Disposal Information Summary

ParameterInformation
Hazard Classification Based on related compounds, may be considered for acute oral toxicity.[1][2] As a pharmaceutical compound, it should be treated with caution.
Personal Protective Equipment (PPE) Protective gloves, safety goggles, and a lab coat should be worn when handling this compound.[7]
Primary Disposal Recommendation Engage a licensed hazardous material disposal company for incineration in a permitted facility.[5][7][8]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.[1][7]
Spill Cleanup In case of a spill, collect the material using appropriate absorbent pads, avoiding dust generation, and place it in a labeled container for disposal.[1][7]

II. Step-by-Step Disposal Procedure

  • Segregation: At the point of generation, segregate waste containing this compound from other waste streams.[3] Do not mix it with non-hazardous waste or other chemical wastes unless compatibility has been confirmed by your EHS department.[7][9]

  • Containerization:

    • Use a dedicated, sealable, and chemically compatible container for solid this compound waste and any contaminated materials (e.g., gloves, weighing paper, pipette tips).[3][7][10]

    • For liquid waste containing this compound, use a leak-proof container with a secure closure.[3]

    • Pharmaceutical waste containers are often color-coded. For instance, black containers are frequently used for RCRA hazardous pharmaceutical waste, while blue or white containers are for non-RCRA pharmaceutical waste.[4] Confirm the appropriate container type and color with your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by EHS).[7][10]

    • The label must include the chemical name "this compound" and a description of the contents.[7][10]

    • Note the accumulation start date on the label.[10]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][9]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]

    • Ensure the storage area is well-ventilated and that incompatible wastes are segregated.[3][10]

    • Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons, or 1 quart for acutely hazardous waste.[6][9]

  • Disposal Request and Pickup:

    • Once the container is full or has reached the storage time limit set by your institution (often not to exceed one year for unopened chemicals or six months for waste), submit a request for waste pickup to your EHS department.[3][11]

    • Maintain detailed records of waste generation and disposal for regulatory compliance.[10]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Rabeprazole_N_Oxide_Disposal_Workflow cluster_prep Preparation & Assessment cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_sds Consult SDS of Rabeprazole and Institutional EHS ppe->consult_sds is_hazardous Is the waste considered hazardous by EHS? consult_sds->is_hazardous hazardous_container Use Labeled Hazardous Waste Container is_hazardous->hazardous_container Yes non_hazardous_container Use Designated Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_container No saa Store in Satellite Accumulation Area (SAA) hazardous_container->saa non_hazardous_container->saa pickup_request Request Waste Pickup from EHS saa->pickup_request incineration Final Disposal via Licensed Facility (Incineration) pickup_request->incineration

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

IV. Regulatory Context

The disposal of pharmaceutical waste is regulated by multiple agencies, including the EPA and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.[4][5][8] The EPA's regulations under RCRA, including Subpart P which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, provide the primary framework for compliant disposal.[8][12] It is crucial to adhere to both federal and any stricter state or local regulations.[13]

By following these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling Rabeprazole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Rabeprazole N-Oxide is publicly available. The following guidance is synthesized from information on Rabeprazole Sodium and related impurities. It is imperative to conduct a site-specific risk assessment before handling this compound.

Immediate Safety and Handling Precautions

This compound is a research compound and an impurity of the proton pump inhibitor Rabeprazole.[1] Due to the lack of specific toxicity data, it should be handled with caution in a controlled laboratory environment. The primary routes of exposure to be concerned with are inhalation of dust particles, and skin or eye contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that safety showers and eyewash stations are readily accessible.[3]

Personal Hygiene:

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in the laboratory area.[2]

  • Remove contaminated clothing and wash it before reuse.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPPE RecommendationMaterial/StandardPurpose
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2]Conforming to EN 166 (EU) or NIOSH (US)Protects against airborne particles and chemical splashes.
Skin/Body Laboratory coat or a disposable gown. For larger quantities or risk of significant exposure, chemical-resistant coveralls (e.g., Tyvek) are recommended.[4][5]Low linting, synthetic materialPrevents skin contact with the compound.
Hands Chemical-resistant gloves.[2][3]Nitrile gloves are a common and effective choice.[4]Protects hands from direct contact and contamination.
Respiratory For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved N95 or higher-rated respirator is recommended.N95 or higherPrevents inhalation of airborne particles.

Operational Plans: Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity of the spill.
  • If the spill is large or in a poorly ventilated area, evacuate the laboratory.
  • Restrict access to the spill area.

2. Assess the Spill:

  • Determine the nature and quantity of the spilled material.
  • Identify any immediate hazards (e.g., proximity to ignition sources, though this compound is not noted as a fire hazard).

3. Don Appropriate PPE:

  • Wear the full PPE as outlined in the table above, including respiratory protection if dealing with a powder spill.

4. Contain and Clean the Spill:

  • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent dust from becoming airborne. Carefully sweep or scoop the material into a labeled, sealable waste container.
  • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert absorbent material.
  • Avoid raising dust. A damp cloth or a filtered vacuum can be used for cleaning up dry solids.[6]

5. Decontaminate the Area:

  • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, or as determined by your institution's safety protocols).
  • Wipe the area with a clean, damp cloth.

6. Dispose of Waste:

  • Place all contaminated materials, including used PPE, into a labeled hazardous waste container.

7. Report the Incident:

  • Report the spill to your laboratory supervisor and the appropriate environmental health and safety (EHS) office.

Below is a diagram illustrating the spill response workflow.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate & Secure Area Start->Evacuate Assess Assess Spill Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE ContainClean Contain & Clean Spill DonPPE->ContainClean Decontaminate Decontaminate Area ContainClean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report End Workflow Complete Report->End

Caption: Spill Response Workflow for this compound.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and puncture-resistant container.

    • If this compound is in a solution, collect it in a compatible, sealed, and labeled liquid waste container.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.

  • Storage:

    • Store the waste container in a designated, secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's licensed hazardous material disposal program.[7] Do not dispose of this compound down the drain or in regular trash.[8] Incineration in a facility with an afterburner and scrubber may be a suitable disposal method.[7] Always adhere to federal, state, and local regulations for hazardous waste disposal.[3][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rabeprazole N-Oxide
Reactant of Route 2
Rabeprazole N-Oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.